molecular formula C12H12N2O10 B3043188 Disuccinimidyl tartrate CAS No. 77658-91-4

Disuccinimidyl tartrate

カタログ番号: B3043188
CAS番号: 77658-91-4
分子量: 344.23 g/mol
InChIキー: NXVYSVARUKNFNF-NXEZZACHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

RN given refers to (R-(R*,R*)-isomer);  structure

特性

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYSVARUKNFNF-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211120
Record name Disuccinimidyl tartarate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62069-75-4, 77658-91-4
Record name Disuccinimidyl tartarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disuccinimidyl tartarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disuccinimidyl tartrate
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Foundational & Exploratory

Disuccinimidyl Tartrate (DST): A Technical Guide to its Mechanism of Action and Applications in Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinking agent widely utilized in chemical biology and proteomics to investigate protein-protein interactions, protein conformation, and to stabilize protein complexes. Its key features include two N-hydroxysuccinimide (NHS) ester reactive groups that target primary amines, and a central tartrate spacer arm that is cleavable under mild oxidative conditions. This unique combination of properties makes DST a versatile tool for reversibly capturing protein interactions for subsequent analysis. This in-depth technical guide provides a comprehensive overview of DST's mechanism of action, detailed experimental protocols, and its application in elucidating protein architecture.

Core Mechanism of Action

This compound's utility as a chemical crosslinker stems from two key chemical functionalities: the amine-reactive N-hydroxysuccinimide (NHS) esters and the periodate-cleavable cis-diol within its tartrate spacer.

Amine-Reactive Crosslinking

DST possesses two NHS ester groups, one at each end of the molecule. These esters readily react with nucleophilic primary amines (-NH₂), which are predominantly found on the side chains of lysine residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The homobifunctional nature of DST allows it to covalently link two primary amines that are within a certain spatial proximity, defined by its spacer arm length.

The efficiency of this aminolysis reaction is pH-dependent. The reaction is most efficient in the pH range of 7 to 9.[1][2] Below this range, the primary amines are protonated (-NH₃⁺), reducing their nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired amine reaction and reducing the crosslinking efficiency.[3][]

Periodate-Cleavable Spacer

A distinguishing feature of DST is its tartrate-based spacer arm, which contains a cis-diol (two adjacent hydroxyl groups). This diol can be selectively and rapidly cleaved by oxidation with sodium meta-periodate (NaIO₄).[5][6] This oxidative cleavage breaks the carbon-carbon bond of the diol, converting each hydroxyl group into an aldehyde. This reaction effectively breaks the crosslink, allowing for the release of the crosslinked proteins from the complex. This reversibility is a significant advantage in many experimental workflows, as it facilitates the identification of interacting partners and the analysis of individual proteins after capture. The cleavage reaction is specific and occurs under mild conditions that generally do not disrupt other protein modifications, such as disulfide bonds.[7]

Quantitative Data

PropertyValueReferences
Molecular Weight 344.23 g/mol
Spacer Arm Length 6.4 Å (0.64 nm)[8]
Reactive Groups N-hydroxysuccinimide (NHS) ester (homobifunctional)
Target Specificity Primary amines (-NH₂)
Optimal Reaction pH 7.0 - 9.0[1][2]
Solubility Soluble in organic solvents (DMSO, DMF) at ~10 mM (3 mg/mL). Sparingly soluble in aqueous buffers.
Cleavage Reagent Sodium meta-periodate (NaIO₄)[5][6]
Cleavage Condition Typically 15 mM NaIO₄[6]

Note: The rate of NHS ester hydrolysis is a competing reaction and increases with pH. The half-life of NHS esters can range from hours at pH 7 to minutes at pH 9.[9] The rate of aminolysis is generally much faster than hydrolysis, especially at higher protein concentrations.[10][11][12]

Visualizing the Mechanism and Workflow

Chemical Crosslinking and Cleavage Pathway

The following diagram illustrates the two-stage mechanism of this compound: the initial crosslinking of proteins via reaction with primary amines, followed by the subsequent cleavage of the tartrate spacer using sodium meta-periodate.

DST_Mechanism cluster_crosslinking Crosslinking Reaction (pH 7-9) cluster_cleavage Cleavage Reaction Protein1 Protein 1 (-NH2) Crosslinked_Complex Covalently Crosslinked Protein Complex Protein1->Crosslinked_Complex DST This compound (DST) DST->Crosslinked_Complex Protein2 Protein 2 (-NH2) Protein2->Crosslinked_Complex NHS_byproduct N-hydroxysuccinimide (byproduct) Crosslinked_Complex->NHS_byproduct Crosslinked_Complex_Cleavage Covalently Crosslinked Protein Complex Crosslinked_Complex->Crosslinked_Complex_Cleavage Transfer to Cleavage Step Cleaved_Protein1 Released Protein 1 (with aldehyde tag) Crosslinked_Complex_Cleavage->Cleaved_Protein1 Cleaved_Protein2 Released Protein 2 (with aldehyde tag) Crosslinked_Complex_Cleavage->Cleaved_Protein2 Periodate Sodium meta-periodate (NaIO4)

Caption: Mechanism of DST crosslinking and cleavage.

Experimental Workflow: Probing Desmin Protofilament Arrangement

This compound has been instrumental in elucidating the spatial arrangement of proteins within larger complexes. One such example is the study of desmin protofilaments. The following workflow diagram illustrates how DST can be used to identify near-neighbor relationships within this protein assembly.

Desmin_Workflow A 1. Prepare Desmin Protofilaments B 2. Crosslink with DST (e.g., 1-2 hours at room temperature) A->B C 3. Quench Reaction (e.g., with Tris or Glycine) B->C D 4. SDS-PAGE Analysis (to confirm crosslinking) C->D E 5. Enzymatic Digestion (e.g., with Trypsin) D->E Excise crosslinked bands F 6. Isolate Crosslinked Peptides (e.g., by HPLC) E->F G 7. Mass Spectrometry (MS/MS) Analysis (to identify crosslinked residues) F->G H 8. Data Analysis and Structural Modeling G->H

Caption: Workflow for analyzing desmin protofilaments using DST.

Experimental Protocols

The following protocols provide a general framework for using this compound in protein crosslinking experiments. Optimization may be required for specific applications.

Protocol for Protein Crosslinking with DST
  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DST in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For example, dissolve 3.44 mg of DST in 1 mL of DMSO.

    • Note: DST is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Protein Sample Preparation:

    • Prepare the protein sample in an amine-free buffer with a pH between 7.0 and 8.5 (e.g., phosphate-buffered saline (PBS) or HEPES buffer).

    • Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the crosslinking reaction.

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of DST to protein is a common starting point.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding a quenching buffer containing a primary amine. A final concentration of 20-50 mM Tris or glycine is typically sufficient.

    • Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.

  • Analysis of Crosslinked Products:

    • The crosslinked protein sample can now be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol for Cleavage of DST Crosslinks
  • Preparation of Cleavage Solution:

    • Prepare a fresh solution of sodium meta-periodate (NaIO₄) in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0). A typical concentration is 15 mM.[13]

  • Cleavage Reaction:

    • Add the sodium meta-periodate solution to the crosslinked protein sample.

    • Incubate the reaction for 1 hour at room temperature in the dark to prevent off-target reactions.[14]

  • Analysis of Cleaved Products:

    • The cleaved protein sample can be analyzed by methods such as SDS-PAGE to confirm the reversal of crosslinking. The resulting aldehyde groups on the released proteins can also be used for subsequent labeling or conjugation reactions.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its ability to covalently capture protein interactions through amine-reactive chemistry, combined with the unique feature of a cleavable tartrate spacer, provides a robust method for studying the dynamic landscape of the proteome. The detailed understanding of its mechanism of action and the application of optimized experimental protocols, as outlined in this guide, will enable scientists to effectively utilize DST to gain deeper insights into protein structure, function, and interaction networks.

References

Disuccinimidyl Tartrate (DST): A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, primary amine-reactive, and periodate-cleavable crosslinking reagent.[1][2][3] Its distinct characteristics make it a valuable tool in protein chemistry, particularly for applications where reversible crosslinking is desired without disrupting native disulfide bonds.[1][4] This guide provides an in-depth overview of DST's chemical properties, reactivity, and common experimental workflows.

Core Chemical and Physical Properties

DST is a white solid at room temperature.[1][5] Its key properties are summarized below, providing essential data for its use in experimental settings.

PropertyDataReference(s)
Chemical Name bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate[2][3]
Synonyms This compound, DST, Disuccinimidyl tartarate[1][3][5]
CAS Number 62069-75-4[6]
Molecular Formula C₁₂H₁₂N₂O₁₀[2][6][7]
Molecular Weight 344.23 g/mol [2][6][7]
Appearance White to pale yellow solid/powder[1][5][7]
Melting Point 195-197°C (softens at 170°C)[1][2][5]
Spacer Arm Length 6.4 Å[8][9]
Purity ≥85% to >95% (assay dependent on supplier)[3][6]
Solubility and Storage

Solubility: DST is soluble in organic solvents like DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) at concentrations around 10 mM (approximately 3 mg/mL).[6][8] It can also be dissolved for use in aqueous reaction mixtures.[1][4]

Storage and Stability: DST is sensitive to moisture.[6][10] It should be stored in a desiccated environment at 2-8°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years).[3][6][11] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.[6] Stock solutions are not recommended; fresh solutions should be prepared for each use.[6]

Reactivity and Crosslinking Mechanism

DST's utility stems from its two primary functional components: the N-hydroxysuccinimide (NHS) esters and the central tartrate group.

Reaction with Primary Amines

DST is a homobifunctional crosslinker, meaning it has identical reactive groups at both ends of its spacer arm.[6][12] These reactive groups are N-hydroxysuccinimide (NHS) esters.[1] NHS esters readily react with primary amines (—NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][13] This reaction is most efficient in a pH range of 7.2 to 9.[13]

DST Reaction and Cleavage Pathway.
Cleavage of the Crosslink

A key feature of DST is the cleavability of its spacer arm.[7] The central tartrate moiety contains a cis-diol (two adjacent hydroxyl groups).[1][4] This bond can be specifically and gently cleaved by oxidation with sodium meta-periodate (NaIO₄), typically at a concentration of around 15 mM.[1][4] This cleavage capability allows for the separation of crosslinked molecules, which is highly advantageous for analytical techniques like mass spectrometry or for isolating interacting proteins. This method avoids the use of reducing agents, thus preserving natural disulfide bonds within the proteins.[1][2]

Experimental Protocols: A General Guide

While specific experimental conditions will vary based on the proteins and desired outcome, the following serves as a general protocol for protein crosslinking using DST.

Reagent Preparation
  • DST Stock Solution: Immediately before use, dissolve DST in an organic solvent such as DMSO or DMF to a concentration of ~10 mM.[6]

  • Reaction Buffer: Prepare a non-amine-containing buffer with a pH between 7.2 and 8.0, such as PBS (Phosphate Buffered Saline) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). Avoid buffers like Tris, as they contain primary amines that will compete with the target reaction.

  • Quenching Solution: Prepare a solution to stop the reaction, such as 1 M Tris-HCl, pH 7.5. The primary amines in Tris will react with any remaining NHS esters on the DST.

  • Cleavage Solution: Prepare a fresh solution of 15-20 mM sodium meta-periodate in the reaction buffer.[1]

Crosslinking Reaction
  • Prepare the protein sample in the reaction buffer at the desired concentration.

  • Add the freshly prepared DST stock solution to the protein sample. The final concentration of DST may need to be optimized, but a molar excess (e.g., 20- to 50-fold) over the protein is a common starting point.

  • Incubate the reaction mixture for a set period, typically 30 minutes to 2 hours, at room temperature or 4°C. Incubation time and temperature should be optimized for the specific system.

Quenching the Reaction
  • Add the quenching solution to the reaction mixture to a final concentration of approximately 50 mM.

  • Incubate for 15 minutes at room temperature to ensure all unreacted DST is neutralized.

Cleavage of the Crosslinker (Optional)
  • To cleave the crosslinks, add the sodium meta-periodate solution to the quenched reaction mixture.

  • Incubate for 10-60 minutes at room temperature.

Analysis
  • Analyze the reaction products using techniques such as SDS-PAGE (Sodium dodecyl-sulfate polyacrylamide gel electrophoresis). Crosslinked proteins will appear as higher molecular weight bands.

  • Comparing a non-cleaved sample to a cleaved sample on a gel can confirm the effectiveness of the crosslinking. In the cleaved lane, the higher molecular weight bands should disappear, and the original protein bands should reappear.

Experimental_Workflow Prep 1. Reagent Preparation (DST, Buffers) React 2. Crosslinking Reaction (Add DST to Protein) Prep->React Incubate 3. Incubation (30 min - 2 hr) React->Incubate Quench 4. Quench Reaction (Add Tris Buffer) Incubate->Quench Split Analysis Path? Quench->Split Cleave 5a. Cleave Crosslinks (Add Periodate) Split->Cleave Yes Analyze_NonCleaved 5b. Analyze Non-Cleaved Sample (e.g., SDS-PAGE) Split->Analyze_NonCleaved No Analyze_Cleaved 6a. Analyze Cleaved Sample (e.g., SDS-PAGE) Cleave->Analyze_Cleaved Compare 7. Compare Results Analyze_Cleaved->Compare Analyze_NonCleaved->Compare

General workflow for a DST crosslinking experiment.

Applications in Research and Development

DST's unique properties make it suitable for various applications:

  • Studying Protein-Protein Interactions: By crosslinking interacting proteins, their association can be captured and subsequently analyzed.

  • Probing Protein Structure: It has been used to define the relative positions of coiled coils in protein filaments, such as desmin.[9][14]

  • Ligand-Receptor Conjugation: DST is commonly employed for conjugating radiolabeled ligands to cell surface receptors.[6]

  • Intracellular Crosslinking: Being membrane-permeable, DST is useful for studying intracellular and intramembrane protein conjugates.[6]

References

Disuccinimidyl Tartrate: A Technical Guide to Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinking agent widely utilized in biological research to covalently link interacting proteins or to stabilize protein conformations. Its unique properties, including amine reactivity and a cleavable spacer arm, make it a versatile tool for studying protein-protein interactions, elucidating the quaternary structure of protein complexes, and preparing antibody-drug conjugates. This technical guide provides an in-depth overview of the structure, functional groups, and applications of DST, complete with detailed experimental protocols and a summary of its key physicochemical properties.

Structure and Functional Groups

This compound is characterized by a central tartrate moiety flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The empirical formula for DST is C₁₂H₁₂N₂O₁₀, and it has a molecular weight of approximately 344.23 g/mol .[1][2][3]

The key structural features of DST are:

  • N-Hydroxysuccinimide (NHS) Esters: These are highly reactive functional groups located at both ends of the molecule.[1][2][4] NHS esters readily react with primary amines (-NH₂) found on the side chains of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][2][4] This reaction is most efficient at a pH range of 7 to 9.

  • Tartrate Backbone: The central part of the DST molecule is derived from tartaric acid. This backbone contains a vicinal diol (two hydroxyl groups on adjacent carbon atoms). This feature is crucial as it allows for the cleavage of the crosslink under mild oxidative conditions using sodium metaperiodate (NaIO₄).[1][4][5]

  • Homobifunctional Nature: DST is a homobifunctional crosslinker, meaning it has two identical reactive groups.[2][4][5] This allows for the straightforward crosslinking of similar functional groups (primary amines in this case) in a one-step reaction.

The spacer arm length of DST is approximately 6.4 Å, which defines the distance between the two linked amine groups.[6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₂H₁₂N₂O₁₀[1][2][3]
Molecular Weight 344.23 g/mol [1][2][3][4][8]
CAS Number 62069-75-4[1][2][9]
Appearance White to off-white solid/powder[1][4][8]
Melting Point 195-197 °C[4][5][8]
Solubility Soluble in DMSO and DMF[1][2]
Spacer Arm Length 6.4 Å (0.64 nm)[6][7]
Reactive Groups N-hydroxysuccinimide (NHS) esters[1][4]
Reactive Towards Primary amines (-NH₂)[1][4]
Cleavability Cleavable by sodium metaperiodate[1][4][5]

Experimental Protocols

The following sections provide detailed methodologies for a typical protein crosslinking experiment using DST and the subsequent cleavage of the crosslinker.

Protocol 1: Protein Crosslinking with this compound

This protocol outlines the steps for crosslinking proteins in solution using DST.

Materials:

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffer) at pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare DST Stock Solution: Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. A typical concentration is 10-25 mM. For example, to make a 25 mM solution, dissolve 8.6 mg of DST in 1 mL of DMSO.

  • Prepare Protein Sample: The protein sample should be dissolved in an amine-free buffer at a suitable concentration (typically 0.1-5 mg/mL). Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target proteins for reaction with the NHS esters.

  • Crosslinking Reaction: Add the DST stock solution to the protein sample. The molar ratio of DST to protein is a critical parameter and may require optimization. A common starting point is a 20 to 50-fold molar excess of DST over the protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time and temperature may vary depending on the specific proteins and their reactivity.

  • Quenching: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess, unreacted DST. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents: Remove excess crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Cleavage of this compound Crosslinks

This protocol describes the cleavage of the tartrate moiety of DST using sodium metaperiodate.

Materials:

  • Crosslinked protein sample

  • Sodium metaperiodate (NaIO₄)

  • Cleavage buffer (e.g., 50 mM sodium acetate, pH 5.0)

Procedure:

  • Prepare Cleavage Solution: Prepare a fresh solution of sodium metaperiodate in the cleavage buffer. A typical concentration is 15 mM.

  • Cleavage Reaction: Add the sodium metaperiodate solution to the crosslinked protein sample.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark. The cleavage reaction is sensitive to light.

  • Further Processing: After cleavage, the protein sample can be further analyzed, for example, by SDS-PAGE to observe the dissociation of crosslinked complexes. The cleavage results in the formation of two aldehyde groups on the previously linked molecules.

Reaction Mechanism and Cleavage

The overall workflow of DST crosslinking and cleavage involves the reaction of the NHS esters with primary amines on proteins to form stable amide bonds, followed by the oxidative cleavage of the central diol in the tartrate spacer.

DST_Crosslinking_Cleavage cluster_structure This compound (DST) Structure cluster_cleavage Cleavage Reaction DST DST (C₁₂H₁₂N₂O₁₀) NHS1 N-hydroxysuccinimide Ester DST->NHS1 Functional Group Tartrate Tartrate Backbone (with vicinal diol) DST->Tartrate Spacer Arm NHS2 N-hydroxysuccinimide Ester DST->NHS2 Functional Group Protein1 Polypeptide Chain 1 (with -NH₂ group) Protein2 Polypeptide Chain 2 (with -NH₂ group) Crosslinked_Complex Crosslinked Protein Complex Protein1->Crosslinked_Complex Protein2->Crosslinked_Complex Cleaved_Complex Cleaved Products (with aldehyde groups) Crosslinked_Complex->Cleaved_Complex Oxidative Cleavage NaIO4 Sodium Metaperiodate (NaIO₄) NaIO4->Cleaved_Complex

Caption: Workflow of DST-mediated protein crosslinking and subsequent cleavage.

Conclusion

This compound is a valuable reagent for researchers in various fields of life sciences and drug development. Its amine-reactive NHS esters allow for efficient crosslinking of proteins, while the cleavable tartrate spacer arm provides a means to reverse the crosslinking for subsequent analysis. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of DST in studying protein interactions and structure.

References

A Technical Guide to the Solubility of Disuccinimidyl Tartrate in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent widely utilized in biological research to study protein-protein interactions. A critical parameter for its effective use is its solubility in various solvents, which dictates the preparation of stock solutions and the efficiency of crosslinking reactions. This guide provides an in-depth overview of the solubility of DST in common aqueous and organic solvents, alongside detailed experimental protocols and relevant chemical principles.

Core Concepts: Understanding DST Solubility

This compound is an N-hydroxysuccinimide (NHS) ester. The solubility of NHS esters is a crucial factor in their application. While some NHS esters are only soluble in organic solvents, others, like DST, exhibit solubility in aqueous solutions as well. The solubility of DST is influenced by the polarity of the solvent and the stability of the NHS ester groups, which are susceptible to hydrolysis in aqueous environments.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison.

SolventAbbreviationSolubilityReference(s)
Dimethyl sulfoxideDMSOSoluble at ~10 mM (~3 mg/mL)
DimethylformamideDMFSoluble at ~10 mM (~3 mg/mL)
WaterH₂OSoluble at ~10 mM[1][2]
MethanolMeOHSlightly soluble

It is important to note that for aqueous applications, DST is often first dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. This practice ensures rapid and complete dissolution, minimizing the time the compound is exposed to aqueous conditions where hydrolysis can occur.

Experimental Protocols

1. Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of DST in a given solvent.

Materials:

  • This compound (DST) powder

  • Solvent of interest (e.g., DMSO, DMF, water, ethanol)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of DST powder to a microcentrifuge tube.

    • Add a known volume of the solvent of interest (e.g., 1 mL).

    • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

    • Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for at least one hour, with intermittent mixing.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved DST.

  • Quantification of Soluble DST:

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the concentration of DST in the supernatant using a suitable analytical method. For organic solvents, HPLC is often preferred. For aqueous solutions, UV-Vis spectrophotometry can be used by measuring the absorbance at a wavelength where DST has a known extinction coefficient.

    • Prepare a standard curve with known concentrations of DST in the same solvent to ensure accurate quantification.

  • Calculation of Solubility:

    • The determined concentration of DST in the supernatant represents its solubility in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mM.

2. Protocol for Protein Crosslinking using this compound

This protocol provides a general workflow for crosslinking proteins in solution using DST.

Materials:

  • This compound (DST)

  • Anhydrous DMSO or DMF

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at pH 7.2-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of DST Stock Solution:

    • Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM. Do not store the stock solution as NHS esters are moisture-sensitive and will hydrolyze over time.

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein sample. The final concentration of DST will depend on the protein concentration and the desired level of crosslinking. A 20- to 50-fold molar excess of the crosslinker over the protein is a common starting point for samples with a protein concentration of less than 5 mg/mL.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically for each system.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess DST.

    • Incubate for 15 minutes at room temperature.

  • Purification and Analysis:

    • Remove excess crosslinker and quenching reagents by dialysis or using a desalting column.

    • Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Chemical Stability and Reaction Mechanism

This compound is a homobifunctional NHS ester. The NHS ester groups react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds. This reaction is most efficient at a pH between 7 and 9.

A competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which renders the crosslinker inactive. The rate of hydrolysis increases with increasing pH. Therefore, it is crucial to prepare fresh DST solutions and to perform the crosslinking reaction within a reasonable timeframe to maximize the yield of the desired crosslinked product.

Visualizations

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DST DST Powder Stock DST Stock Solution (~10-25 mM) DST->Stock Solvent Anhydrous DMSO/DMF Solvent->Stock ReactionMix Reaction Mixture Stock->ReactionMix Add to protein Protein Protein Sample (in amine-free buffer) Protein->ReactionMix QuenchedMix Quenched Reaction ReactionMix->QuenchedMix Incubate & Quench Quench Quenching Solution (e.g., Tris, Glycine) Quench->QuenchedMix Purification Purification (Dialysis / Desalting) QuenchedMix->Purification Analysis Analysis (SDS-PAGE, MS, etc.) Purification->Analysis

Protein Crosslinking Workflow with DST

NHS_Ester_Reactions cluster_desired Desired Reaction cluster_competing Competing Reaction (Hydrolysis) DST_Reactive DST (Active NHS Ester) AmideBond Stable Amide Bond (Crosslinked Product) DST_Reactive->AmideBond pH 7-9 PrimaryAmine Primary Amine (e.g., Protein-NH2) PrimaryAmine->AmideBond DST_Reactive2 DST (Active NHS Ester) HydrolyzedDST Inactive Hydrolyzed DST DST_Reactive2->HydrolyzedDST Increases with pH Water Water (H2O) Water->HydrolyzedDST

References

The Homobifunctional Nature of Disuccinimidyl Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinking agent widely utilized in biochemical and proteomics research to study protein-protein interactions, protein complex topology, and to stabilize protein structures. Its unique chemical properties, including two identical reactive groups and a cleavable spacer arm, make it a versatile tool for elucidating the three-dimensional architecture of protein assemblies. This technical guide provides a comprehensive overview of the core principles of DST, its reaction chemistry, quantitative parameters for its use, detailed experimental protocols, and visualizations of its application in structural biology.

Core Principles of this compound (DST)

DST is characterized by its homobifunctional and cleavable nature. Its structure consists of a central tartrate moiety flanked by two N-hydroxysuccinimide (NHS) ester groups.

  • Homobifunctional: DST possesses two identical reactive functional groups, the NHS esters, at either end of a spacer arm.[1][2] These NHS esters react specifically with primary amines (-NH2), which are predominantly found on the side chains of lysine residues and the N-termini of proteins.[1] This symmetrical reactivity allows for the covalent linkage of two protein subunits or different domains within a single protein that are in close proximity.

  • Cleavable Spacer: The central tartrate group contains a cis-diol that can be selectively cleaved by oxidation with sodium meta-periodate.[1][3] This feature is particularly advantageous as it allows for the reversal of the crosslink, enabling the separation and identification of the originally linked proteins or peptides, which is crucial for mass spectrometry-based analysis. This cleavage is orthogonal to the reduction of disulfide bonds, offering an alternative strategy for analyzing crosslinked complexes.[4]

  • Spacer Arm Length: DST has a defined spacer arm length of 6.4 Å, which provides a specific distance constraint for the crosslinked amine groups. This spatial information is valuable for computational modeling of protein complexes.

Reaction Chemistry

The crosslinking reaction with DST occurs in two main steps:

  • Reaction with Primary Amines: The NHS esters of DST react with the primary amino groups of proteins in a nucleophilic acyl substitution reaction. The reaction proceeds optimally under neutral to slightly alkaline conditions (pH 7.2-8.5).[5] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

  • Cleavage of the Tartrate Spacer: The cis-diol in the tartrate spacer of a DST crosslink can be oxidized by sodium meta-periodate. This reaction cleaves the carbon-carbon bond of the diol, breaking the crosslink and leaving behind aldehyde groups on the formerly linked molecules.

Data Presentation: Quantitative Parameters for NHS Ester Crosslinking

The following tables summarize key quantitative data for the use of NHS ester-containing crosslinkers like DST. This information is critical for designing and optimizing crosslinking experiments.

Table 1: Physicochemical Properties of this compound (DST)

PropertyValueReference(s)
Molecular Weight344.23 g/mol [4]
Chemical FormulaC₁₂H₁₂N₂O₁₀[4]
Spacer Arm Length6.4 Å
Reactive GroupsN-hydroxysuccinimide (NHS) ester (at both ends)[1]
Reactive TowardsPrimary amines (-NH₂)[1]
CleavabilityCleavable with sodium meta-periodate[1][3]

Table 2: Reaction Conditions for NHS Ester Crosslinking

ParameterRecommended Range/ValueReference(s)
pH 7.2 - 8.5[5]
Temperature Room Temperature (20-25°C) or 4°C[5]
Reaction Time 30 minutes - 4 hours[5]
Buffer Composition Phosphate, Borate, Bicarbonate, or HEPES buffers. Avoid amine-containing buffers like Tris.[5]
Molar Excess of Crosslinker 5- to 50-fold molar excess over the protein.[6]

Table 3: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-lifeReference(s)
7.004 - 5 hours[5][7]
8.04~1 hour[6]
8.6410 minutes[5][7]

Experimental Protocols

This section provides a detailed protocol for the crosslinking of a purified protein complex with DST, followed by analysis using SDS-PAGE and in-gel digestion for mass spectrometry. This protocol is adapted from methodologies used for studying protein complexes like the desmin protofilament.[8][9]

Crosslinking of a Purified Protein Complex with DST

Materials:

  • Purified protein complex (e.g., 1-5 mg/mL)

  • This compound (DST)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Crosslinking Buffer: 20 mM HEPES, pH 7.5, containing 150 mM NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE apparatus and reagents

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Protein Preparation:

    • Ensure the purified protein complex is in an amine-free buffer, such as the Crosslinking Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-5 mg/mL.

  • DST Stock Solution Preparation:

    • Immediately before use, prepare a 25 mM stock solution of DST in anhydrous DMSO or DMF. For example, dissolve 8.6 mg of DST in 1 mL of DMSO.

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein solution to achieve a final molar excess of 20- to 50-fold of DST over the protein. For example, for a 1 mg/mL solution of a 50 kDa protein (20 µM), add the DST stock to a final concentration of 400 µM to 1 mM.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted DST.

  • Analysis by SDS-PAGE:

    • Mix an aliquot of the crosslinked sample with SDS-PAGE sample buffer.

    • Run the sample on an appropriate percentage SDS-PAGE gel to visualize the crosslinked products. Uncrosslinked protein should be run as a control.

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. Crosslinked complexes will appear as higher molecular weight bands.

Cleavage of DST Crosslinks

Materials:

  • Crosslinked protein sample

  • Sodium meta-periodate (NaIO₄)

  • Cleavage Buffer: 100 mM Sodium Acetate, pH 5.5

Procedure:

  • Prepare Cleavage Solution:

    • Prepare a fresh solution of 15 mM sodium meta-periodate in Cleavage Buffer.

  • Cleavage Reaction:

    • Incubate the crosslinked protein sample with the sodium meta-periodate solution for 1 hour at room temperature in the dark.

  • Analysis:

    • Analyze the cleaved sample by SDS-PAGE to confirm the disappearance of the higher molecular weight crosslinked bands and the reappearance of the monomeric protein bands.

In-Gel Digestion of Crosslinked Proteins for Mass Spectrometry

Materials:

  • Excised gel bands containing crosslinked proteins

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

  • 100% Acetonitrile (ACN)

  • Reduction Solution: 10 mM Dithiothreitol (DTT) in 100 mM Ammonium Bicarbonate

  • Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM Ammonium Bicarbonate

  • Digestion Buffer: 50 mM Ammonium Bicarbonate

  • Trypsin (mass spectrometry grade)

  • Extraction Solution: 50% ACN / 5% Formic Acid

Procedure:

  • Excise and Destain:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Cut the gel piece into small (~1 mm³) cubes.

    • Wash the gel pieces with the Destaining Solution until the blue color is removed.

    • Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

  • Reduction and Alkylation:

    • Rehydrate the gel pieces in Reduction Solution and incubate at 56°C for 1 hour.

    • Cool to room temperature and replace the DTT solution with the Alkylation Solution. Incubate for 45 minutes in the dark at room temperature.

    • Wash the gel pieces with 100 mM Ammonium Bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces.

  • In-Gel Digestion:

    • Rehydrate the gel pieces on ice with a solution of trypsin (e.g., 10-20 ng/µL) in Digestion Buffer.

    • Once the solution is absorbed, add enough Digestion Buffer to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel by adding the Extraction Solution and incubating with shaking.

    • Collect the supernatant. Repeat the extraction process.

    • Pool the extracts and dry them down in a vacuum centrifuge before analysis by mass spectrometry.

Mandatory Visualizations

Workflow for Protein Crosslinking using DST

DST_Crosslinking_Workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis cluster_cleavage Optional Cleavage p1 Purified Protein Complex in Amine-Free Buffer r1 Mix Protein and DST (20-50x molar excess) p1->r1 p2 Prepare 25 mM DST in Anhydrous DMSO p2->r1 r2 Incubate at RT (30 min - 2 hr) r1->r2 r3 Quench with Tris-HCl r2->r3 a1 SDS-PAGE Analysis r3->a1 c1 Incubate with Sodium meta-periodate r3->c1 Optional a2 In-Gel Digestion a1->a2 a3 Mass Spectrometry a2->a3 a4 Data Analysis a3->a4 c2 Analyze Cleaved Products c1->c2

A general workflow for protein crosslinking experiments using DST.
Logical Relationship of Desmin Protofilament Crosslinking with DST

Desmin_Crosslinking cluster_crosslinks DST Crosslinks (6.4 Å) Coil1 Coiled Coil 1 XL1 Crosslink 1 Coil1->XL1 XL2 Crosslink 2 Coil1->XL2 Coil2 Coiled Coil 2 Coil2->XL1 Coil2->XL2 caption Diagram illustrating the use of DST to identify proximities between two antiparallel coiled coils of the desmin protofilament.

DST crosslinking reveals the proximity of coiled coils in the desmin protofilament.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker for the structural and functional analysis of proteins and protein complexes. Its well-defined spacer arm, specific reactivity towards primary amines, and the cleavable nature of its tartrate spacer provide researchers with a robust tool for mapping protein-protein interactions. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the successful application of DST in a variety of research and drug development settings. Careful optimization of reaction conditions, informed by the principles outlined herein, will enable the generation of high-quality data to advance our understanding of complex biological systems.

References

The Cleavable Properties of Disuccinimidyl Tartrate (DST): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disuccinimidyl tartrate (DST) is a homobifunctional and amine-reactive crosslinker that has become an invaluable tool for researchers in proteomics, structural biology, and drug development.[1][2][3] Its key feature lies in its cleavable tartrate spacer arm, which allows for the reversal of crosslinks under specific and mild conditions, facilitating the analysis of protein-protein interactions and the identification of crosslinked peptides by mass spectrometry. This guide provides a comprehensive overview of the cleavable properties of DST, including its mechanism of action, detailed experimental protocols, and quantitative data for its application.

Core Properties of this compound

DST is a water-soluble crosslinker that reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) through its two N-hydroxysuccinimide (NHS) esters.[1][4] The tartrate moiety within its spacer arm contains a cis-diol that can be specifically cleaved by oxidation with sodium meta-periodate.[1][2][4] This cleavage mechanism is orthogonal to the commonly used disulfide bond reduction, offering a distinct advantage when studying proteins that contain native disulfide bonds.[2][3]

PropertyValueReference
Chemical Name This compound[1]
Synonyms DST, Disuccinimidyl L-tartrate[2]
Molecular Weight 344.23 g/mol [2][3]
Spacer Arm Length 6.4 Å[2]
CAS Number 62069-75-4[2]
Chemical Formula C12H12N2O10[2][3]
Appearance White to pale yellow solid[2]
Reactivity Primary amines (-NH2)[1][4]
Cleavage Reagent Sodium meta-periodate (NaIO4)[1][4]

Mechanism of Action: Crosslinking and Cleavage

The utility of DST is rooted in a two-stage process: the initial crosslinking of target proteins followed by the specific cleavage of the crosslinker to facilitate analysis.

Crosslinking Reaction

The NHS esters at both ends of the DST molecule react with primary amines on proteins to form stable amide bonds. This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5 to ensure the deprotonation of the amine groups, which enhances their nucleophilicity.

Crosslinking_Reaction Protein1 Protein 1 (with Primary Amine) Crosslinked_Complex Crosslinked Protein Complex Protein1->Crosslinked_Complex Amide Bond Formation Protein2 Protein 2 (with Primary Amine) Protein2->Crosslinked_Complex Amide Bond Formation DST This compound (DST) DST->Crosslinked_Complex

Figure 1: Schematic of DST crosslinking reaction.

Cleavage Reaction

The central tartrate group of the DST crosslinker possesses a vicinal diol (cis-diol). This specific chemical feature allows for oxidative cleavage by sodium meta-periodate (NaIO4). The periodate ion attacks the diol, leading to the scission of the carbon-carbon bond and the formation of two aldehyde groups. This cleavage reaction is typically performed at a concentration of 15 mM sodium meta-periodate.[1][4]

Cleavage_Reaction Crosslinked_Complex Crosslinked Protein Complex Cleaved_Products Cleaved Protein Fragments (with Aldehyde Tags) Crosslinked_Complex->Cleaved_Products Oxidative Cleavage NaIO4 Sodium meta-Periodate (NaIO4) NaIO4->Cleaved_Products

Figure 2: Oxidative cleavage of the DST crosslinker.

Experimental Protocols

The following protocols provide a general framework for using DST. Optimal conditions may vary depending on the specific application and proteins being studied.

Protocol 1: Protein Crosslinking with DST

Materials:

  • DST crosslinker

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Protein sample in a suitable buffer

Procedure:

  • Prepare DST Stock Solution: Dissolve DST in DMSO or DMF to a final concentration of 25 mM immediately before use.

  • Reaction Setup: Add the DST stock solution to the protein sample in the reaction buffer. The final concentration of DST will need to be optimized, but a starting point is a 20- to 50-fold molar excess of DST to protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

  • Quenching: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted NHS esters.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Cleavage of DST Crosslinks

Materials:

  • Crosslinked protein sample

  • Sodium meta-periodate (NaIO4)

  • Cleavage Buffer (e.g., 50 mM sodium acetate, pH 5.5)

Procedure:

  • Prepare Cleavage Reagent: Prepare a fresh solution of 1 M sodium meta-periodate in water.

  • Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample to a final concentration of 15 mM.[1][4]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[5]

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as glycerol or ethylene glycol to consume the excess periodate.

  • Analysis: The cleaved sample can be analyzed by SDS-PAGE to confirm the reversal of crosslinking or further processed for mass spectrometry analysis.

Experimental_Workflow cluster_crosslinking Crosslinking cluster_analysis1 Analysis 1 cluster_cleavage Cleavage cluster_analysis2 Analysis 2 Protein_Sample Protein Sample Add_DST Add DST Stock Solution Protein_Sample->Add_DST Incubate_Crosslink Incubate (RT, 30 min - 2h) Add_DST->Incubate_Crosslink Quench_Crosslink Quench with Tris Buffer Incubate_Crosslink->Quench_Crosslink Analyze_Crosslinked Analyze Crosslinked Sample (SDS-PAGE, MS) Quench_Crosslink->Analyze_Crosslinked Crosslinked_Sample Crosslinked Sample Quench_Crosslink->Crosslinked_Sample Add_NaIO4 Add Sodium meta-Periodate (15 mM) Crosslinked_Sample->Add_NaIO4 Incubate_Cleavage Incubate (RT, 1h) Add_NaIO4->Incubate_Cleavage Quench_Cleavage Quench (Optional) Incubate_Cleavage->Quench_Cleavage Analyze_Cleaved Analyze Cleaved Sample (SDS-PAGE, MS) Quench_Cleavage->Analyze_Cleaved

Figure 3: General experimental workflow for DST crosslinking and cleavage.

Quantitative Data and Considerations

The efficiency of both the crosslinking and cleavage reactions can be influenced by several factors.

ParameterConditionEffect on EfficiencyReference
pH (Crosslinking) 7.2 - 8.5Optimal for primary amine reactivityGeneral NHS ester chemistry
pH (Cleavage) ~5.5Periodate cleavage is efficient at slightly acidic pH[5]
DST Concentration 20-50x molar excessHigher concentration increases crosslinking, but may lead to modification and aggregationGeneral crosslinking principles
Temperature Room Temperature or 4°CLower temperature can reduce non-specific reactions and protein degradationGeneral protein handling
Incubation Time 30 min - 4 hoursLonger times can increase crosslinking yield but also risk of sample degradationGeneral crosslinking principles
NaIO4 Concentration 15 mMEffective concentration for cleavage of the cis-diol[1][4]
Cleavage Time 1 hourSufficient for complete cleavage under standard conditions[5]

It is important to note that while effective, the cleavage of DST with sodium meta-periodate can result in the formation of reactive aldehyde groups.[5] These aldehydes can potentially react with other nucleophiles in the sample, which could lead to secondary crosslinking and interfere with subsequent analyses, particularly in mass spectrometry.[5][6] Therefore, careful consideration of downstream applications and appropriate quenching or sample workup is crucial.

Applications in Research

The unique cleavable nature of DST makes it a valuable reagent in various research areas:

  • Proteomics: Used to identify protein-protein interactions. The ability to cleave the crosslinker simplifies the analysis of complex crosslinked peptide mixtures by mass spectrometry.

  • Structural Biology: Provides distance constraints for modeling the three-dimensional structure of protein complexes.[7]

  • Tissue Fixation: Investigated as an alternative to formaldehyde for tissue fixation, with the potential for improved protein extraction for proteomic analysis.[6][8]

Conclusion

This compound is a versatile and powerful tool for studying protein interactions. Its amine-reactivity and, most importantly, its specific cleavability through oxidation of the tartrate moiety provide a distinct advantage over non-cleavable crosslinkers and those requiring reducing agents for cleavage. By understanding the underlying chemistry and optimizing the experimental conditions as outlined in this guide, researchers can effectively utilize DST to gain valuable insights into the intricate world of protein structure and function.

References

An In-depth Technical Guide to the Reaction of Disuccinimidyl Tartrate with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinker widely utilized in the fields of proteomics, structural biology, and drug development. Its ability to covalently link proteins and other biomolecules containing primary amines, coupled with the unique feature of a cleavable tartrate spacer arm, makes it a versatile tool for studying protein-protein interactions, elucidating the architecture of multi-protein complexes, and developing novel bioconjugates. This technical guide provides a comprehensive overview of the reaction of DST with primary amines, including its mechanism, reaction kinetics, and detailed experimental protocols for crosslinking and cleavage. Furthermore, it presents quantitative data in structured tables and visualizes key workflows and concepts through diagrams to facilitate a deeper understanding and practical application of this important bioconjugation reagent.

Introduction to this compound (DST)

This compound is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 6.4 Å spacer arm containing a centrally located tartrate moiety.[1][2] The NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This homobifunctional nature allows for the covalent linkage of interacting proteins or different domains within a single protein.

A key feature of DST is the presence of a cis-diol within its tartrate spacer, which can be selectively cleaved by oxidation with sodium meta-periodate (NaIO₄).[2][3][4] This cleavability is advantageous for applications such as mass spectrometry-based analysis of crosslinked proteins, as it allows for the separation of crosslinked peptides and facilitates their identification. Unlike disulfide-containing crosslinkers, the cleavage of DST does not require reducing agents, thus preserving native disulfide bonds within proteins.[1][2][3]

Table 1: Properties of this compound (DST)

PropertyValue
Alternative Names This compound, DST Crosslinker
CAS Number 62069-75-4
Chemical Formula C₁₂H₁₂N₂O₁₀
Molecular Weight 344.24 g/mol [2]
Spacer Arm Length 6.4 Å[5]
Reactive Groups N-hydroxysuccinimide (NHS) ester (x2)
Target Functional Group Primary amines (-NH₂)
Cleavable by Sodium meta-periodate
Solubility Soluble in organic solvents like DMSO and DMF

Reaction Mechanism and Kinetics

The reaction between the NHS ester of DST and a primary amine proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.

The efficiency of this reaction is highly dependent on the pH of the reaction buffer. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.0 and 9.0. Below this range, the primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic. Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, competing with the aminolysis reaction and reducing the crosslinking efficiency.

Table 2: Hydrolysis Half-life of NHS Esters at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Note: This data is for NHS esters in general and provides a guideline for the stability of DST under aqueous conditions.

Experimental Protocols

General Protein Crosslinking Protocol with DST

This protocol provides a general guideline for crosslinking proteins in solution using DST. The optimal conditions, such as protein concentration and the molar excess of DST, may need to be empirically determined for each specific application.

Materials:

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer) at pH 7.2-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM.

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a suitable concentration. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein for reaction with DST.

  • Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve a final molar excess of DST over the protein. A starting point is a 20- to 50-fold molar excess. The optimal ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted DST.

  • Removal of Excess Reagent: Remove excess DST and reaction byproducts (N-hydroxysuccinimide) by dialysis against an appropriate buffer or by using a desalting column.

Protocol for Cleavage of DST Crosslinks

This protocol describes the cleavage of the tartrate moiety in DST-crosslinked proteins using sodium meta-periodate.

Materials:

  • DST-crosslinked protein sample

  • Sodium meta-periodate (NaIO₄)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Periodate Solution: Prepare a fresh solution of sodium meta-periodate in the reaction buffer. A typical concentration is 15-20 mM.

  • Cleavage Reaction: Add the sodium meta-periodate solution to the DST-crosslinked protein sample to a final concentration of approximately 15 mM.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, as the periodate solution can be light-sensitive.

  • Removal of Periodate: Remove excess sodium meta-periodate and cleavage byproducts by dialysis or using a desalting column.

Visualization of Workflows and Concepts

Reaction of DST with a Primary Amine

Reaction_Mechanism DST This compound (DST) R-NHS Tartrate Spacer NHS-R Intermediate {Tetrahedral Intermediate} DST:f0->Intermediate Nucleophilic Attack PrimaryAmine Primary Amine R'-NH₂ PrimaryAmine->Intermediate Product Stable Amide Bond R-CO-NH-R' Intermediate->Product Collapse Byproduct {N-hydroxysuccinimide} Intermediate->Byproduct

Caption: Reaction of a DST NHS ester with a primary amine.

Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_analysis Mass Spectrometry Analysis ProteinComplex Protein Complex Crosslinking Crosslinking with DST ProteinComplex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Trypsin Digestion Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (e.g., MeroX, StavroX) LCMS->DataAnalysis Structure Protein Interaction Model DataAnalysis->Structure

Caption: A typical workflow for studying protein interactions using DST and mass spectrometry.

EGFR Signaling Pathway Protein Interaction Study

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 DST Crosslinkable Interaction SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription EGF EGF EGF->EGFR

Caption: Using DST to study interactions in the EGFR signaling pathway.

Applications in Research and Drug Development

The unique properties of DST make it a valuable tool in various research and development applications:

  • Mapping Protein-Protein Interactions: DST is extensively used in combination with mass spectrometry (XL-MS) to identify interacting proteins and map their interaction interfaces.[6][7][8]

  • Structural Elucidation of Multi-Protein Complexes: By providing distance constraints between amino acid residues, DST helps in building low-resolution structural models of large and dynamic protein complexes.[5][8]

  • Probing Conformational Changes: Changes in protein conformation upon ligand binding or other stimuli can be investigated by comparing the crosslinking patterns before and after the event.

  • Bioconjugation and Drug Delivery: The amine-reactive nature of DST allows for its use in conjugating drugs, imaging agents, or other molecules to proteins and antibodies for targeted delivery and diagnostic applications.

Conclusion

This compound is a powerful and versatile crosslinking reagent for studying the structure and function of proteins and their interactions. Its well-defined reactivity with primary amines, combined with the unique advantage of a periodate-cleavable spacer, provides researchers with a robust tool for a wide range of applications in basic research and drug development. The protocols and information provided in this guide serve as a comprehensive resource for the effective utilization of DST in the laboratory. As with any chemical modification of proteins, careful optimization of reaction conditions is crucial to ensure specific and efficient crosslinking while preserving the native structure and function of the biomolecules under investigation.

References

The Core of Covalent Conjugation: An In-depth Technical Guide to NHS Ester Chemistry in Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and efficient method for covalently linking molecules to proteins. This guide delves into the fundamental principles of NHS ester chemistry, its application in protein crosslinking, and provides practical guidance for experimental design and execution. The high reactivity and selectivity of NHS esters towards primary amines make them invaluable tools for creating stable protein conjugates for a wide array of applications, from basic research to the development of antibody-drug conjugates (ADCs).[1][2][]

The Chemistry of Amine-Reactive Crosslinking

The fundamental reaction involves the nucleophilic acyl substitution of an NHS ester with a primary amine.[1][] The primary amines are typically found on the N-terminus of a polypeptide chain or on the side chain of lysine residues.[1][4][5] The reaction proceeds efficiently under physiological to slightly alkaline conditions, forming a stable and irreversible amide bond and releasing N-hydroxysuccinimide as a byproduct.[][6]

The Competing Reaction: Hydrolysis

A critical factor to consider in all NHS ester-based crosslinking experiments is the competing hydrolysis of the NHS ester in aqueous solutions.[][6] The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[6][10] This hydrolysis reaction renders the crosslinker inactive and can lead to lower conjugation efficiencies, especially in dilute protein solutions.[][6]

Key Factors Influencing NHS Ester Reactions

Optimizing the reaction conditions is paramount for successful and reproducible protein crosslinking. Several key parameters must be carefully controlled:

  • pH: The reaction is strongly pH-dependent.[11][12] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[6][13] Below this range, the primary amines are protonated and less nucleophilic, slowing down the reaction.[11] Above this range, the rate of NHS ester hydrolysis increases dramatically, reducing the yield of the desired conjugate.[6][11]

  • Temperature and Incubation Time: Reactions are commonly performed at room temperature for 30 minutes to 4 hours or at 4°C for longer periods.[6][13] Lower temperatures can help to minimize the competing hydrolysis reaction but may necessitate longer incubation times to achieve the desired level of conjugation.[13]

  • Concentration: The concentration of both the protein and the NHS ester crosslinker can impact the efficiency of the reaction.[13] Higher protein concentrations generally lead to more efficient labeling.[14] A protein concentration of at least 2 mg/mL is often recommended.[13]

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester.[5][13] Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used.[6]

Quantitative Parameters for NHS Ester Reactions

To aid in experimental design, the following tables summarize key quantitative data related to NHS ester chemistry.

ParameterRecommended Range/ValueReferences
Optimal Reaction pH 7.2 - 8.5[6][13]
Optimal pH for Labeling 8.3 - 8.5[11][12]
Reaction Temperature 4°C to Room Temperature[6][13]
Reaction Time 0.5 - 4 hours[6][15]
Protein Concentration 1 - 10 mg/mL[11]

Table 1: Recommended Reaction Conditions for NHS Ester Crosslinking. This table provides a general overview of the optimal conditions for carrying out protein crosslinking reactions using NHS esters.

pHTemperatureHalf-lifeReferences
7.00°C4 - 5 hours[6]
7.04°C4 - 5 hours[8]
8.0Room Temperature1 hour[16]
8.64°C10 minutes[6]
9.0Room TemperatureMinutes[17]

Table 2: Half-life of NHS Esters at Various pH and Temperatures. This table highlights the significant impact of pH and temperature on the stability of NHS esters in aqueous solutions. The half-life decreases dramatically as the pH increases.

Types of NHS Ester Crosslinkers

A diverse range of NHS ester crosslinkers are commercially available, offering flexibility in experimental design. They can be broadly categorized based on their reactivity and physical properties.

  • Homobifunctional Crosslinkers: These reagents, such as Disuccinimidyl suberate (DSS), contain two identical NHS ester groups and are used to link proteins that are in close proximity.[1][4]

  • Heterobifunctional Crosslinkers: These crosslinkers possess two different reactive groups, for example, an NHS ester and a maleimide.[18] This allows for sequential conjugation reactions, providing greater control over the crosslinking process.[18]

  • Water-Soluble vs. Water-Insoluble Crosslinkers: Many NHS ester crosslinkers are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[4][19] Water-soluble versions, such as BS3 (the sulfonated analog of DSS), contain a charged sulfonate group that increases their solubility in aqueous buffers and prevents them from permeating cell membranes, making them ideal for cell surface crosslinking.[4][5][]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving NHS ester chemistry.

General Protocol for Protein Labeling with an NHS Ester

This protocol outlines the fundamental steps for conjugating a molecule containing an NHS ester to a protein.

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[11][21]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent such as DMSO or DMF.[4][19] For water-soluble sulfo-NHS esters, the reagent can be dissolved directly in the reaction buffer.[19]

  • Perform the Conjugation Reaction: Add a calculated molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and may require empirical determination.[11] Incubate the reaction at room temperature for 30 minutes to 2 hours or at 4°C for 2 to 8 hours.[6]

  • Quench the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, or glycine.[5] This will react with any excess, unreacted NHS ester.

  • Purify the Conjugate: Remove excess, non-reacted labeling reagent and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration.[11][22]

Protocol for Crosslinking Protein Interactions using a Homobifunctional NHS Ester

This protocol is designed to covalently link interacting proteins within a complex.

  • Prepare the Protein Sample: The protein complex should be in an amine-free buffer at an appropriate concentration.

  • Prepare the Crosslinker: Immediately before use, dissolve the homobifunctional NHS ester (e.g., DSS or BS3) in an appropriate solvent (DMSO/DMF for DSS, aqueous buffer for BS3).[4]

  • Initiate Crosslinking: Add the crosslinker to the protein sample to a final concentration typically in the range of 0.25-5 mM.[23] The optimal concentration should be determined empirically.

  • Incubate: Allow the reaction to proceed for a defined period, for example, 30 minutes at room temperature.

  • Quench the Reaction: Add a quenching buffer (e.g., Tris-HCl) to stop the crosslinking reaction.

  • Analyze the Crosslinked Products: The results of the crosslinking reaction can be analyzed by SDS-PAGE and Western blotting to observe the formation of higher molecular weight species corresponding to crosslinked protein complexes.[22] For more detailed analysis, mass spectrometry can be used to identify the specific crosslinked peptides and residues.[24][25]

Visualizing the Chemistry and Workflow

To better understand the processes involved in NHS ester chemistry, the following diagrams illustrate the key reaction, a typical experimental workflow, and the classification of crosslinkers.

NHS_Ester_Reaction reagents Protein (with Primary Amine, R-NH₂) NHS Ester (R'-CO-O-NHS) reaction Reaction (pH 7.2-8.5) reagents:p->reaction Aminolysis hydrolysis Competing Reaction (Hydrolysis) reagents:nhs->hydrolysis H₂O products Stable Amide Bond (R-NH-CO-R') N-Hydroxysuccinimide (byproduct) reaction->products:protein reaction->products:nhs_byproduct hydrolyzed_product Inactive Carboxylate (R'-COOH) hydrolysis->hydrolyzed_product Experimental_Workflow start Start: Prepare Protein and NHS Ester Reagents reaction Incubate Reaction Mixture (Controlled pH, Temp, Time) start->reaction quench Quench Reaction (e.g., with Tris buffer) reaction->quench purification Purify Conjugate (e.g., Desalting Column) quench->purification analysis Analyze Product (e.g., SDS-PAGE, Mass Spec) purification->analysis end End: Purified Crosslinked Protein analysis->end Crosslinker_Classification root NHS Ester Crosslinkers homo Homobifunctional (e.g., DSS, BS3) root->homo hetero Heterobifunctional (e.g., NHS-Maleimide) root->hetero solubility Solubility root->solubility cleavable Cleavable root->cleavable non_cleavable Non-Cleavable root->non_cleavable water_insoluble Water-Insoluble (e.g., DSS) solubility->water_insoluble water_soluble Water-Soluble (Sulfo-NHS) (e.g., BS3) solubility->water_soluble

References

The Architect's Toolkit: A Guide to Lipophilic and Hydrophilic Crosslinkers in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to decipher and manipulate protein interactions is paramount. Chemical crosslinkers serve as the molecular architects' tools, enabling the stabilization of these interactions and the construction of novel bioconjugates. The choice between a lipophilic and a hydrophilic crosslinker is a critical decision that can profoundly impact experimental outcomes, from mapping intracellular signaling cascades to designing next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive exploration of these two classes of crosslinkers, with a special focus on the lipophilic reagent Disuccinimidyl tartrate (DST), to empower researchers in making informed decisions for their specific applications.

The Core Principle: Navigating the Cellular Landscape

The fundamental difference between lipophilic and hydrophilic crosslinkers lies in their solubility and, consequently, their ability to traverse cellular membranes.

  • Lipophilic (Hydrophobic) Crosslinkers: These nonpolar molecules readily dissolve in organic solvents and can permeate the lipid bilayer of cell membranes.[1][2] This property makes them indispensable for studying intracellular protein-protein interactions within the cytoplasm, nucleus, or embedded within cellular membranes.[3] this compound (DST) is a classic example of a lipophilic, homobifunctional crosslinker.[3]

  • Hydrophilic (Hydrophilic) Crosslinkers: Possessing polar groups, these crosslinkers are soluble in aqueous buffers and are generally membrane-impermeable.[4][5] Their utility shines in applications focused on the cell surface, such as capturing receptor-ligand interactions or labeling surface proteins without disrupting the intracellular environment.[6] The addition of a sulfonate group (–SO3) to a crosslinker, creating a sulfo-NHS ester, is a common strategy to increase its hydrophilicity and restrict it to the extracellular space.[4][5]

A Comparative Analysis: Choosing the Right Tool for the Job

The selection of an appropriate crosslinker is a multi-faceted decision that extends beyond mere solubility. Factors such as spacer arm length, cleavability, and the reactivity of the functional groups must be carefully considered. The following tables provide a quantitative comparison of representative lipophilic and hydrophilic crosslinkers.

Table 1: Quantitative Data for Lipophilic Amine-Reactive Crosslinkers
Crosslinker Abbreviation Reactive Groups Spacer Arm Length (Å) Solubility Key Features
This compoundDSTNHS ester6.4DMSO, DMFLipophilic, periodate-cleavable
Disuccinimidyl suberateDSSNHS ester11.4DMSO, DMFLipophilic, non-cleavable
Dithiobis(succinimidyl propionate)DSPNHS ester12.0DMSO, DMFLipophilic, reducible (disulfide bond)
Disuccinimidyl glutarateDSGNHS ester7.7DMSO, DMFLipophilic, shorter spacer arm
Table 2: Quantitative Data for Hydrophilic Amine-Reactive Crosslinkers
Crosslinker Abbreviation Reactive Groups Spacer Arm Length (Å) Solubility Key Features
Bis(sulfosuccinimidyl) suberateBS3Sulfo-NHS ester11.4WaterHydrophilic, membrane-impermeable, non-cleavable
Dithiobis(sulfosuccinimidyl propionate)DTSSPSulfo-NHS ester12.0WaterHydrophilic, membrane-impermeable, reducible (disulfide bond)
Bis(sulfosuccinimidyl) glutarateBS2GSulfo-NHS ester7.7WaterHydrophilic, shorter spacer arm
Poly(ethylene glycol) (n=4) bis(succinimidyl succinate)PEGylated DSSNHS ester29.0Water, organic solventsHydrophilic spacer, can be membrane permeable depending on the core
Table 3: Reactivity and Stability of NHS vs. Sulfo-NHS Esters
Parameter NHS Ester (Lipophilic) Sulfo-NHS Ester (Hydrophilic)
Optimal pH for Amine Reaction 7.2 - 9.07.2 - 9.0
Half-life in Aqueous Solution (pH 7.0, 0°C) 4 - 5 hours[4]Generally more stable in aqueous solution[7]
Half-life in Aqueous Solution (pH 8.6, 4°C) ~10 minutes[4]Slower hydrolysis than NHS esters
Membrane Permeability PermeableImpermeable

Visualizing the Workflow: A Tale of Two Crosslinkers

The differential membrane permeability of lipophilic and hydrophilic crosslinkers dictates their application in studying cellular protein interactions. The following diagram illustrates a typical experimental workflow for cell surface versus intracellular protein crosslinking.

G cluster_lipophilic Lipophilic Crosslinker (e.g., DST) cluster_hydrophilic Hydrophilic Crosslinker (e.g., BS3) L_start Living Cells L_add Add Membrane-Permeable Crosslinker (DST) L_start->L_add Incubate L_crosslink Intracellular and Membrane Protein Crosslinking L_add->L_crosslink Permeates Membrane L_lyse Cell Lysis L_crosslink->L_lyse L_analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) L_lyse->L_analysis H_start Living Cells H_add Add Membrane-Impermeable Crosslinker (BS3) H_start->H_add Incubate H_crosslink Cell Surface Protein Crosslinking H_add->H_crosslink Does Not Permeate Membrane H_lyse Cell Lysis H_crosslink->H_lyse H_analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) H_lyse->H_analysis

Workflow for cell surface vs. intracellular protein crosslinking.

Case Study: Unraveling Receptor Signaling with Crosslinkers

The choice of crosslinker is critical when investigating the dynamic interactions of cell surface receptors with their intracellular signaling partners. A study on the nicotinic acetylcholine receptor (nAChR) interactome provides an excellent example.[4]

  • Using a Hydrophilic Crosslinker (BS3): Researchers can first isolate membrane fractions and then use the membrane-impermeable crosslinker BS3 to stabilize interactions between the receptor and proteins in its immediate vicinity on the extracellular side or within the solubilized membrane preparation.[4] This approach is ideal for identifying stable, direct binding partners.

  • Using a Lipophilic Crosslinker (DSP): To capture transient intracellular interactions that occur upon receptor activation in living cells, a membrane-permeable crosslinker like Dithiobis(succinimidyl propionate) (DSP) is employed.[4] This allows for the "freezing" of the entire signaling complex in its native cellular context, enabling the identification of downstream signaling molecules that may only associate with the receptor for a short period.

The following diagram illustrates the differential application of these crosslinkers in studying a generic receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Ligand Ligand->Receptor Binds Kinase Kinase Adaptor->Kinase Effector Effector Protein Kinase->Effector Response Cellular Response Effector->Response

Differential targeting of a signaling pathway by crosslinkers.

Experimental Protocols: A Practical Guide

The successful application of crosslinkers requires meticulous attention to experimental detail. Below are generalized protocols for key applications.

Protocol for Intracellular Protein Crosslinking using DST

This protocol is designed to identify intracellular protein-protein interactions in living cells.

Materials:

  • Cells of interest cultured to appropriate confluency.

  • This compound (DST).

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS), pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors.

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

  • Crosslinker Preparation: Immediately before use, prepare a 25 mM stock solution of DST in anhydrous DMSO.

  • Crosslinking Reaction: Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL. Add the DST stock solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the cell suspension for 30 minutes at room temperature with gentle mixing.

  • Quenching: Terminate the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DST.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Analysis: The crosslinked protein complexes in the cell lysate can now be analyzed by SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.[8]

Protocol for Cell Surface Protein Crosslinking using BS3

This protocol targets proteins on the exterior of the cell membrane.

Materials:

  • Cells of interest in suspension or adherent.

  • Bis(sulfosuccinimidyl) suberate (BS3).

  • Phosphate-Buffered Saline (PBS), pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Lysis Buffer with protease inhibitors.

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0).

  • Crosslinker Preparation: Immediately before use, dissolve BS3 in PBS (pH 8.0) to a final concentration of 1-5 mM.

  • Crosslinking Reaction: Add the BS3 solution to the cells.

  • Incubation: Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis as described in the DST protocol.[6][9][10]

Protocol for Antibody-Drug Conjugation using a Hydrophilic PEGylated Crosslinker

This protocol describes the conjugation of a drug to an antibody using a heterobifunctional, hydrophilic PEGylated crosslinker (e.g., NHS-PEG-Maleimide).

Materials:

  • Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS), pH 7.2-8.0.

  • NHS-PEG-Maleimide crosslinker.

  • Thiolated drug molecule.

  • Reducing agent (e.g., TCEP) if antibody disulfide bonds need to be reduced.

  • Quenching reagent (e.g., Tris or glycine).

  • Desalting column for purification.

Procedure:

  • Antibody Modification (Step 1):

    • Add a 10- to 20-fold molar excess of the NHS-PEG-Maleimide crosslinker (dissolved in an appropriate solvent like DMSO or water) to the antibody solution.

    • Incubate for 1-2 hours at room temperature or 4 hours on ice.

    • Remove excess crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Drug Conjugation (Step 2):

    • Add the thiolated drug molecule to the maleimide-activated antibody at a 5- to 20-fold molar excess.

    • Incubate for 1-2 hours at room temperature.

    • Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine.

  • Purification: Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted drug and other small molecules.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.[11][12]

Conclusion

The strategic selection of lipophilic or hydrophilic crosslinkers is a cornerstone of successful bioconjugation and protein interaction studies. Lipophilic crosslinkers like DST provide a window into the intracellular world, while hydrophilic counterparts like BS3 allow for the precise interrogation of the cell surface. By understanding the fundamental properties of these reagents and employing optimized experimental protocols, researchers can confidently navigate the complexities of the cellular environment and advance the frontiers of biological discovery and therapeutic innovation.

References

Methodological & Application

Disuccinimidyl Tartrate (DST) Crosslinking: A Detailed Guide for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinking agent widely employed in the study of protein-protein interactions. Its ability to covalently link interacting proteins in close proximity, coupled with the reversibility of the crosslink, makes it a valuable tool for capturing transient and stable protein complexes for subsequent analysis by techniques such as mass spectrometry. This document provides detailed application notes and protocols for the use of DST in elucidating protein-protein interactions.

DST possesses two N-hydroxysuccinimide (NHS) esters at either end of a 6.4 Å spacer arm. These NHS esters react efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds. The central tartrate group contains a cis-diol that can be readily cleaved by sodium meta-periodate, allowing for the separation of crosslinked proteins for easier identification and analysis.

Principle of DST Crosslinking

The workflow for DST crosslinking involves three main stages: reaction, quenching, and cleavage. Initially, the protein sample is incubated with DST, allowing the NHS esters to react with primary amines on interacting proteins, forming covalent crosslinks. The reaction is then terminated by the addition of a quenching agent, typically a primary amine-containing buffer like Tris-HCl, which neutralizes any unreacted DST. Finally, for certain applications, the crosslinks can be cleaved by treatment with sodium meta-periodate.

Key Applications

  • Mapping Protein-Protein Interaction Networks: Identifying novel interaction partners and characterizing the topology of protein complexes.

  • Structural Elucidation of Protein Complexes: Providing distance constraints for computational modeling of protein complex structures.

  • Studying Transient Interactions: Capturing weak or transient protein interactions that are difficult to detect by other methods.

  • Analysis of Receptor-Ligand Binding: Investigating the interactions between cell surface receptors and their ligands.

Experimental Protocols

Materials and Reagents
  • This compound (DST)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Cleavage Solution: 15 mM Sodium meta-periodate in 50 mM sodium acetate, pH 5.0

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (for identification of crosslinked peptides)

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying interactions between purified proteins in solution.

1. Preparation of DST Stock Solution:

  • Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM. Vortex briefly to ensure complete dissolution.

2. Crosslinking Reaction:

  • Prepare the protein sample in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The optimal protein concentration should be determined empirically but is typically in the range of 0.1-2.0 mg/mL.

  • Add the DST stock solution to the protein sample to achieve the desired final concentration. The molar excess of DST over the protein will need to be optimized. A starting point is a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.[1]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

3. Quenching the Reaction:

  • Add the Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted DST.

4. Analysis of Crosslinked Products:

  • Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.

  • For identification of crosslinked peptides, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin) followed by mass spectrometry analysis.

Protocol 2: In Situ Crosslinking in Live Cells

This protocol is designed for capturing protein interactions within their native cellular environment.

1. Cell Preparation:

  • Wash cells (approximately 1 x 10^7 cells) three times with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any amine-containing media components.

  • Resuspend the cell pellet in 1 mL of the same buffer.

2. Crosslinking Reaction:

  • Prepare a fresh solution of DST in an appropriate solvent.

  • Add the DST solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubate for 10-30 minutes at room temperature or on ice.

3. Quenching the Reaction:

  • Add Quenching Buffer to a final concentration of 20-50 mM Tris-HCl.

  • Incubate for 15 minutes at room temperature.

4. Cell Lysis and Analysis:

  • Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

  • The cell lysate can then be analyzed by immunoprecipitation, SDS-PAGE, and Western blotting, or subjected to proteomic analysis to identify crosslinked proteins.

Protocol 3: Cleavage of DST Crosslinks

This protocol describes the cleavage of the tartrate moiety within the DST crosslinker.

1. Sample Preparation:

  • The crosslinked and quenched protein sample should be in a buffer compatible with the cleavage reaction. If necessary, perform a buffer exchange into 50 mM sodium acetate, pH 5.0.

2. Cleavage Reaction:

  • Add an equal volume of 30 mM sodium meta-periodate (for a final concentration of 15 mM) to the protein sample.[2]

  • Incubate for 1 hour at room temperature in the dark.

3. Analysis of Cleaved Products:

  • Analyze the sample by SDS-PAGE to confirm the disappearance of high molecular weight crosslinked species and the reappearance of the monomeric protein bands.

Data Presentation

The following tables summarize key parameters for DST crosslinking experiments. These values should be considered as starting points and may require optimization for specific applications.

Table 1: Recommended Reaction Conditions for DST Crosslinking

ParameterIn Vitro (Purified Proteins)In Situ (Live Cells)
DST Concentration 0.25 - 5 mM1 - 5 mM
DST:Protein Molar Ratio 10:1 to 50:1Not directly applicable
Reaction Buffer Amine-free (e.g., PBS, HEPES)Amine-free (e.g., PBS)
pH 7.0 - 8.57.0 - 8.0
Temperature Room Temperature or 4°CRoom Temperature or 4°C
Incubation Time 30 - 120 minutes10 - 30 minutes
Quenching Reagent 20 - 50 mM Tris-HCl20 - 50 mM Tris-HCl
Quenching Time 15 minutes15 minutes

Table 2: Properties of this compound (DST)

PropertyValue
Molecular Weight 344.24 g/mol
Spacer Arm Length 6.4 Å
Reactive Groups N-hydroxysuccinimide (NHS) esters
Target Moiety Primary amines (-NH2)
Cleavable by Sodium meta-periodate
Solubility Soluble in DMSO, DMF

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro DST Crosslinking

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_analysis Analysis Protein Protein Sample in Amine-Free Buffer Crosslinking Add DST to Protein (Incubate RT, 30-60 min) Protein->Crosslinking DST_Stock Prepare Fresh DST Stock in DMSO DST_Stock->Crosslinking Quench Add Tris-HCl (Incubate RT, 15 min) Crosslinking->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spec Mass Spectrometry Quench->Mass_Spec insulin_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling IR_mono Insulin Receptor (Monomer) IR_dimer Insulin Receptor (Dimer) IR_mono->IR_dimer Dimerization Autophosphorylation Autophosphorylation IR_dimer->Autophosphorylation Insulin Insulin Insulin->IR_mono Binding DST DST Crosslinker DST->IR_dimer Crosslinks Dimer IRS IRS Protein Recruitment Autophosphorylation->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt

References

Application Notes and Protocols for DST in Crosslinking Mass Spectrometry (XL-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Disuccinimidyl Tartrate (DST) in crosslinking mass spectrometry (XL-MS) studies. DST is a homobifunctional, amine-reactive, and periodate-cleavable crosslinker, making it a valuable tool for probing protein-protein interactions and protein structures.[1][2][3][4] Its cleavable nature simplifies data analysis compared to non-cleavable crosslinkers by allowing for the identification of individual peptides after fragmentation.[1][2]

Introduction to DST Crosslinking

Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for gaining structural insights into proteins and protein complexes.[5][6][7] The workflow involves covalently linking spatially proximal amino acid residues, followed by enzymatic digestion and mass spectrometric analysis to identify the crosslinked peptides.[7][8] This information provides distance constraints that can be used to model protein structures and interaction interfaces.[5][9]

DST is an N-hydroxysuccinimide (NHS) ester crosslinker that reacts primarily with the primary amines of lysine residues and protein N-termini.[1][4] The central tartrate group contains a cis-diol that can be specifically cleaved by sodium meta-periodate.[1][2] This feature is particularly advantageous as it allows for the separation of crosslinked peptides and simplifies their identification by mass spectrometry, without affecting disulfide bonds.[1][3]

Key Features of DST:

FeatureDescription
Reactivity Reacts with primary amines (e.g., lysine, N-terminus).[1][4]
Spacer Arm Length 6.4 Å.[2]
Cleavability Cleavable by sodium meta-periodate.[1][2]
Solubility Soluble in DMSO and can be used in aqueous reaction buffers.[1]
Molecular Weight 344.23 g/mol .[3]

Experimental Workflow Overview

The general workflow for a DST XL-MS experiment consists of several key stages: sample preparation, crosslinking, quenching, protein digestion, enrichment of crosslinked peptides, and finally, LC-MS/MS analysis and data interpretation.[5][7] The complexity of crosslinked samples often necessitates an enrichment step to increase the identification rate of the low-abundance crosslinked peptides.[5][10][11]

DST_XL-MS_Workflow cluster_prep Sample Preparation & Crosslinking cluster_digestion Digestion & Enrichment cluster_analysis Analysis Protein_Sample Protein Sample (Purified Complex or Lysate) Add_DST Add DST Crosslinker Protein_Sample->Add_DST Incubate Incubate (e.g., 1 hr at RT) Add_DST->Incubate Quench Quench Reaction (e.g., with Ammonium Bicarbonate) Incubate->Quench Denature_Reduce_Alkylate Denature, Reduce, and Alkylate Quench->Denature_Reduce_Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Denature_Reduce_Alkylate->Digest Enrichment Enrichment of Crosslinked Peptides (e.g., SEC or SCX) Digest->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis (e.g., XlinkX) LC_MSMS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

Figure 1. A high-level overview of the DST crosslinking mass spectrometry workflow.

Detailed Protocols

I. Protein Crosslinking with DST

This protocol outlines the steps for crosslinking a purified protein or protein complex with DST. The optimal crosslinker-to-protein molar ratio should be determined empirically for each system.[12]

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.5).[12]

  • DST crosslinker.[2]

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 7.5).

  • Reaction tubes.

Procedure:

  • Prepare DST Stock Solution: Immediately before use, dissolve DST in DMSO to a final concentration of 25 mM.

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a suitable concentration (e.g., 1-2 mg/mL).[10]

  • Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired molar excess of crosslinker to protein. Common starting points are 20:1, 50:1, and 100:1 molar ratios.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.[12] Incubation at 4°C can help to maintain the native structure of some protein complexes.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Verification (Optional): Analyze a small aliquot of the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, confirming a successful crosslinking reaction.

II. Sample Preparation for Mass Spectrometry

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate

  • Formic Acid

  • C18 desalting spin columns

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Add Urea to the quenched crosslinking reaction to a final concentration of 8 M to denature the proteins.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.

  • Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to below 1 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

III. Enrichment of Crosslinked Peptides

Due to the low stoichiometry of crosslinking reactions, enrichment of crosslinked peptides is often necessary to increase their identification rate.[5][10][11] Size exclusion chromatography (SEC) and strong cation exchange (SCX) are commonly used methods.[5][11]

Enrichment_Strategies cluster_enrichment Enrichment of Crosslinked Peptides Digested_Peptides Digested Peptide Mixture SEC Size Exclusion Chromatography (SEC) Digested_Peptides->SEC Separation by Size SCX Strong Cation Exchange Chromatography (SCX) Digested_Peptides->SCX Separation by Charge Enriched_Fractions Enriched Crosslinked Peptide Fractions SEC->Enriched_Fractions SCX->Enriched_Fractions

Figure 2. Common strategies for the enrichment of crosslinked peptides.

Protocol for SEC-based Enrichment:

  • Resuspend the dried, desalted peptide mixture in the SEC mobile phase.

  • Inject the sample onto an SEC column suitable for peptide separation.

  • Collect fractions corresponding to higher molecular weight species, which are enriched in crosslinked peptides.[5]

  • Dry the collected fractions in a vacuum centrifuge.

IV. LC-MS/MS Analysis and Data Interpretation

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used for peptide separation.

  • Gradient: A standard 60-120 minute gradient from low to high organic solvent (e.g., acetonitrile) concentration is recommended.

  • Mass Spectrometer: A high-resolution Orbitrap mass spectrometer is well-suited for XL-MS analysis.[11]

  • Acquisition Mode: Data-dependent acquisition (DDA) is a common method.[13] More advanced methods like data-independent acquisition (DIA) can also be employed for quantitative studies.[13][14]

Data Analysis: Specialized software is required to identify the crosslinked peptides from the complex MS/MS data.

  • Software: Tools such as XlinkX (within Proteome Discoverer), pLink, or MeroX are designed for this purpose.[10][15][16]

  • Search Parameters:

    • Specify DST as the crosslinker and its mass.

    • Define the precursor and fragment mass tolerances.

    • Set trypsin as the enzyme with allowed missed cleavages.

    • Include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.

    • Set a false discovery rate (FDR) of 1% for confident identifications.[17]

Quantitative Data and Optimization

The efficiency of crosslinking is highly dependent on the protein system and reaction conditions. It is crucial to optimize these parameters empirically. Below are tables outlining typical ranges for key parameters that should be optimized.

Table 1: Optimization of DST Concentration

Molar Ratio (DST:Protein)Expected OutcomeRecommendation
Low (e.g., 10:1 - 20:1)Fewer crosslinks, may favor high-affinity interactions.Start here for initial experiments to avoid extensive modification.
Medium (e.g., 50:1 - 100:1)Increased number of crosslinks, higher chance of identifying transient interactions.A good range for many systems.
High (e.g., >200:1)Potential for excessive modification and protein aggregation.Use with caution and monitor sample for precipitation.

Table 2: Optimization of Incubation Time

Incubation TimeExpected OutcomeRecommendation
30 minutesSufficient for many high-reactivity sites.A good starting point.
1 hourIncreased crosslinking efficiency.Commonly used in many protocols.[10]
2 hoursMay further increase crosslinks but also risks sample degradation.Consider for less reactive systems, potentially at a lower temperature (4°C).

Troubleshooting

ProblemPossible CauseSuggested Solution
No/low crosslinking observed on SDS-PAGE - Inactive crosslinker- Inappropriate buffer (contains primary amines)- Low protein concentration- Insufficient crosslinker concentration or incubation time- Use fresh DST stock- Buffer exchange into an amine-free buffer (e.g., HEPES, PBS)- Concentrate the protein sample- Increase DST concentration and/or incubation time
Protein precipitation during crosslinking - Excessive crosslinking- Reduce the molar ratio of DST to protein- Decrease the incubation time or temperature
Low number of identified crosslinks in MS - Low abundance of crosslinked peptides- Inefficient fragmentation- Incorrect data analysis parameters- Incorporate an enrichment step (SEC or SCX)- Optimize MS acquisition parameters (e.g., collision energy)- Double-check software settings for crosslinker mass and modifications

By following these guidelines and protocols, researchers can effectively utilize DST in their XL-MS experiments to gain valuable structural insights into their proteins and protein complexes of interest.

References

Application of Disuccinimidyl Tartrate in Studying Protein Complexes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and cleavable chemical cross-linker essential for the structural and functional analysis of protein complexes.[1] Its ability to covalently link interacting proteins in close proximity makes it an invaluable tool for stabilizing transient interactions, elucidating protein-protein interaction networks, and providing distance constraints for structural modeling.[2][3][4] The defining feature of DST is its central tartrate spacer arm, which contains a cis-diol moiety. This allows for specific cleavage of the cross-linker using sodium meta-periodate under mild conditions, facilitating the identification of cross-linked peptides by mass spectrometry without disrupting native disulfide bonds within the proteins.[5]

These application notes provide a comprehensive overview of the use of DST in studying protein complexes, including detailed experimental protocols and data interpretation guidelines.

Key Features of this compound (DST)

FeatureDescription
Reactivity Reacts with primary amines (e.g., lysine residues and N-termini of proteins).[5]
Spacer Arm Length 6.4 Å[1]
Cleavability Cleavable by sodium meta-periodate at the cis-diol linkage.[5]
Solubility Can be dissolved in an aqueous reaction, though typically prepared as a stock solution in an organic solvent like DMSO or DMF.
Applications Stabilizing protein-protein interactions, identifying interaction partners, mapping interaction interfaces, and providing distance constraints for structural modeling.[2][3][4]

Experimental Protocols

In Vitro Cross-linking of Purified Protein Complexes

This protocol describes the cross-linking of a purified protein or protein complex in solution.

Materials:

  • Purified protein complex (0.1 - 2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate/carbonate buffer, pH 7.2-8.0)

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Reaction tubes

Protocol:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the cross-linking reaction. The buffer should be at a pH between 7.2 and 8.0 for optimal reaction with primary amines.

  • DST Stock Solution Preparation: Immediately before use, prepare a 10-50 mM stock solution of DST in anhydrous DMSO or DMF.

  • Cross-linking Reaction:

    • Add the DST stock solution to the protein sample to achieve a final DST concentration typically in the range of 0.1 - 5 mM. The optimal molar excess of DST to protein will need to be determined empirically but a starting point is often a 25- to 500-fold molar excess over the protein concentration.[6]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. Incubation on ice can help to minimize non-specific cross-linking and protein degradation.

  • Quenching the Reaction: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2][7] Incubate for 15-30 minutes at room temperature. This will consume any unreacted DST.

  • Analysis of Cross-linked Products: The cross-linked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.

In-Cell Cross-linking

This protocol is for cross-linking proteins within living cells to capture in vivo interactions.

Materials:

  • Adherent or suspension cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • DST stock solution (as prepared above)

  • Quenching buffer (as above)

  • Cell lysis buffer

  • Protease inhibitors

Protocol:

  • Cell Preparation:

    • For adherent cells, wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Cross-linking Reaction:

    • Resuspend the cell pellet (or cover the adherent cells) in PBS.

    • Add the DST stock solution to a final concentration of 1-5 mM.

    • Incubate for 10-30 minutes at room temperature.

  • Quenching the Reaction: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Cell Lysis:

    • For adherent cells, remove the PBS and add cell lysis buffer containing protease inhibitors.

    • For suspension cells, pellet the cells, remove the supernatant, and resuspend in cell lysis buffer with protease inhibitors.

  • Downstream Processing: The cell lysate containing the cross-linked protein complexes can then be used for immunoprecipitation, affinity purification, or direct analysis by mass spectrometry.

Mass Spectrometry Workflow for DST Cross-linked Peptides

A critical aspect of using DST is the subsequent analysis by mass spectrometry (MS) to identify the cross-linked peptides, which in turn reveals the interacting proteins and their sites of interaction.

Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Reduce disulfide bonds in the cross-linked protein sample using Dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA). This step is crucial for denaturing the protein and ensuring efficient digestion.

  • Proteolytic Digestion: Digest the protein sample into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

  • Enrichment of Cross-linked Peptides (Optional but Recommended): Cross-linked peptides are often present in low abundance compared to linear (non-cross-linked) peptides.[8][9] Enrichment strategies can significantly improve their detection. Common methods include:

    • Size Exclusion Chromatography (SEC): Separates peptides based on size, with larger cross-linked peptides eluting earlier.[8]

    • Strong Cation Exchange (SCX) Chromatography: Separates peptides based on charge. Cross-linked peptides typically have a higher charge state.[8]

  • Cleavage of DST: Before or after enrichment, the cis-diol in the DST linker can be cleaved.

    • Resuspend the peptide mixture in a suitable buffer.

    • Add sodium meta-periodate to a final concentration of 15 mM.

    • Incubate for 30 minutes at room temperature in the dark.

    • Quench the reaction, for example, by adding ethylene glycol.

LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis: The prepared peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is required to identify the cross-linked peptides from the complex MS/MS data. Software packages like MeroX, StavroX, and pLink are designed for this purpose.[10][11] These programs can identify peptides that were linked by DST and pinpoint the specific lysine residues involved in the interaction. Visualization tools like xiVIEW can then be used to map the identified cross-links onto protein structures or interaction networks.[12]

Quantitative Data Presentation

Cross-linked ResiduesProtein 1Protein 2Fold Change (Treated/Control)p-value
K123 - K45Protein AProtein B2.50.01
K88 - K150Protein AProtein A0.80.04
K210 - K75Protein CProtein D5.1<0.001
K56 - K301Protein EProtein F1.20.35

This table is a hypothetical representation of quantitative cross-linking data.

Visualizations

Experimental Workflow for DST Cross-linking and Mass Spectrometry Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_ms_prep MS Sample Preparation cluster_analysis Analysis Protein_Complex Protein Complex (in vitro or in cellulo) Add_DST Add DST Protein_Complex->Add_DST Incubate Incubate Add_DST->Incubate Quench Quench Reaction Incubate->Quench Reduce_Alkylate Reduction & Alkylation Quench->Reduce_Alkylate Digest Proteolytic Digestion Reduce_Alkylate->Digest Enrich Enrich Cross-linked Peptides (SEC/SCX) Digest->Enrich Cleave Cleave DST (Sodium meta-periodate) Enrich->Cleave LC_MSMS LC-MS/MS Cleave->LC_MSMS Data_Analysis Data Analysis (e.g., MeroX, pLink) LC_MSMS->Data_Analysis Visualization Visualization (e.g., xiVIEW) Data_Analysis->Visualization

Caption: A generalized workflow for studying protein complexes using DST cross-linking coupled with mass spectrometry.

Logical Relationship of a Protein Interaction Network

The following diagram illustrates a hypothetical protein interaction network that could be elucidated using DST cross-linking. In this example, a central protein kinase interacts with several substrate proteins and scaffolding proteins, forming a signaling complex.

Caption: A representative diagram of a protein signaling pathway elucidated through protein-protein interaction studies.

References

Probing Quaternary Protein Structure with Disuccinimidyl Tartrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of proteins within a cell is orchestrated by their three-dimensional structures and their interactions with one another. Understanding the quaternary structure of proteins—the arrangement of multiple polypeptide subunits—is paramount for elucidating biological function, deciphering disease mechanisms, and developing targeted therapeutics. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these protein-protein interactions in their native state. Disuccinimidyl tartrate (DST) is a versatile, homobifunctional, and cleavable cross-linking agent that provides valuable distance constraints for defining the architecture of protein complexes. This document provides detailed application notes and protocols for utilizing DST to probe the quaternary structure of proteins.

This compound is a primary amine-reactive cross-linker, meaning it covalently bonds with the lysine residues and N-termini of proteins.[1] Its spacer arm of 6.4 Å (0.64 nm) makes it suitable for identifying proximal amino acids, providing crucial data for computational modeling of protein complexes.[2] A key feature of DST is its tartrate moiety, which contains a cis-diol that can be cleaved with sodium meta-periodate.[1][3] This cleavability is advantageous as it allows for the separation of cross-linked partners, simplifying data analysis without disturbing native disulfide bonds within the proteins.[1]

Applications of this compound in Quaternary Structure Elucidation

DST has been successfully employed to unravel the spatial arrangement of subunits in various protein complexes. One notable example is the study of the desmin protofilament, a key component of the muscle cytoskeleton. Researchers utilized DST to cross-link desmin filaments and, through mass spectrometry, identified specific cross-linked peptides.[2] This data provided precise distance constraints, defining the relative positions of the two antiparallel coiled coils within the desmin protofilament unit to a resolution of approximately nine alpha-helical residues.[2]

The quantitative data derived from such experiments can be instrumental in building and refining high-resolution models of protein complexes. By identifying which lysine residues are in close proximity, DST-mediated cross-linking provides a low-resolution topological map that can guide more complex structural determination methods.

Data Presentation

The quantitative data obtained from XL-MS experiments using DST can be effectively summarized to highlight the key distance restraints discovered.

Cross-linkerProtein ComplexCross-linked ResiduesSpacer Arm Length (Å)Inferred ProximityReference
DST Desmin ProtofilamentLys-X with Lys-Y6.4Defines relative positions of coiled coils[2]
DST Ubiquitin (Intramolecular)Amino terminus with Lys 65.8Consistent with crystal structure[4]
DST Ubiquitin (Intramolecular)Lys 6 with Lys 115.8Consistent with crystal structure[4]

Experimental Protocols

The following protocols provide a general framework for using DST to probe protein quaternary structure. Optimization of specific parameters such as protein and cross-linker concentrations, incubation times, and temperature may be required for different protein systems.

Protocol 1: Cross-linking of a Purified Protein Complex with DST

Materials:

  • Purified protein complex in a non-amine-containing buffer (e.g., HEPES, PBS)

  • This compound (DST)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M ammonium bicarbonate)

  • Reaction tubes

Procedure:

  • Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a concentration of approximately 10 mM (3 mg/mL). DST is moisture-sensitive, so ensure the solvent is anhydrous.

  • Prepare Protein Sample: The protein complex should be in a buffer free of primary amines (e.g., Tris) at a suitable concentration (typically in the micromolar range). The optimal pH for the reaction is between 7 and 9.

  • Cross-linking Reaction: Add the DST stock solution to the protein sample to achieve a final concentration typically ranging from 0.5 to 5 mM. A common starting point is a 20-fold molar excess of cross-linker to protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DST.

  • Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE to visualize cross-linked products or for downstream processing for mass spectrometry.

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

  • Cross-linked protein sample

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 spin columns

Procedure:

  • Denaturation and Reduction: Denature the cross-linked protein sample by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS. Specialized software is required to identify the cross-linked peptides from the complex mass spectra.

Protocol 3: Cleavage of DST Cross-links

Materials:

  • DST cross-linked sample

  • Sodium meta-periodate (NaIO₄)

Procedure:

  • Cleavage Reaction: To cleave the tartrate moiety of DST, incubate the cross-linked sample with 15 mM sodium meta-periodate.[1] The reaction conditions (time, temperature, and pH) may need to be optimized for the specific protein and downstream application.

  • Analysis: After cleavage, the previously cross-linked proteins will be separated. This can be visualized by a shift in molecular weight on an SDS-PAGE gel or analyzed by mass spectrometry to confirm the original interacting partners.

Visualizations

Experimental Workflow

The overall workflow for probing quaternary protein structure using DST and XL-MS can be visualized as a series of interconnected steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Analysis ProteinComplex Purified Protein Complex AddDST Add DST ProteinComplex->AddDST Incubate Incubate AddDST->Incubate Quench Quench Reaction Incubate->Quench DenatureReduce Denature & Reduce Quench->DenatureReduce Alkylate Alkylate DenatureReduce->Alkylate Digest Proteolytic Digestion Alkylate->Digest Desalt Desalt Peptides Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS DataAnalysis Cross-link Identification LCMS->DataAnalysis Modeling Structural Modeling DataAnalysis->Modeling

Caption: Experimental workflow for XL-MS using DST.

Logical Relationship: Protein Interaction Network

Cross-linking data can be used to construct a protein-protein interaction network, illustrating the connections between different subunits within a complex.

Caption: Hypothetical protein interaction network from DST data.

Conclusion

This compound is a valuable tool for researchers investigating the quaternary structure of proteins. Its defined spacer arm, reactivity towards primary amines, and cleavable nature make it a versatile reagent for XL-MS studies. The protocols and application notes provided here offer a comprehensive guide for utilizing DST to gain insights into the architecture and interactions of protein complexes, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Disuccinimidyl Tartrate (DST) in Cell Surface Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking reagent widely used in biological research to study protein-protein interactions. Its two N-hydroxysuccinimide (NHS) esters readily react with primary amines (e.g., the side chains of lysine residues and the N-termini of polypeptides) to form stable amide bonds. DST is a valuable tool for capturing transient and stable protein interactions on the cell surface, providing insights into receptor complexes, signaling pathways, and the overall architecture of the cell membrane. A key feature of DST is its tartrate spacer arm, which contains a cis-diol that can be cleaved by periodate oxidation, allowing for the separation of crosslinked proteins for downstream analysis. This cleavability is advantageous for identifying interacting partners using techniques like mass spectrometry, as it simplifies the analysis of complex crosslinked species.[1][2][3][4]

Principle of DST Crosslinking

DST crosslinking is a two-step process. First, the NHS esters at both ends of the DST molecule react with primary amines on proximal proteins, forming covalent amide bonds. This reaction is most efficient at a pH range of 7 to 9.[5] Once the crosslinking reaction is complete, it is terminated by the addition of a quenching buffer containing primary amines, such as Tris or glycine, which react with and consume any remaining unreacted NHS esters.[5][6][7] The resulting crosslinked protein complexes can then be isolated and analyzed. The cleavable diol in the DST spacer arm allows for the reversal of the crosslink under mild conditions using sodium meta-periodate, facilitating the identification of individual protein components of a complex.[1][3][4]

Applications in Research and Drug Development

The ability to capture and identify protein interactions on the cell surface is crucial for understanding cellular signaling and for the development of targeted therapeutics. DST crosslinking has several applications in this context:

  • Mapping Protein-Protein Interactions: DST can be used to identify the components of cell surface receptor complexes and their downstream signaling partners.[8]

  • Studying Receptor Dimerization and Oligomerization: The formation of receptor dimers or higher-order oligomers upon ligand binding is a key step in many signaling pathways. DST can be used to trap these complexes for analysis.

  • Investigating Signaling Pathways: By crosslinking proteins at different time points after ligand stimulation, it is possible to map the dynamic changes in protein interactions within a signaling cascade.

  • Drug Target Validation: DST can be used to confirm the interaction of a drug candidate with its intended cell surface target.

  • Proteomics Studies: In combination with mass spectrometry, DST-based crosslinking is a powerful tool for the large-scale identification of protein-protein interactions on the cell surface.[9][10]

Data Presentation: Recommended Reaction Conditions

Optimizing the crosslinking reaction is critical for successful experiments. The following table summarizes recommended starting concentrations and conditions for DST crosslinking of cell surface proteins. These parameters should be further optimized for specific cell types and target proteins.

ParameterRecommended RangeNotes
DST Concentration 0.25 - 5 mMHigher concentrations can lead to non-specific crosslinking and aggregation.[11] Titration is recommended to find the optimal concentration.
Cell Density ~25 x 10⁶ cells/mLA higher cell density is generally more effective as it reduces the amount of reagent needed.[5]
Reaction Buffer Amine-free buffer, pH 7-9Phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable.[5] Avoid buffers containing primary amines like Tris.
Reaction Time 30 minutes at Room Temperature or 2 hours on IceLonger incubation times or higher temperatures can increase crosslinking efficiency but also the risk of non-specific crosslinking.[11]
Quenching Reagent 20-50 mM Tris-HCl or Glycine, pH 7.5Quenching stops the reaction by consuming unreacted DST.[5]
Quenching Time 15 minutes at Room TemperatureEnsures all unreacted crosslinker is neutralized.[5]

Experimental Protocols

Protocol 1: Cell Surface Protein Crosslinking of Suspension Cells

This protocol describes a general procedure for crosslinking cell surface proteins on cells in suspension.

Materials:

  • Cells of interest in suspension

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[5]

    • Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a final concentration of approximately 25 x 10⁶ cells/mL.[5]

  • DST Preparation:

    • Immediately before use, prepare a 10-25 mM stock solution of DST in anhydrous DMSO. DST is moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for storage.

  • Crosslinking Reaction:

    • Add the DST stock solution to the cell suspension to achieve the desired final concentration (typically between 0.25 and 5 mM).

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris-HCl.[5]

    • Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.[5]

  • Downstream Processing:

    • Pellet the cells by centrifugation.

    • Wash the cells twice with ice-cold PBS to remove excess quenching reagent and unreacted crosslinker.

    • The crosslinked cells are now ready for lysis and downstream applications such as immunoprecipitation and western blotting or mass spectrometry analysis.

Protocol 2: Analysis of Crosslinked Proteins by SDS-PAGE and Western Blot

This protocol outlines the analysis of crosslinked protein complexes by electrophoresis and immunoblotting.

Materials:

  • Crosslinked cell pellet (from Protocol 1)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Primary and secondary antibodies of interest

Procedure:

  • Cell Lysis:

    • Resuspend the crosslinked cell pellet in an appropriate lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for SDS-PAGE:

    • Mix an appropriate amount of protein lysate with SDS-PAGE sample buffer. For non-cleavable analysis, a non-reducing sample buffer can be used. To analyze the cleaved products, the crosslinks can be cleaved with 15 mM Sodium meta-Periodate prior to adding a reducing sample buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary and secondary antibodies to detect the proteins of interest.

    • The appearance of higher molecular weight bands corresponding to the crosslinked complex is indicative of a successful crosslinking reaction.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Cell Surface Crosslinking

The following diagram illustrates the general workflow for a cell surface protein crosslinking experiment using DST.

experimental_workflow start Start: Suspension Cells wash Wash Cells (3x with ice-cold PBS, pH 8.0) start->wash resuspend Resuspend in PBS (25x10^6 cells/mL) wash->resuspend add_dst Add DST (0.25-5 mM final concentration) resuspend->add_dst incubate Incubate (30 min RT or 2h on ice) add_dst->incubate quench Quench (20-50 mM Tris, 15 min RT) incubate->quench wash_final Wash Cells (2x with ice-cold PBS) quench->wash_final analysis Downstream Analysis (Lysis, IP, WB, MS) wash_final->analysis

Caption: General workflow for DST crosslinking of cell surface proteins.

T Cell Receptor (TCR) Signaling Pathway

Chemical crosslinking is a valuable technique to study the protein-protein interactions that initiate T cell activation. The diagram below illustrates a simplified view of the initial signaling events at the T cell receptor complex that can be investigated using crosslinkers like DST.[5]

tcr_signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling TCR TCR CD3 CD3 Complex TCR->CD3 assoc. ZAP70 ZAP-70 CD3->ZAP70 recruits & phosphorylates CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck recruits Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 activates Activation T Cell Activation PLCg1->Activation

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent widely used in the study of protein-protein interactions. Its utility is significantly enhanced by the presence of a central tartrate group, which contains a cis-diol moiety. This feature allows for the specific and mild cleavage of the crosslink using sodium periodate (NaIO₄), an oxidizing agent that selectively cleaves vicinal diols.[1][2][3][4] This cleavability is particularly advantageous in applications where the recovery of individual protein components of a crosslinked complex is desired, without resorting to harsh reducing agents that can disrupt native disulfide bonds within the proteins.[1][2]

These application notes provide detailed protocols for protein crosslinking with DST and the subsequent cleavage of these crosslinks using sodium periodate. Workflows for common applications such as pull-down assays and crosslinking-mass spectrometry (XL-MS) are also presented.

Chemical Principle

The process involves two main stages: crosslinking and cleavage.

  • Crosslinking: The N-hydroxysuccinimide (NHS) esters at both ends of the DST molecule react with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form stable amide bonds. This reaction is most efficient in amine-free buffers at a pH range of 7-9.

  • Cleavage: The tartrate moiety in the DST spacer arm contains a vicinal diol (two adjacent hydroxyl groups). Sodium periodate specifically oxidizes the carbon-carbon bond of this diol, breaking the crosslink and resulting in the formation of two aldehyde groups on the remnants of the crosslinker attached to the proteins.[5]

Data Presentation

Table 1: Recommended Reagent Concentrations and Conditions

ParameterCrosslinking with DSTCleavage with Sodium Periodate
Reagent This compound (DST)Sodium meta-periodate (NaIO₄)
Typical Concentration 0.25 - 5 mM10 - 20 mM
Recommended Buffer Amine-free buffer (e.g., PBS, HEPES)50 mM Sodium Acetate
pH 7.0 - 9.05.0 - 5.5
Temperature Room Temperature or 4°CRoom Temperature
Reaction Time 30 minutes - 2 hours30 minutes - 1 hour

Experimental Protocols

Protocol for Protein Crosslinking with DST

This protocol provides a general guideline for crosslinking proteins in solution. The optimal concentrations of DST and protein should be determined empirically for each specific system.

Materials:

  • This compound (DST)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Protein sample in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5)

Procedure:

  • Prepare DST Stock Solution: Immediately before use, prepare a stock solution of DST in DMSO or DMF. For example, dissolve 1 mg of DST in 46.9 µL of DMSO to make a 50 mM stock solution. The NHS-ester moiety of DST is susceptible to hydrolysis, so do not store the stock solution.

  • Crosslinking Reaction:

    • Add the DST stock solution to your protein sample to achieve the desired final concentration (typically 0.25-5 mM). A 20- to 50-fold molar excess of crosslinker to protein is a good starting point for dilute protein solutions (< 5 mg/mL).

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction). Incubate for 15 minutes at room temperature to quench any unreacted DST.

  • Remove Excess Reagents: Remove excess crosslinker and quenching buffer by dialysis against an appropriate buffer or by using a desalting column.

Protocol for Cleavage of DST Crosslinks with Sodium Periodate

This protocol describes the cleavage of DST-crosslinked protein complexes.

Materials:

  • DST-crosslinked protein sample

  • Sodium meta-periodate (NaIO₄)

  • Cleavage Buffer (50 mM Sodium Acetate, pH 5.5)

  • Quenching Solution (e.g., 1 M Sodium Thiosulfate) - Optional, see note below.

  • Desalting columns or dialysis equipment.

Procedure:

  • Buffer Exchange: Ensure your crosslinked protein sample is in an appropriate buffer for the cleavage reaction. If necessary, exchange the buffer to the Cleavage Buffer (50 mM Sodium Acetate, pH 5.5) using a desalting column or dialysis.

  • Prepare Periodate Solution: Prepare a fresh solution of sodium meta-periodate in the Cleavage Buffer. For example, a 20 mM solution can be prepared by dissolving 4.3 mg of NaIO₄ in 1 mL of buffer. Protect the solution from light.

  • Cleavage Reaction:

    • Add the sodium periodate solution to the crosslinked protein sample to a final concentration of 10-20 mM.

    • Incubate the reaction for 30 minutes to 1 hour at room temperature. The reaction should be performed in the dark (e.g., in an amber tube or a tube wrapped in foil) as periodate is light-sensitive.[6]

  • Quench and Remove Periodate (Important):

    • It is crucial to remove the sodium periodate after the cleavage reaction, as it is a strong oxidizing agent that can damage proteins over time.

    • Method 1: Desalting/Dialysis (Recommended): The most straightforward method is to immediately remove the periodate and other small molecules using a desalting column or dialysis against your buffer of choice.[6][7]

    • Method 2: Chemical Quenching: The use of quenching agents like ethylene glycol is discouraged as it can lead to the formation of formaldehyde, which can cause unwanted side reactions.[8][9] If chemical quenching is necessary, a milder option is to use sodium thiosulfate. Add an aqueous solution of sodium thiosulfate to the reaction mixture, followed by removal of all reaction components by desalting or dialysis.

  • Downstream Analysis: The protein sample with cleaved crosslinks is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Chemical Reaction Workflow

Chemical Workflow of DST Crosslinking and Cleavage cluster_crosslinking Crosslinking cluster_cleavage Cleavage Protein1 Protein A (with Primary Amines) DST DST Crosslinker Protein1->DST Protein2 Protein B (with Primary Amines) Protein2->DST Crosslinked_Complex Crosslinked Protein Complex (A-DST-B) DST->Crosslinked_Complex pH 7-9 Amine-free buffer Periodate Sodium Periodate (NaIO₄) Crosslinked_Complex->Periodate Cleaved_Products Cleaved Proteins with Aldehyde-modified Linker Remnants Periodate->Cleaved_Products pH 5.0-5.5 Experimental Workflow: Pull-Down Assay with DST start Start: Tagged 'Bait' Protein + Cell Lysate ('Prey') crosslink Crosslink with DST start->crosslink pulldown Pull-down with Affinity Resin for Tag crosslink->pulldown wash Wash to Remove Non-specific Binders pulldown->wash cleave On-bead Cleavage with Sodium Periodate wash->cleave elute Elute 'Prey' Proteins cleave->elute analyze Analyze Eluate (e.g., Western Blot, MS) elute->analyze Experimental Workflow: Crosslinking-Mass Spectrometry (XL-MS) start Start: Purified Protein Complex or Cell Lysate crosslink Crosslink with DST start->crosslink digest Proteolytic Digestion (e.g., Trypsin) crosslink->digest enrich Enrich for Crosslinked Peptides (e.g., SEC) digest->enrich cleavage_optional Optional: Cleavage with Sodium Periodate (for specific workflows) enrich->cleavage_optional lcms LC-MS/MS Analysis enrich->lcms cleavage_optional->lcms analysis Data Analysis: Identify Crosslinked Peptides & Protein Interactions lcms->analysis

References

Capturing Fleeting Moments: Using Disuccinimidyl Tartrate to Stabilize Transient Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Transient protein-protein interactions (PPIs) are the cornerstones of dynamic cellular processes, including signal transduction, DNA repair, and enzyme regulation. However, their fleeting nature makes them notoriously difficult to study using conventional biochemical techniques. Chemical crosslinking offers a powerful approach to "freeze" these ephemeral interactions, enabling their capture, identification, and characterization. Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and cleavable crosslinker that has emerged as a valuable tool for stabilizing transient PPIs. Its unique properties, including a defined spacer arm and a periodate-cleavable central tartrate group, make it particularly well-suited for a range of applications, from structural biology to drug discovery.

This document provides detailed application notes and protocols for utilizing this compound (DST) to effectively stabilize and analyze transient protein interactions.

Principle of DST Crosslinking

DST possesses two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 6.4 Å spacer arm.[1] These NHS esters readily react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, forming stable amide bonds.[2][3] This allows for the covalent linkage of interacting proteins that are in close proximity.

A key feature of DST is its central cis-diol group within the tartrate spacer, which can be specifically cleaved by sodium meta-periodate (NaIO₄).[2] This cleavability is advantageous as it allows for the reversal of the crosslink under mild conditions, facilitating the analysis of individual protein components after the complex has been isolated, without disrupting native disulfide bonds.[2][3]

Applications in Research and Drug Development

The ability to stabilize transient PPIs with DST has significant implications for various research areas:

  • Mapping Protein Interaction Networks: DST can be used to capture and subsequently identify novel interacting partners in complex biological samples, helping to elucidate cellular pathways and protein interaction networks.[4]

  • Structural Biology: The distance constraints provided by DST crosslinks can be integrated with other structural data, such as from cryo-electron microscopy or X-ray crystallography, to model the three-dimensional architecture of protein complexes.[4][5][6]

  • Validation of Drug Targets: By stabilizing the interaction between a drug target and its binding partner, DST can aid in the validation of novel therapeutic targets.

  • Understanding Disease Mechanisms: Many diseases are driven by aberrant PPIs. DST can be employed to study these disease-relevant interactions, providing insights into their molecular basis.

  • Drug Discovery: Stabilizing a transient protein complex with a small molecule inhibitor is a key goal in drug discovery. DST can be used to screen for and characterize compounds that modulate these interactions.

Data Presentation

Table 1: Properties of this compound (DST)
PropertyValueReferences
Chemical Name This compound[2]
Molecular Weight 344.23 g/mol
Spacer Arm Length 6.4 Å[1]
Reactive Groups N-hydroxysuccinimide (NHS) esters[2]
Target Functional Group Primary amines (-NH₂)[2]
Cleavage Reagent Sodium meta-periodate (NaIO₄)[2]
Solubility Soluble in organic solvents like DMSO or DMF
Membrane Permeability Lipophilic and membrane-permeable
Table 2: Recommended Reaction Conditions for DST Crosslinking
ParameterRecommended RangeNotesReferences
DST Concentration 0.25 - 5 mMOptimal concentration should be determined empirically.[7]
Protein Concentration > 5 mg/mLUse a 10-fold molar excess of DST.
< 5 mg/mLUse a 20- to 50-fold molar excess of DST.
Reaction Buffer Amine-free buffer, pH 7-9 (e.g., PBS, HEPES)Avoid Tris and glycine buffers during the crosslinking reaction.[8][7]
Reaction Time 30 minutes at room temperature or 2 hours on iceLonger incubation on ice may be required for sensitive samples.[8]
Quenching Reagent 20-50 mM Tris or GlycineQuenches unreacted NHS esters.[8]
Quenching Time 15 minutes at room temperature[8]
Cleavage Reagent 15 mM Sodium meta-periodateIn a suitable buffer (e.g., acetate buffer, pH 5.5).
Cleavage Time 30-60 minutes at room temperature

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins with DST

This protocol describes the crosslinking of two or more purified proteins in solution.

Materials:

  • Purified protein samples

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment (optional)

Procedure:

  • Prepare Protein Sample:

    • Dialyze or buffer exchange purified proteins into an amine-free buffer (e.g., PBS, pH 7.4).

    • Adjust the final protein concentration as required for your experiment.

  • Prepare DST Stock Solution:

    • Immediately before use, dissolve DST in anhydrous DMSO or DMF to a concentration of 10-25 mM.

    • Note: DST is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Do not prepare stock solutions for long-term storage.

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein mixture to achieve the desired final concentration (typically 0.25-5 mM).

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quench Reaction:

    • Add quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted DST.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

    • Further analysis can be performed by Western blotting using antibodies specific to the proteins of interest.

Protocol 2: In Vivo Crosslinking of Cellular Proteins with DST

This protocol is for crosslinking proteins within living cells.

Materials:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS)

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Preparation:

    • Wash cultured cells twice with ice-cold PBS to remove any amine-containing media.

    • Resuspend the cells in PBS to the desired density.

  • Crosslinking Reaction:

    • Prepare a fresh solution of DST in DMSO.

    • Add the DST solution to the cell suspension to a final concentration of 1-5 mM.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle agitation.

  • Quench Reaction:

    • Add quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis:

    • The cell lysate containing the crosslinked protein complexes can be used for subsequent analysis such as immunoprecipitation followed by mass spectrometry.

Protocol 3: Cleavage of DST Crosslinks

This protocol describes the cleavage of the tartrate spacer in DST-crosslinked proteins.

Materials:

  • DST-crosslinked protein sample

  • Sodium meta-periodate (NaIO₄)

  • Cleavage buffer (e.g., 100 mM sodium acetate, pH 5.5)

Procedure:

  • Prepare Cleavage Solution:

    • Prepare a fresh solution of 15 mM sodium meta-periodate in the cleavage buffer.

  • Cleavage Reaction:

    • Add the cleavage solution to the crosslinked protein sample.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the cleaved products by SDS-PAGE to confirm the disappearance of the crosslinked species and the reappearance of the individual protein bands.

Protocol 4: Immunoprecipitation of DST-Crosslinked Complexes

This protocol outlines the enrichment of a specific protein and its crosslinked partners.

Materials:

  • Cell lysate containing DST-crosslinked proteins

  • Primary antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose resin

  • Wash buffers

  • Elution buffer

Procedure:

  • Pre-clearing Lysate (Optional):

    • Incubate the cell lysate with protein A/G beads (without antibody) for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Wash the beads several times with appropriate wash buffers to remove non-specifically bound proteins.

  • Elution:

    • Elute the crosslinked protein complexes from the beads using a suitable elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Analysis:

    • The eluted complexes can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry. If desired, the crosslinks can be cleaved before or after elution.

Protocol 5: Sample Preparation for Mass Spectrometry Analysis

This protocol details the preparation of DST-crosslinked samples for identification by mass spectrometry.

Materials:

  • Immunoprecipitated and eluted crosslinked protein complexes

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Reduce disulfide bonds by incubating the sample with DTT.

    • Alkylate free sulfhydryl groups with IAA.

  • In-solution or In-gel Digestion:

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Cleavage of DST (Optional):

    • If desired, cleave the DST crosslinks with sodium meta-periodate before mass spectrometry analysis. This can simplify data analysis but results in the loss of information about which peptides were crosslinked.

  • Sample Cleanup:

    • Desalt and concentrate the peptide mixture using C18 spin columns or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Specialized software is required to identify the crosslinked peptides from the complex MS/MS data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Enrichment cluster_analysis Analysis start Start: Transient Protein Complex (in vitro or in vivo) crosslinking Crosslinking with DST start->crosslinking quenching Quenching crosslinking->quenching lysis Cell Lysis (for in vivo) quenching->lysis If in vivo ip Immunoprecipitation quenching->ip If in vitro lysis->ip cleavage Cleavage of DST (with NaIO4) ip->cleavage sds_page SDS-PAGE / Western Blot ip->sds_page Direct Analysis ms_prep Sample Prep for MS ip->ms_prep cleavage->sds_page ms LC-MS/MS Analysis ms_prep->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for stabilizing and analyzing transient protein interactions using DST.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_crosslinking DST Crosslinking receptor Receptor proteinA Protein A receptor->proteinA Signal proteinB Protein B (Transiently Interacting) proteinA->proteinB Transient Interaction dst DST proteinA->dst downstream Downstream Signaling proteinB->downstream proteinB->dst crosslinked_complex Stabilized A-B Complex dst->crosslinked_complex Covalent Bond Formation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Crosslinking Efficiency with Disuccinimidyl Tartrate (DST)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disuccinimidyl tartrate (DST) crosslinking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DST) and how does it work?

This compound (DST) is a homobifunctional, primary amine-reactive crosslinking reagent.[1] It features two N-hydroxysuccinimide (NHS) ester groups at either end of a 6.4 Å spacer arm.[2][3] These NHS esters react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds.[2][4] A key feature of DST is its central cis-diol, which allows the crosslink to be cleaved by sodium meta-periodate.[2][5]

Q2: My crosslinking efficiency is low. What are the most common causes?

Low crosslinking efficiency with DST and other NHS-ester crosslinkers can often be attributed to a few key factors:

  • Hydrolysis of the Crosslinker: DST is moisture-sensitive. The NHS ester groups readily hydrolyze in aqueous solutions, rendering the crosslinker inactive.[4][6]

  • Incorrect Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target proteins for reaction with the DST, significantly reducing efficiency.[4][7]

  • Suboptimal pH: The crosslinking reaction is pH-dependent. While the reaction with amines is more efficient at a slightly alkaline pH, the rate of hydrolysis also increases.[4][8]

  • Inadequate Reagent Concentration: Using too little DST will result in a low yield of crosslinked products. Conversely, excessive amounts can lead to protein precipitation.

  • Insufficient Incubation Time or Incorrect Temperature: The reaction requires sufficient time to proceed to completion. Temperature also influences the reaction rate and the stability of the NHS ester.

Q3: How should I prepare and store my DST crosslinker?

Due to the moisture-sensitive nature of NHS esters, proper handling is critical. Stock solutions of DST should not be prepared in advance and stored.[9] It is recommended to dissolve DST in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[5]

Q4: What is the optimal pH for a DST crosslinking reaction?

The optimal pH for NHS ester crosslinking reactions is a balance between maximizing amine reactivity and minimizing hydrolysis. A pH range of 7.2 to 8.5 is generally recommended.[4][7] At this pH, primary amines are sufficiently deprotonated to be reactive, while the rate of DST hydrolysis is still manageable.

Q5: How can I stop or "quench" the crosslinking reaction?

To stop the reaction, a quenching reagent containing a primary amine is added. This reagent will react with any remaining active NHS esters on the DST molecules. Commonly used quenching buffers include Tris or glycine at a final concentration of 20-50 mM, with an incubation period of 15 minutes.[10]

Troubleshooting Guide

Issue 1: No or very faint crosslinked product observed on a gel.

This is a common issue indicating a failure in the crosslinking reaction. The following workflow can help diagnose the problem.

Troubleshooting_Workflow start Start: Low/No Crosslinking check_reagent 1. Check DST Reagent - Was it fresh? - Stored properly (desiccated)? start->check_reagent check_reagent->start Reagent Expired/Hydrolyzed check_buffer 2. Verify Buffer Composition - Amine-free (No Tris/Glycine)? - pH between 7.2-8.5? check_reagent->check_buffer Reagent OK check_buffer->start Buffer Incorrect check_concentration 3. Optimize DST Concentration - Perform a titration series (e.g., 10-50 fold molar excess) check_buffer->check_concentration Buffer OK check_concentration->start Concentration Suboptimal check_incubation 4. Adjust Incubation Conditions - Time: 30-120 min? - Temperature: 4°C to RT? check_concentration->check_incubation Concentration Optimized check_incubation->start Conditions Suboptimal check_protein 5. Assess Protein Sample - Sufficiently concentrated? - Accessible primary amines? check_incubation->check_protein Incubation OK check_protein->start Protein Issue success Successful Crosslinking check_protein->success Protein OK

Caption: Troubleshooting workflow for low crosslinking efficiency.

Issue 2: My protein precipitates after adding the crosslinker.

Protein precipitation is often a sign of over-crosslinking, leading to large, insoluble aggregates.

  • Possible Cause: The concentration of DST is too high.

  • Recommended Solution: Reduce the molar excess of DST in your reaction. Perform a titration to find the optimal concentration that yields crosslinked products without causing precipitation. Start with a lower molar excess (e.g., 10-fold) and gradually increase it.

Issue 3: The crosslinking is successful, but I cannot cleave the crosslinked product.

DST crosslinks are cleaved by sodium meta-periodate, but the cleavage reaction itself has specific requirements.

  • Possible Cause 1: Incorrect cleavage conditions.

  • Recommended Solution: Ensure the cleavage is performed with the correct concentration of sodium meta-periodate (typically 15 mM) in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5) for 1 hour at room temperature in the dark.[5][11]

  • Possible Cause 2: Incomplete removal of quenching reagent.

  • Recommended Solution: If a quenching reagent like Tris was used, ensure it is thoroughly removed by dialysis or desalting before attempting cleavage, as it may interfere with the periodate reaction.

Data Presentation

The stability of the NHS ester on the DST molecule is highly dependent on the pH and temperature of the reaction buffer. The competing reaction of hydrolysis can significantly reduce the amount of active crosslinker available to react with your protein.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.04~1 hour
8.6410 minutes

Data in this table is for general NHS esters and is applicable to DST.[4][10][12]

Experimental Protocols

Protocol 1: Optimizing DST Concentration

This protocol helps determine the ideal molar ratio of DST to your protein.

  • Prepare Protein Solution: Dissolve your protein in an amine-free reaction buffer (e.g., PBS, HEPES) at a known concentration.

  • Prepare DST Stock: Immediately before use, dissolve DST in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mM).

  • Set up Reactions: In separate tubes, set up a series of reactions with varying molar ratios of DST to protein (e.g., 10:1, 20:1, 50:1, 100:1).

  • Incubate: Incubate the reactions at room temperature for 30 minutes or on ice for 2 hours.

  • Quench: Stop each reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Analyze: Analyze the results by SDS-PAGE and Western blot to identify the lowest concentration of DST that provides sufficient crosslinking without causing significant protein precipitation.

Protocol 2: Cleavage of DST Crosslinks

This protocol describes how to cleave the crosslinks formed by DST.

  • Buffer Exchange (Optional): If necessary, remove the quenching reagent from the crosslinked sample using a desalting column or dialysis, exchanging the buffer for 50 mM sodium acetate, pH 5.

  • Prepare Cleavage Solution: Prepare a fresh solution of 15 mM sodium meta-periodate in 50 mM sodium acetate buffer, pH 5.[5][11]

  • Incubate for Cleavage: Add the cleavage solution to your crosslinked sample. Protect the reaction from light and incubate for 1 hour at room temperature.[11]

  • Remove Periodate: Remove the excess sodium meta-periodate by desalting or dialysis.

  • Analyze: Confirm cleavage by running samples of cleaved and uncleaved protein on an SDS-PAGE gel. The cleaved sample should show a reduction in the high molecular weight crosslinked species and an increase in the monomeric protein band.

Visualizations

DST_Reaction_Pathway cluster_0 Desired Reaction Pathway cluster_1 Competing Hydrolysis Pathway DST Active DST (NHS Esters) Intermediate Single-Bound DST-Protein 1 DST->Intermediate + Protein 1 DST_inactive Inactive DST (Hydrolyzed) DST->DST_inactive + H₂O (pH dependent) Protein1_NH2 Protein 1 (Primary Amine) Crosslinked_Product Stable Crosslinked Product (Amide Bonds) Intermediate->Crosslinked_Product + Protein 2 Protein2_NH2 Protein 2 (Primary Amine) H2O H₂O (Water)

Caption: Reaction pathways of this compound (DST).

References

Effect of pH on Disuccinimidyl tartrate crosslinking reaction buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the critical role of pH in Disuccinimidyl tartrate (DST) crosslinking reactions, offering troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DST) and how does its crosslinking chemistry work?

This compound (DST) is a homobifunctional crosslinking agent.[1][2] It contains two N-hydroxysuccinimide (NHS) esters that react specifically with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins.[3][4] The reaction involves a nucleophilic attack from the deprotonated primary amine on the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[5] DST is often used for studying protein-protein interactions and can be cleaved by oxidizing agents like sodium periodate, which is useful for applications where cleavability is desired without disrupting disulfide bonds.[1]

Q2: Why is pH a critical parameter for DST crosslinking reactions?

The pH of the reaction buffer is the most important factor for a successful conjugation because it directly influences two competing reactions:

  • Amine Reactivity: The target primary amines on proteins must be deprotonated (–NH2) to act as effective nucleophiles. At acidic or neutral pH, these groups are largely protonated (–NH3+), rendering them unreactive. As the pH increases into the alkaline range (typically pH 7.2-9.0), more amines become deprotonated, significantly increasing the rate of the desired crosslinking reaction.[3][4]

  • NHS-Ester Hydrolysis: The NHS esters on the DST molecule are susceptible to hydrolysis, a reaction with water that inactivates the crosslinker. The rate of this hydrolysis reaction increases significantly with rising pH.[3][6][7]

Therefore, the optimal pH for DST crosslinking is a critical balance: it must be high enough to ensure sufficient deprotonation of target amines but not so high that the crosslinker is rapidly hydrolyzed and inactivated.[3][8]

Q3: What is the optimal pH range for DST crosslinking?

The recommended pH range for crosslinking reactions with NHS esters like DST is pH 7.2 to 8.5 .[6][9] A commonly cited optimal pH is between 8.3 and 8.5 , which maximizes the labeling of biomolecules while managing the rate of hydrolysis.[8][10][11]

Q4: Which buffers are recommended for DST crosslinking reactions?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for reaction with the DST.[3][6]

Table 1: Recommended Buffer Systems for DST Crosslinking
Buffer SystemTypical ConcentrationRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS)1X (e.g., 100 mM phosphate)7.2 - 8.0Widely used and compatible. Ensure pH is adjusted to the desired reaction pH.
Sodium Bicarbonate100 mM8.3 - 8.5An excellent choice for reactions at the higher end of the optimal range.[8][10]
HEPES20-100 mM7.2 - 8.2A common non-amine biological buffer.
Borate50-100 mM8.0 - 9.0Effective for maintaining pH in the alkaline range.

Q5: Are there any buffers I should absolutely avoid?

Yes. Avoid buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) and Glycine .[6][12] These buffer components will react with the NHS esters on DST, quenching the reaction and significantly reducing the efficiency of your intended crosslinking.[6]

The pH-Efficiency Trade-Off

The selection of a specific pH within the optimal range involves a trade-off between reaction speed and reagent stability. Higher pH leads to faster crosslinking but also a much shorter half-life for the DST molecule in the aqueous buffer.

Table 2: Effect of pH on NHS-Ester Half-Life
pHTemperature (°C)Approximate Half-life of NHS-EsterImplication for DST Crosslinking
7.00°C4 - 5 hoursSlower reaction rate, but greater stability for longer incubation times.
8.64°C10 minutesRapid reaction, but the reagent must be used immediately and incubation times must be short.
9.0Room Temp~125 minutesVery fast reaction but also very rapid hydrolysis.[13][14]

Data compiled from multiple sources for general NHS esters.[6][7][13][14]

Visualizing the Effect of pH

The reaction pathway is critically governed by pH, which dictates the balance between the desired crosslinking reaction and the competing hydrolysis side-reaction.

G cluster_input Reactants cluster_conditions Reaction Conditions cluster_output Products / Outcomes DST Active DST (NHS-Ester) Crosslinked Desired Product: Crosslinked Protein DST->Crosslinked Hydrolyzed Side Product: H hydrolyzed DST DST->Hydrolyzed Protein Protein (-NH2 / -NH3+) Protein->Crosslinked Unreacted Unreacted Protein Protein->Unreacted Low_pH Low pH (< 7.0) Low_pH->Unreacted Favors protonated, unreactive amines (-NH3+) Optimal_pH Optimal pH (7.2 - 8.5) Optimal_pH->Crosslinked Balances amine reactivity and DST stability High_pH High pH (> 9.0) High_pH->Crosslinked Reaction is fast, but yield may drop due to hydrolysis High_pH->Hydrolyzed Accelerates hydrolysis, reducing active DST

Caption: pH dictates the outcome of the DST crosslinking reaction.

Experimental Protocols

General Protocol for Protein Crosslinking with DST

This protocol provides a general workflow. Researchers should optimize parameters such as protein concentration and DST-to-protein molar ratio for their specific application.

1. Materials

  • Purified protein(s) in an amine-free buffer (e.g., PBS, HEPES).

  • This compound (DST).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10]

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[3]

  • Desalting column or dialysis equipment for purification.

2. Procedure

  • Prepare Protein Sample: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the storage buffer contains Tris or other primary amines, it must be exchanged with the Reaction Buffer via dialysis or a desalting column.

  • Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a concentration of ~10 mM (approx. 3.4 mg/mL). DST is sensitive to moisture, and stock solutions should not be stored.[15]

  • Set Up Reaction: Add the freshly prepared DST stock solution to the protein sample while gently vortexing. A common starting point is a 10- to 20-fold molar excess of DST over the protein.[3]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[3][16] Incubation time depends on the pH; reactions at higher pH (e.g., 8.5) may require shorter times.

  • Quench the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction). Incubate for an additional 15-30 minutes at room temperature.[3] This step neutralizes any unreacted DST.

  • Purification: Remove excess reagent and byproducts (like N-hydroxysuccinimide) by desalting or dialysis into a suitable storage buffer.

  • Analysis: Analyze the crosslinking results using methods such as SDS-PAGE, western blotting, or mass spectrometry.

Troubleshooting Guide

Low or inconsistent crosslinking efficiency is a common problem that can often be traced back to buffer pH and reagent stability.

Table 3: Troubleshooting Common DST Crosslinking Issues
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Crosslinking Yield Suboptimal Buffer pH: pH is too low (<7.0), leaving primary amines protonated and unreactive.Verify the pH of your reaction buffer immediately before starting. Adjust to the optimal range of 7.2-8.5.[12]
Presence of Amine Contaminants: Buffer contains Tris, glycine, or other primary amines.Prepare fresh, amine-free buffers (e.g., PBS, HEPES, Borate).[12] Ensure protein samples are thoroughly buffer-exchanged.
Hydrolyzed DST Reagent: The DST powder was exposed to moisture, or the stock solution in DMSO/DMF was not prepared fresh.Always use fresh, anhydrous DMSO/DMF to prepare the DST solution immediately before use.[12][15] Store DST powder in a desiccator.
Excessive Aggregation/Precipitation Over-crosslinking: The concentration of DST is too high, leading to extensive, insoluble polymers.Titrate the DST concentration. Perform a series of reactions with varying molar ratios of DST to protein (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal ratio.[15]
Incorrect pH: The reaction pH may be altering protein solubility.Confirm the reaction pH is one at which your protein of interest is known to be stable and soluble.
Inconsistent Results Buffer pH Variability: The pH of the buffer is not consistent between experiments.Always measure and adjust the buffer pH on the day of the experiment. Note that pH can drift over time, especially in bicarbonate buffers.
Reagent Instability: The DST reagent is degrading due to improper storage or handling.Equilibrate the DST vial to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment.
Troubleshooting Workflow Diagram

Use this decision tree to diagnose and resolve issues with low crosslinking yield.

G Start Start: Low Crosslinking Yield Check_pH Is reaction buffer pH between 7.2 and 8.5? Start->Check_pH Check_Amine Does the buffer contain Tris, glycine, or other primary amines? Check_pH->Check_Amine Yes Sol_Adjust_pH Solution: Adjust buffer pH to 7.2-8.5 and re-run experiment. Check_pH->Sol_Adjust_pH No Check_DST Was the DST stock solution prepared fresh in anhydrous solvent? Check_Amine->Check_DST No Sol_Change_Buffer Solution: Prepare fresh, amine-free buffer (e.g., PBS, HEPES) and re-run experiment. Check_Amine->Sol_Change_Buffer Yes Check_Ratio Is the DST:Protein molar ratio optimized? Check_DST->Check_Ratio Yes Sol_Fresh_DST Solution: Prepare a fresh DST stock immediately before use and re-run experiment. Check_DST->Sol_Fresh_DST No Sol_Titrate_Ratio Solution: Perform a titration experiment with varying molar ratios of DST to protein. Check_Ratio->Sol_Titrate_Ratio No End Further investigation needed: Consider protein accessibility, concentration, or incubation time. Check_Ratio->End Yes

Caption: A decision tree for troubleshooting low DST crosslinking yields.

References

Preventing hydrolysis of Disuccinimidyl tartrate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disuccinimidyl Tartrate (DST)

Welcome to the technical support center for this compound (DST) and other N-hydroxysuccinimide (NHS) ester crosslinkers. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent the hydrolysis of DST and achieve optimal results in your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DST) and what is its primary application?

This compound is a homobifunctional crosslinking reagent. It contains two N-hydroxysuccinimide (NHS) ester groups that are reactive toward primary amines, such as the side chain of lysine residues or the N-terminus of a protein, forming stable amide bonds.[1][2] It is commonly used to study protein-protein interactions.

Q2: What is hydrolysis in the context of DST, and why is it a problem?

Hydrolysis is a chemical reaction in which the NHS ester on the DST molecule reacts with water instead of the intended primary amine on the target molecule.[1] This reaction converts the reactive NHS ester into a non-reactive carboxylic acid, rendering the crosslinker inactive.[1] This competing side reaction reduces the efficiency of your experiment, leading to low or no crosslinking yield.[3]

Q3: What are the critical factors that cause DST to hydrolyze?

The most significant factors are:

  • pH: The rate of hydrolysis increases dramatically with increasing pH. The optimal pH for the amine reaction is between 7.2 and 8.5, but higher pH within this range also accelerates hydrolysis.[3][4]

  • Aqueous Environment: NHS esters are susceptible to hydrolysis in any aqueous solution. They should not be stored in aqueous buffers.[3][5]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[3]

  • Reagent Purity: Moisture contamination in the DST powder or in the organic solvent (like DMSO or DMF) used for stock solutions can lead to premature hydrolysis.[3][5]

Q4: How can I tell if my DST reagent has degraded due to hydrolysis?

While there is no simple visual test, poor experimental results, such as low crosslinking efficiency or inconsistent data, are strong indicators. For a more direct assessment, the reactivity of an NHS ester can be tested by measuring the absorbance of the NHS byproduct at 260-280 nm before and after intentional, rapid hydrolysis with a strong base.[6][7]

Troubleshooting Guide: Low Crosslinking Efficiency

Low or inconsistent crosslinking is the most common problem encountered when using DST and is often directly linked to the hydrolysis of the reagent. Use this guide to diagnose and solve the issue.

Problem Diagnosis Logic

Use the following diagram to trace the potential source of your experimental issue.

Caption: Troubleshooting workflow for low cross-linking efficiency.

Data Presentation: Impact of pH and Temperature on Stability

The stability of the NHS ester is highly dependent on pH and temperature. As shown in the table below, the half-life (the time it takes for 50% of the reagent to become inactive) decreases sharply as the pH increases. Performing reactions on ice significantly prolongs the active life of the crosslinker.

pHTemperatureApproximate Half-life of NHS EsterReference(s)
7.00°C4 to 5 hours[4][8]
7.04°C4 to 5 hours[8]
8.0N/A1 hour[9][10][11]
8.64°C10 minutes[4][8]

Experimental Protocols and Visual Guides

Following a strict protocol is the best way to ensure reproducible results and minimize DST hydrolysis.

Visual Guide: Competing Reactions

The success of your experiment depends on favoring the aminolysis reaction over the hydrolysis reaction. The reaction conditions you choose directly influence which pathway is dominant.

G cluster_0 Desired Pathway: Aminolysis cluster_1 Competing Pathway: Hydrolysis DST Active DST (NHS-Ester) Conjugate Stable Amide Bond (SUCCESSFUL CROSSLINK) DST->Conjugate pH 7.2-8.0 Low Temp (4°C) Protein Target Protein (Primary Amine R-NH₂) Protein->Conjugate DST2 Active DST (NHS-Ester) Hydrolyzed Inactive Carboxylic Acid (FAILED REACTION) DST2->Hydrolyzed High pH (>8.0) High Temp (RT) Water Water (H₂O) (Aqueous Buffer) Water->Hydrolyzed

References

Common side reactions of NHS-ester crosslinkers like Disuccinimidyl tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using N-hydroxysuccinimide (NHS) ester crosslinkers, with a special focus on Disuccinimidyl tartrate (DST).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS-ester crosslinker like this compound (DST)?

A1: NHS-esters react with primary amines (-NH₂), which are found on the N-terminus of proteins and the side chain of lysine (Lys) residues, to form stable, covalent amide bonds.[1][2][3] this compound (DST) is a homobifunctional crosslinker, meaning it has an NHS-ester group at both ends of its tartrate spacer, allowing it to link two primary amine-containing molecules.[4][5][6][7] This reaction is most efficient in a pH range of 7.2 to 8.5.[1][2][8]

cluster_0 NHS-Ester Crosslinker cluster_1 Protein cluster_2 Reaction Products Crosslinker_R1 R¹-NHS-Ester Amide_Bond R¹-CO-NH-Protein (Stable Amide Bond) Crosslinker_R1->Amide_Bond pH 7.2-8.5 Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Amide_Bond NHS_Leaving_Group NHS (N-hydroxysuccinimide) Amide_Bond->NHS_Leaving_Group releases

Figure 1: Primary reaction of an NHS-ester with a primary amine.

Q2: What is the most common side reaction associated with NHS-ester crosslinkers?

A2: The most significant and common side reaction is the hydrolysis of the NHS-ester group in the presence of water (aqueous solutions).[2][8] This competing reaction converts the NHS-ester into a non-reactive carboxylic acid, which can no longer react with primary amines, thereby reducing the efficiency of the crosslinking experiment.[2] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[8][9]

cluster_0 NHS-Ester Crosslinker cluster_1 Aqueous Environment cluster_2 Hydrolysis Products NHS_Ester R-NHS-Ester Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester->Carboxylic_Acid Hydrolysis (competing reaction) Water H₂O (Water) Water->Carboxylic_Acid NHS NHS Carboxylic_Acid->NHS releases

Figure 2: Hydrolysis: the primary side reaction of NHS-esters.

Q3: Can NHS-esters react with other functional groups on a protein besides primary amines?

A3: Yes, while the primary target is primary amines, NHS-esters can exhibit reactivity towards other nucleophilic groups, although this is generally less efficient.[2] These side reactions include:

  • Hydroxyl groups (-OH): Serine, threonine, and tyrosine residues can react to form unstable ester linkages, which can be hydrolyzed or displaced by amines.[2][10][11]

  • Sulfhydryl groups (-SH): Cysteine residues can react to form thioesters, which are also less stable than the amide bond formed with primary amines.[2][12]

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.[2]

cluster_targets Potential Reaction Targets on Protein NHS_Ester NHS-Ester Primary_Amine Primary Amine (Lysine, N-terminus) NHS_Ester->Primary_Amine Primary Reaction (High Reactivity, Stable Bond) Hydroxyl Hydroxyl (Ser, Thr, Tyr) NHS_Ester->Hydroxyl Side Reaction (Lower Reactivity, Unstable Bond) Sulfhydryl Sulfhydryl (Cysteine) NHS_Ester->Sulfhydryl Side Reaction (Lower Reactivity, Unstable Bond) Imidazole Imidazole (Histidine) NHS_Ester->Imidazole Side Reaction (Lower Reactivity)

Figure 3: Reactivity of NHS-esters with various protein functional groups.

Q4: What is unique about this compound (DST)?

A4: DST is a homobifunctional, amine-reactive crosslinker with a key feature: its tartrate-based spacer arm contains a cis-diol.[6][13] This allows the crosslink to be cleaved by treatment with sodium meta-periodate.[4][6][7] This cleavability is advantageous for applications where reversing the crosslink is desirable, such as in mass spectrometry-based protein interaction analysis, without disturbing native protein disulfide bonds.[4][7] DST is also membrane-permeable, making it useful for intracellular crosslinking.[4]

Q5: How should I store and handle NHS-ester crosslinkers?

A5: NHS-esters are highly sensitive to moisture.[2][4] They should be stored in a desiccated environment at -20°C.[2] To prevent condensation, which can cause hydrolysis, it is crucial to allow the reagent vial to equilibrate to room temperature before opening.[2][3][14] For water-insoluble crosslinkers like DST, stock solutions should be prepared fresh for each experiment using an anhydrous organic solvent such as DMSO or DMF.[2][4]

Quantitative Data Summary

The stability of NHS-esters is critically dependent on pH and temperature due to hydrolysis.

Table 1: Half-life of NHS-Ester Hydrolysis at Various pH and Temperatures

pHTemperature (°C)Half-life
7.004 - 5 hours
7.0Room Temp~7 hours
8.04~1 hour
8.6410 minutes
9.0Room TempMinutes

Data sourced from multiple references.[2][3][8][9]

Troubleshooting Guide

Q: My crosslinking efficiency is very low or non-existent. What went wrong?

A: Low crosslinking efficiency is a common problem that can be traced to several factors. Use the following guide to troubleshoot your experiment.

Start Low/No Crosslinking Check_Buffer Is your buffer amine-free (e.g., no Tris, glycine)? Start->Check_Buffer Check_pH Is buffer pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Sol_Buffer Action: Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate). Check_Buffer->Sol_Buffer No Check_Reagent Was the crosslinker stored properly and stock solution made fresh? Check_pH->Check_Reagent Yes Sol_pH Action: Adjust pH of the reaction buffer. Check_pH->Sol_pH No Check_Concentration Are protein concentrations adequate (e.g., >1 mg/mL)? Check_Reagent->Check_Concentration Yes Sol_Reagent Action: Use a fresh vial of crosslinker. Equilibrate to RT before opening. Check_Reagent->Sol_Reagent No Sol_Concentration Action: Increase protein concentration or the molar excess of the crosslinker. Check_Concentration->Sol_Concentration No Success Re-run Experiment Check_Concentration->Success Yes Sol_Buffer->Success Sol_pH->Success Sol_Reagent->Success Sol_Concentration->Success

Figure 4: Troubleshooting workflow for low crosslinking efficiency.

Q: My crosslinker precipitated when I added it to my protein solution. How can I prevent this?

A: This is common for non-sulfonated, water-insoluble NHS-esters like DST.[2][8]

  • Ensure Complete Dissolution: First, make sure the crosslinker is fully dissolved in a high-quality, anhydrous organic solvent (e.g., DMSO or DMF) before adding it to your aqueous reaction buffer.[2][4]

  • Add Dropwise: Add the crosslinker stock solution to the protein solution slowly and dropwise while gently stirring or vortexing. This helps to avoid localized high concentrations of the crosslinker that can cause it to precipitate out of solution.[2]

  • Control Solvent Concentration: The final concentration of the organic solvent in the reaction mixture should typically be less than 10% of the total volume to avoid denaturing the protein.[2]

Q: How do I stop (quench) the crosslinking reaction?

A: The reaction can be stopped by adding a quenching buffer that contains primary amines.[2][8] A common choice is to add Tris buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[2] The primary amines in the quenching buffer will react with any remaining active NHS-ester groups, rendering them inert.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using this compound (DST)

This protocol provides a general workflow. Optimal conditions, such as protein concentration and molar excess of crosslinker, should be determined empirically for each specific system.

  • Buffer Preparation:

    • Prepare an amine-free reaction buffer. Recommended buffers include 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 or 100 mM HEPES, pH 7.5.[2][8]

    • Avoid buffers containing primary amines like Tris or glycine.[2][15][16]

  • Protein Solution Preparation:

    • Dissolve the protein(s) to be crosslinked in the prepared reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein stock is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.

  • Crosslinker Solution Preparation:

    • Immediately before use , allow the vial of DST to warm to room temperature.[2]

    • Dissolve the DST in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[2][4] For example, to make a 10 mM stock, dissolve 3.44 mg of DST (MW = 344.24 g/mol ) in 1 mL of anhydrous DMSO.

  • Reaction:

    • Add a 20- to 50-fold molar excess of the DST stock solution to the protein solution.

    • Add the DST solution dropwise while gently vortexing to prevent precipitation.[2]

    • The final DMSO/DMF concentration should be below 10%.[2]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Lower temperatures can help minimize hydrolysis.[2][15]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes to ensure all unreacted crosslinker is neutralized.[2]

  • Analysis:

    • Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

  • (Optional) Cleavage of DST Crosslinks:

    • To cleave the crosslink, incubate the sample with 15 mM sodium meta-periodate for 1 hour at room temperature.

References

Technical Support Center: Quenching Disuccinimidyl Tartrate (DST) Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on effectively quenching Disuccinimidyl tartrate (DST) crosslinking reactions. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind quenching a this compound (DST) crosslinking reaction?

This compound (DST) is a homobifunctional crosslinking agent that contains two N-hydroxysuccinimide (NHS) esters. These NHS esters react with primary amine groups (-NH2) on proteins or other molecules to form stable amide bonds. Quenching is the process of terminating this crosslinking reaction. This is achieved by adding a small molecule containing a primary amine that acts as a scavenger for any unreacted NHS esters on the DST molecule. This prevents further, unwanted crosslinking of the target molecules. Common quenching agents include Tris (tris(hydroxymethyl)aminomethane) and glycine.

Q2: Why is it crucial to effectively quench the DST crosslinking reaction?

Effective quenching is critical for several reasons:

  • Controlling the reaction: It ensures that the crosslinking reaction is stopped at a specific time point, providing better control over the extent of crosslinking and the final products.

  • Preventing artifacts: Incomplete quenching can lead to the formation of unintended, high-molecular-weight aggregates over time, which can interfere with downstream analysis such as SDS-PAGE, mass spectrometry, or functional assays.

  • Ensuring reproducibility: Consistent and complete quenching is key to achieving reproducible experimental results.

Q3: What are the most common quenching agents for DST crosslinking reactions?

The most widely used quenching agents for NHS ester crosslinking reactions like those involving DST are:

  • Tris buffer: Tris(hydroxymethyl)aminomethane is a common biological buffer that contains a primary amine and is therefore effective at quenching NHS ester reactions.

  • Glycine: This simple amino acid has a primary amine and is also frequently used to quench crosslinking reactions.

  • Lysine: Similar to glycine, lysine is an amino acid with a primary amine that can be used for quenching.

  • Ethanolamine: This is another small molecule containing a primary amine that can effectively terminate the reaction.

The choice of quenching agent can depend on the specific requirements of the downstream application. Tris and glycine are the most common due to their compatibility with many biological samples.

Troubleshooting Guide

Problem Possible Cause Solution
High-molecular-weight aggregates observed in SDS-PAGE. Incomplete quenching of the DST crosslinker, leading to continued crosslinking over time.1. Ensure the final concentration of the quenching agent is sufficient (e.g., 20-50 mM Tris or glycine). 2. Increase the quenching incubation time (e.g., 15-30 minutes). 3. Confirm the pH of the reaction mixture is suitable for the quenching agent (typically pH 7.5-8.5).
Inconsistent results between experiments. Variability in the quenching step.1. Prepare fresh quenching solutions for each experiment. 2. Ensure accurate and consistent addition of the quenching agent. 3. Standardize the quenching time and temperature across all experiments.
Loss of protein function after crosslinking and quenching. The quenching agent may be interfering with the protein's active site or conformation.1. Consider using a different quenching agent (e.g., if using Tris, try glycine or vice versa). 2. Optimize the concentration of the quenching agent to the minimum effective level. 3. Perform a buffer exchange step after quenching to remove the quenching agent.
Unexpected bands in gel electrophoresis. The quenching agent itself may be reacting with other components in the sample or modifying the target protein in an unintended way.1. Run a control sample that includes the quenching agent but not the crosslinker to assess its effect on the sample. 2. Ensure the purity of the quenching agent.

Quantitative Data on Quenching Efficiency

The efficiency of quenching can be influenced by the concentration of the quenching agent, the pH of the reaction, and the incubation time. While specific comparative studies on DST are limited, the general principles for NHS ester quenching apply.

Quenching AgentTypical Final ConcentrationRecommended pHNotes
Tris 20-50 mM7.5 - 8.5Highly effective and commonly used. Ensure the final pH of the reaction mixture is within this range for optimal quenching.
Glycine 20-100 mM7.5 - 8.5A good alternative to Tris. Higher concentrations may be used to ensure complete quenching.
Lysine 20-50 mM7.5 - 8.5Similar in effectiveness to glycine.
Ethanolamine 20-50 mM8.0 - 9.0Can be used as an alternative quenching agent.

Experimental Protocols

Protocol 1: Quenching DST Crosslinking Reaction with Tris Buffer

  • Perform the DST Crosslinking Reaction: Follow your established protocol for crosslinking your target molecules with this compound.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 7.5.

  • Add Quenching Agent: Add the 1 M Tris-HCl stock solution to your crosslinking reaction mixture to a final concentration of 20-50 mM. For example, add 20 µL of 1 M Tris-HCl to a 1 mL reaction volume to achieve a final concentration of 20 mM.

  • Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.

  • Proceed to Downstream Analysis: The quenched reaction is now ready for downstream applications such as SDS-PAGE, immunoprecipitation, or mass spectrometry.

Protocol 2: Quenching DST Crosslinking Reaction with Glycine

  • Perform the DST Crosslinking Reaction: Follow your established protocol for crosslinking your target molecules with this compound.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of glycine. The pH will be around 6, but it will be buffered by the reaction mixture.

  • Add Quenching Agent: Add the 1 M glycine stock solution to your crosslinking reaction mixture to a final concentration of 20-100 mM.

  • Incubate: Gently mix and incubate for 15-30 minutes at room temperature.

  • Proceed to Downstream Analysis: The reaction is now quenched and ready for further analysis.

Visualizations

DST_Crosslinking_and_Quenching_Workflow cluster_crosslinking Crosslinking Reaction cluster_quenching Quenching Step ProteinA Protein A (with Primary Amines) Crosslinked_Complex Crosslinked Protein Complex ProteinA->Crosslinked_Complex ProteinB Protein B (with Primary Amines) ProteinB->Crosslinked_Complex DST DST Crosslinker DST->Crosslinked_Complex Reacts with primary amines Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Inactive_DST Inactive DST Crosslinked_Complex->Inactive_DST Reaction Stopped Quenching_Agent->Inactive_DST Reacts with unreacted DST

Caption: Workflow of DST crosslinking followed by the quenching step.

Quenching_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Unreacted_DST Unreacted DST (NHS Ester) Inactive_Complex Inactive DST-Quencher Complex Unreacted_DST->Inactive_Complex Forms stable amide bond Quenching_Agent Quenching Agent (Primary Amine, R-NH2) Quenching_Agent->Inactive_Complex NHS_leaving_group NHS Leaving Group Troubleshooting_Decision_Tree Start High MW Aggregates in SDS-PAGE? Check_Quench_Conc Is Quenching Agent Concentration Sufficient? (20-50 mM) Start->Check_Quench_Conc Yes Success Problem Resolved Start->Success No Increase_Conc Increase Quenching Agent Concentration Check_Quench_Conc->Increase_Conc No Check_Inc_Time Is Incubation Time Sufficient? (15-30 min) Check_Quench_Conc->Check_Inc_Time Yes Increase_Conc->Success Increase_Time Increase Incubation Time Check_Inc_Time->Increase_Time No Check_pH Is Reaction pH Optimal? (7.5-8.5) Check_Inc_Time->Check_pH Yes Increase_Time->Success Adjust_pH Adjust Reaction pH Check_pH->Adjust_pH No Check_pH->Success Yes Adjust_pH->Success

Technical Support Center: Disuccinimidyl Tartrate (DST) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize non-specific crosslinking when using Disuccinimidyl tartrate (DST).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DST) and how does it work?

This compound (DST) is a homobifunctional, amine-reactive crosslinker.[1] It contains two N-hydroxysuccinimide (NHS) ester groups at either end of a tartrate spacer arm.[1] These NHS esters react with primary amines (–NH2), found on lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] This reaction is most efficient at a pH range of 7.2-8.5.[2][3] DST is often used to study protein-protein interactions. A key feature of DST is that its central diol group can be cleaved by sodium periodate, allowing the crosslinked proteins to be separated for analysis.[1]

Q2: What is non-specific crosslinking and why is it a problem?

Non-specific crosslinking refers to the unintended covalent linking of proteins that are not true interaction partners. This can occur when the crosslinker reacts with proteins that are merely in close proximity due to high protein concentrations or random collisions, rather than specific binding events. It can also refer to unintended reactions with amino acid residues other than primary amines.[4][5] This leads to the formation of high molecular weight aggregates and can produce misleading results, making it difficult to identify genuine protein-protein interactions.[6][7]

Q3: What are the main causes of non-specific crosslinking with DST?

The primary causes include:

  • Excessive Crosslinker Concentration: Using too much DST increases the likelihood of random, proximity-based crosslinking.[7][8]

  • Inappropriate pH: While the optimal pH for amine reactivity is 7.2-8.5, higher pH values (above 8.5) can increase the rate of side reactions with other nucleophilic residues like serine, threonine, and tyrosine.[4][5] It also significantly accelerates the hydrolysis of the NHS ester, reducing crosslinking efficiency.[3]

  • High Protein Concentration: Concentrated protein solutions can lead to non-specific crosslinking between molecules that are close together but do not specifically interact.[7]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with the DST, reducing the efficiency of the desired crosslinking.[9]

  • Hydrolysis of NHS Esters: NHS esters are susceptible to hydrolysis in aqueous solutions. This competing reaction reduces the amount of active crosslinker available to react with target amines and becomes more pronounced in dilute protein solutions.[3][10]

Q4: How should I prepare and store my DST reagent?

DST is sensitive to moisture. Upon receipt, it should be stored at -20°C with a desiccant.[11] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation, which can hydrolyze the NHS esters.[11] Stock solutions should be prepared fresh in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[12] Storing DST in solution is not recommended as it will degrade over time.

Troubleshooting Guide: High Background & Non-Specific Crosslinking

This section addresses common issues encountered during DST crosslinking experiments.

Problem Possible Cause Recommended Solution
High Molecular Weight Smear on Gel Excessive crosslinker concentration leading to random protein aggregation.Perform a concentration titration experiment to find the optimal DST concentration. Start with a 20-fold molar excess of DST to protein and test a range of lower concentrations.[7][11][13]
High protein concentration.If possible, reduce the total protein concentration in the reaction.
Reaction time is too long.Reduce the incubation time. Typical reactions run for 30-60 minutes at room temperature.[11]
Low or No Crosslinking Inactive DST Reagent: The NHS esters have hydrolyzed due to improper storage or handling.Use a fresh vial of DST, ensuring it is warmed to room temperature before opening. Prepare the stock solution immediately before use.[11][12]
Competing Amines in Buffer: Buffers like Tris or glycine are quenching the reaction.Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer before adding the crosslinker.[9][12]
Suboptimal pH: The reaction pH is too low (below 7.0), protonating the primary amines and reducing their nucleophilicity.Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal reactivity.[2][3]
Dilute Protein Sample: The rate of DST hydrolysis is competing with the crosslinking reaction.Increase the concentration of the protein solution.[12]
High Background in Downstream Analysis (e.g., Western Blot) Insufficient quenching of the crosslinking reaction.After the incubation period, add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume all unreacted DST.[11][14]
Non-specific binding of antibodies or detection reagents.Follow standard best practices for your downstream application, such as using appropriate blocking buffers (e.g., 5% non-fat milk or BSA), adding detergents like Tween-20 to wash buffers, and optimizing antibody concentrations.[15][16]
Side Reactions: The crosslinker is reacting with non-target amino acids (serine, threonine, tyrosine).Lower the reaction pH towards 7.2-7.5 to decrease the reactivity of these side groups while maintaining good reactivity with primary amines.[4][5]

Experimental Protocols

Protocol 1: Standard DST Crosslinking of Two Purified Proteins

This protocol provides a starting point for crosslinking two purified proteins (Protein A and Protein B).

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as Phosphate Buffered Saline (PBS), pH 7.4.

  • Protein Preparation:

    • Combine Protein A and Protein B in the reaction buffer at desired concentrations (e.g., 1-10 µM).

    • Incubate the protein mixture for 30 minutes at room temperature to allow for complex formation.

  • DST Preparation:

    • Allow the vial of DST to warm to room temperature.

    • Prepare a 10 mM stock solution of DST by dissolving 3.44 mg in 1 mL of anhydrous DMSO. This must be done immediately before use.

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein mixture to achieve the desired final concentration (e.g., a 20-fold molar excess over the total protein concentration is a common starting point).

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Stop the reaction by adding a 1 M Tris-HCl pH 7.5 stock solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.[11]

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. A new band corresponding to the molecular weight of the Protein A-Protein B complex should be visible.

    • Further analysis can be performed by Western blot or mass spectrometry.

Protocol 2: Optimizing DST Concentration

To minimize non-specific crosslinking, it is critical to use the lowest effective concentration of DST.

  • Prepare a series of reaction tubes with your protein sample as described in Protocol 1.

  • Create a serial dilution of the DST stock solution.

  • Add different final concentrations of DST to each tube. A good starting range is a molar excess of 50x, 20x, 10x, 5x, 2x, and 0x (negative control) relative to the protein.

  • Proceed with the crosslinking and quenching steps as described in Protocol 1.

  • Analyze the results by SDS-PAGE. The optimal DST concentration is the lowest concentration that produces the desired crosslinked product without significant smearing or the appearance of high-molecular-weight aggregates.[13]

Visualizations

DST_Reaction_Mechanism DST Reaction with Primary Amines cluster_reactants Reactants cluster_products Products DST This compound (DST) NHS-Ester Spacer NHS-Ester Crosslinked Stable Amide Bond Protein-NH-CO-Spacer... DST:n1->Crosslinked Reacts with NHS_byproduct N-hydroxysuccinimide (Byproduct) DST->NHS_byproduct Releases Protein Protein Primary Amine (-NH2) ... Protein:nh2->Crosslinked

Caption: Reaction mechanism of DST with a protein's primary amine.

DST_Workflow DST Crosslinking Experimental Workflow prep 1. Prepare Proteins in Amine-Free Buffer (e.g., PBS, pH 7.4) dst_prep 2. Prepare Fresh DST Stock in Anhydrous DMSO react 3. Add DST to Proteins Incubate 30-60 min @ RT prep->react dst_prep->react quench 4. Quench Reaction with Tris or Glycine react->quench analyze 5. Analyze Results (SDS-PAGE, Western Blot, MS) quench->analyze

Caption: A typical experimental workflow for DST crosslinking.

Troubleshooting_Tree Troubleshooting Non-Specific Crosslinking start High Background or Smearing on Gel? check_conc Is DST concentration optimized? start->check_conc Yes end_good Result is likely specific crosslinking. start->end_good No titrate Action: Perform DST concentration titration. check_conc->titrate No check_ph Is pH between 7.2 - 8.0? check_conc->check_ph Yes titrate->check_ph adjust_ph Action: Adjust buffer pH. Lower pH reduces side reactions. check_ph->adjust_ph No check_quench Was reaction properly quenched? check_ph->check_quench Yes adjust_ph->check_quench quench_again Action: Ensure sufficient quenching reagent (Tris/Glycine) is added. check_quench->quench_again No

References

Technical Support Center: Improving Crosslinked Peptide Yield for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of crosslinked peptides in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my crosslinked peptides consistently low?

Low yield is a common issue in crosslinking mass spectrometry (XL-MS) experiments. The typical yield of crosslinked peptides is often less than 1% of the total identified peptides without enrichment strategies.[1][2] Several factors throughout the experimental workflow can contribute to this.

Troubleshooting Steps:

  • Optimize Crosslinking Reaction: Ensure optimal protein and crosslinker concentrations. Target protein concentrations should generally be in the range of 10-20 µM.[3] The molar excess of the crosslinker to the protein needs to be carefully optimized.

  • Verify Buffer Compatibility: Use non-amine containing buffers like HEPES or PBS for amine-reactive crosslinkers at a pH of 7-9.[3][4] Buffers containing primary amines (e.g., Tris) will quench the reaction.

  • Check Crosslinker Stability: Many crosslinkers are unstable in aqueous solutions. Prepare stock solutions in anhydrous DMSO and store them in small aliquots at -80°C, thawing them immediately before use.[3]

  • Implement Enrichment Strategies: Due to their low abundance, enrichment of crosslinked peptides is crucial.[1][2][5][6][7] Common methods include size exclusion chromatography (SEC) and strong cation exchange (SCX) chromatography.[1][8][9]

  • Assess Digestion Efficiency: The presence of crosslinks can sometimes hinder proteolytic digestion.[5] Ensure your digestion protocol is robust. Using multiple proteases can also increase the coverage of identified crosslinks.[10][11]

Q2: Should I use a cleavable or non-cleavable crosslinker?

The choice between a cleavable and non-cleavable crosslinker significantly impacts the experimental workflow and data analysis.[12]

  • Non-cleavable crosslinkers (e.g., DSS, BS3) form stable, permanent bonds.[12] They are well-established for applications like co-immunoprecipitation (Co-IP) and stabilizing protein complexes for SDS-PAGE analysis.[12] However, the analysis of the resulting crosslinked peptides by mass spectrometry can be complex due to the large search space.[13][14]

  • Cleavable crosslinkers have a labile bond that can be broken under specific conditions, such as through collision-induced dissociation (CID) in the mass spectrometer (MS-cleavable), by chemical reagents, or by enzymes.[12][13]

    • MS-cleavable crosslinkers (e.g., DSSO, DSBU) are highly advantageous for mass spectrometry.[15] During MS/MS fragmentation, the crosslinker cleaves, releasing the individual peptides. This simplifies data analysis by reducing the search space and allowing for more confident identification of the crosslinked peptides.[12][13][14][16] This can lead to a higher number of protein identifications.[12]

Recommendation: For most XL-MS applications focused on identifying protein-protein interactions and mapping interaction sites, MS-cleavable crosslinkers are highly recommended as they simplify data analysis and can improve the number of confident identifications.[12][13][15]

Q3: What are the best enrichment strategies for crosslinked peptides?

Enrichment is a critical step to increase the identification rate of low-abundance crosslinked peptides.[1][2][7] The two most common and effective methods are Size Exclusion Chromatography (SEC) and Strong Cation Exchange (SCX) Chromatography.

  • Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since crosslinked peptides consist of two peptide chains linked together, they are generally larger than the more abundant linear (un-crosslinked) peptides and will elute earlier.[8]

  • Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on charge. Crosslinked peptides typically carry a higher positive charge than linear peptides because they have two N-termini. This allows for their effective separation and enrichment.[8][9] Studies have shown that a simple 2-step salt gradient with SCX can provide enrichment comparable to SEC.[1]

  • Affinity Purification: Some crosslinkers are designed with an affinity tag, such as biotin.[4][5][17] This allows for the specific enrichment of crosslinked peptides using affinity chromatography (e.g., with avidin beads).[4][17] There are also phospho-enrichable crosslinkers that can be enriched using immobilized metal affinity chromatography (IMAC).[18]

Workflow Comparison:

Enrichment StrategyPrinciple of SeparationKey Advantage
Size Exclusion (SEC) SizeEffective for separating larger crosslinked peptides from smaller linear peptides.[8]
Strong Cation Exchange (SCX) ChargeExploits the higher charge state of crosslinked peptides for efficient enrichment.[8][9]
Affinity Purification Specific Tag (e.g., Biotin)Highly specific enrichment, but requires a specially designed crosslinker.[4][17]
Q4: How can I optimize my mass spectrometry acquisition for crosslinked peptides?

Optimizing the MS acquisition method is crucial for maximizing the identification of crosslinked peptides.

  • Select for Higher Charge States: Crosslinked peptides are typically larger and carry higher charge states (z ≥ 3).[5][19] Prioritizing the selection of precursor ions with higher charge states for fragmentation can increase the chances of identifying crosslinked species.[5]

  • Use Appropriate Fragmentation Techniques:

    • Collision-Induced Dissociation (CID): This is a common fragmentation method. For MS-cleavable crosslinkers like DSSO, CID is used to break the linker in the MS2 stage.[15]

    • Higher-Energy Collisional Dissociation (HCD): HCD can also be effective for fragmenting crosslinked peptides.[10][11]

    • Electron Transfer Dissociation (ETD/EThcD): ETD and EThcD are particularly useful for fragmenting large, highly charged peptides and can provide complementary information to CID/HCD, leading to more confident identifications.[15][20]

  • Employ MS2-MS3 Strategies for MS-Cleavable Crosslinkers: A powerful strategy for MS-cleavable crosslinkers involves an MS2-MS3 approach.[15][19]

    • MS2: A low-energy CID is applied to cleave the crosslinker, generating characteristic fragment ions of the individual peptides.

    • MS3: These characteristic fragment ions are then selected for further fragmentation (e.g., using HCD or ETD) to determine their sequences.[15] This simplifies the resulting spectra and improves identification confidence.

Experimental Protocols

General Protocol for Crosslinking with DSSO and Enrichment by SCX

This protocol provides a general workflow for crosslinking a purified protein or protein complex with the MS-cleavable crosslinker DSSO, followed by enrichment using SCX spin columns.

1. Crosslinking Reaction: a. Prepare the protein sample at a concentration of 1-2 mg/mL in a non-amine-containing buffer (e.g., 20 mM HEPES, pH 7.8).[3] b. Prepare a fresh stock solution of DSSO in anhydrous DMSO. c. Add the DSSO to the protein sample at a final molar excess that has been previously optimized (a good starting point is a 50:1 molar ratio of crosslinker to protein). d. Incubate the reaction for 1 hour at room temperature. e. Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

2. Sample Preparation for Mass Spectrometry: a. Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. b. Alkylation: Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[21] c. Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[5] d. Acidification: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.

3. Strong Cation Exchange (SCX) Enrichment: a. Condition an SCX spin column according to the manufacturer's instructions. b. Load the acidified peptide digest onto the column. c. Wash the column to remove unbound, non-crosslinked peptides. d. Elute the crosslinked peptides using a step-wise gradient of increasing salt concentration (e.g., a two-step elution with different salt concentrations). e. Desalt the eluted fractions using a C18 StageTip or equivalent before LC-MS/MS analysis.

Visualizations

XL_MS_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Protein_Complex Purified Protein or Complex Crosslinking Crosslinking Reaction (e.g., DSSO) Protein_Complex->Crosslinking Quenching Quenching (e.g., Tris) Crosslinking->Quenching Digestion Reduction, Alkylation, & Proteolytic Digestion Quenching->Digestion Enrichment Enrichment of Crosslinked Peptides (SEC or SCX) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (e.g., XlinkX, MeroX) LC_MS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling Distance Restraints

Caption: General workflow for crosslinking mass spectrometry experiments.

Troubleshooting_Yield cluster_reaction Reaction Conditions cluster_process Processing cluster_ms MS Acquisition Start Low Crosslink Yield Check_Buffer Is Buffer Amine-Free (e.g., HEPES)? Start->Check_Buffer Check_Concentration Optimize Protein & Crosslinker Conc. Check_Buffer->Check_Concentration Yes Fix_Buffer Use Amine-Free Buffer Check_Buffer->Fix_Buffer No Check_Crosslinker Is Crosslinker Stock Fresh? Check_Concentration->Check_Crosslinker Check_Digestion Is Digestion Complete? Check_Crosslinker->Check_Digestion Implement_Enrichment Implement Enrichment? (SEC/SCX) Check_Digestion->Implement_Enrichment Check_Charge_State Selecting for z ≥ 3? Implement_Enrichment->Check_Charge_State No_Enrichment Enrichment is Highly Recommended Implement_Enrichment->No_Enrichment No Check_Fragmentation Using Optimal Fragmentation? Check_Charge_State->Check_Fragmentation

Caption: Troubleshooting flowchart for low crosslinked peptide yield.

References

Technical Support Center: Addressing Protein Aggregation with Disuccinimidyl Tartrate (DST)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Disuccinimidyl tartrate (DST) in your protein aggregation research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DST) and how does it work?

This compound (DST) is a homobifunctional cross-linking agent. It contains two N-hydroxysuccinimide (NHS) esters that react primarily with primary amines (the N-terminus of proteins and the side chains of lysine residues) to form stable amide bonds.[1][2][3] This reaction is most efficient at a pH range of 7-9. The tartrate group in the spacer arm of DST contains a cis-diol that can be cleaved with sodium meta-periodate, allowing for the reversal of the cross-linking.

Q2: What are the main applications of DST in protein aggregation studies?

DST is used to:

  • Stabilize transient oligomers: It "freezes" early-stage, non-covalent protein aggregates, allowing for their characterization.

  • Identify interacting partners: By cross-linking proteins within an aggregate, you can identify the components of the complex.

  • Structural analysis: The fixed distance of the DST spacer arm provides spatial constraints that can be used in structural modeling of protein aggregates.

Q3: What are the most common problems encountered when using DST?

The most frequent issues include:

  • Inefficient cross-linking.

  • Precipitation of the protein sample upon addition of DST.[4]

  • Hydrolysis of the DST reagent.

  • Difficulty in detecting cross-linked products.

  • Loss of antibody binding to the cross-linked protein.[5]

Q4: How can I confirm that my cross-linking reaction with DST was successful?

Successful cross-linking can be verified by:

  • SDS-PAGE and Western Blot: You should observe a shift in the molecular weight of your protein of interest, with the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers.[1][6] A corresponding decrease in the monomer band should also be visible.[7]

  • Mass Spectrometry: This technique can identify the specific residues that have been cross-linked, providing detailed structural information.[8]

Q5: How do I cleave the cross-links formed by DST?

The cis-diol in the tartrate spacer of DST can be cleaved by oxidation with sodium meta-periodate (NaIO₄).[9] A typical procedure involves incubation with a freshly prepared solution of sodium meta-periodate in an appropriate buffer.

Troubleshooting Guides

Problem 1: Low or No Cross-linking Efficiency

Possible Causes and Solutions:

CauseSolution
Hydrolyzed DST DST is moisture-sensitive. Always use fresh, high-quality DST. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store them for long periods.[4]
Incorrect Buffer pH The reaction of NHS esters with primary amines is most efficient at pH 7-9. Ensure your reaction buffer is within this range.[10]
Presence of Primary Amines in the Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with DST, significantly reducing cross-linking efficiency. Use buffers like PBS, HEPES, or phosphate buffers.[4]
Insufficient DST Concentration The optimal concentration of DST needs to be determined empirically. Start with a 20- to 500-fold molar excess of DST over your protein and titrate to find the optimal concentration.[10]
Short Incubation Time While long incubation times can lead to over-cross-linking, a very short time may not be sufficient. Typical incubation times range from 30 minutes to 2 hours.[2]
Problem 2: Protein Precipitation Upon DST Addition

Possible Causes and Solutions:

CauseSolution
High Protein Concentration High concentrations of protein, especially those prone to aggregation, can precipitate upon the addition of a cross-linker. Try reducing the protein concentration.
Over-cross-linking Excessive cross-linking can lead to the formation of large, insoluble aggregates.[10][11] Reduce the DST concentration or the incubation time.
Solvent Incompatibility If DST is dissolved in a high concentration of organic solvent (like DMSO), its addition to an aqueous protein solution can cause precipitation. Minimize the volume of the DST stock solution added to the reaction.
Incorrect Buffer Conditions The buffer composition can affect protein solubility. Consider screening different buffers or adding stabilizing excipients like glycerol (e.g., 5%).[12]
Problem 3: Difficulty Detecting Cross-linked Products

Possible Causes and Solutions:

CauseSolution
Antibody Epitope Masking Cross-linking can modify the epitope recognized by your antibody.[5] Try using a different antibody that recognizes a different epitope or a polyclonal antibody.
Large Aggregates Not Entering the Gel Highly cross-linked aggregates may be too large to enter the resolving gel in SDS-PAGE. Check the stacking gel and the wells for immunoreactivity.[5][7]
Inefficient Transfer of High Molecular Weight Proteins Large protein complexes may not transfer efficiently to the membrane during Western blotting. Optimize your transfer conditions (e.g., longer transfer time, different membrane type).
Low Abundance of Cross-linked Species The cross-linked species of interest may be present in low amounts. Increase the amount of total protein loaded on the gel.

Quantitative Data Summary

The optimal DST concentration is crucial for achieving the desired level of cross-linking without causing excessive aggregation and precipitation. The following table provides a hypothetical example of how to present data from a DST concentration optimization experiment.

Table 1: Effect of DST Concentration on Amyloid-Beta (Aβ) Oligomer Cross-linking

DST:Aβ Molar RatioMonomer Remaining (%)Soluble Oligomers (%)Insoluble Aggregates (%)
0:1 (Control)10000
10:18515<1
50:140582
200:1157510
500:1<56035

Note: The data in this table are illustrative and the optimal conditions for your specific protein must be determined experimentally.

Experimental Protocols

Protocol 1: General Cross-linking of Protein Aggregates with DST
  • Protein Preparation: Prepare your protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES) at a concentration that minimizes spontaneous aggregation but is sufficient for detection.

  • DST Stock Solution Preparation: Immediately before use, dissolve DST in anhydrous DMSO to a concentration that is 100-1000 times higher than the final desired reaction concentration.

  • Cross-linking Reaction: Add the DST stock solution to the protein sample to achieve the desired final DST concentration. A good starting point is a 50-fold molar excess of DST to protein. Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer with a final concentration of 20-50 mM Tris or 100 mM glycine.[1] Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked sample by SDS-PAGE, Western blot, or mass spectrometry.[1]

Protocol 2: Cleavage of DST Cross-links
  • Sample Preparation: The cross-linked protein sample should be in a buffer compatible with the cleavage reaction.

  • Cleavage Reagent Preparation: Prepare a fresh solution of sodium meta-periodate (NaIO₄) in an appropriate buffer. A final concentration of 15 mM NaIO₄ is often effective.

  • Cleavage Reaction: Add the sodium meta-periodate solution to your cross-linked sample and incubate for 1-2 hours at room temperature. The reaction should be protected from light.[9]

  • Analysis: Analyze the cleaved sample by SDS-PAGE or other methods to confirm the disappearance of higher molecular weight cross-linked species and the reappearance of the monomer.

Visualizations

DST_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_cleavage Optional Cleavage Protein Protein Aggregate (in Amine-Free Buffer) Mix Mix Protein and DST (e.g., 30-60 min at RT) Protein->Mix DST Prepare fresh DST (in anhydrous DMSO) DST->Mix Quench Quench Reaction (e.g., Tris or Glycine) Mix->Quench SDS_PAGE SDS-PAGE / Western Blot Quench->SDS_PAGE MS Mass Spectrometry Quench->MS Cleave Add Sodium Periodate Quench->Cleave Cleaved_Analysis Analyze Cleaved Products Cleave->Cleaved_Analysis

Caption: Experimental workflow for DST cross-linking of protein aggregates.

DST_Mechanism cluster_crosslinking Cross-linking Reaction cluster_cleavage Cleavage Reaction Protein1 Protein 1-NH2 Crosslinked Cross-linked Proteins Protein1->Crosslinked + DST Protein2 Protein 2-NH2 Protein2->Crosslinked DST DST Cleaved_proteins Cleaved Proteins Crosslinked->Cleaved_proteins + NaIO4 Cleavage_reagent Sodium Periodate (NaIO4)

Caption: Mechanism of DST cross-linking and subsequent cleavage.

References

Validation & Comparative

A Comparative Guide to Validating Protein Crosslinking: A Focus on Disuccinimidyl Tartrate (DST) and SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disuccinimidyl tartrate (DST) with other common amine-reactive crosslinkers for studying protein-protein interactions. We present supporting experimental data and detailed protocols for crosslinking and validation using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Introduction to Protein Crosslinking and SDS-PAGE Validation

Chemical crosslinking is a powerful technique used to stabilize protein-protein interactions, allowing for their identification and characterization. Crosslinking agents covalently link interacting proteins, capturing even transient or weak associations. The resulting crosslinked complexes can then be analyzed by various methods, with SDS-PAGE being a fundamental and widely used technique.

SDS-PAGE separates proteins based on their molecular weight. When proteins are crosslinked, their apparent molecular weight increases, resulting in a shift to a higher position on the gel compared to the non-crosslinked monomers. This mobility shift provides a clear visual validation of the crosslinking reaction.[1] The efficiency of crosslinking can be qualitatively and quantitatively assessed by observing the decrease in the intensity of the monomer band and the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers.

Comparison of Common Amine-Reactive Crosslinkers

This compound (DST) is a homobifunctional, amine-reactive crosslinker with a key feature: its spacer arm contains a cis-diol that can be cleaved by sodium meta-periodate.[2][3] This cleavability allows for the reversal of crosslinks, which can be advantageous for subsequent analyses like mass spectrometry.

Here, we compare DST with two other widely used non-cleavable N-hydroxysuccinimide (NHS) ester crosslinkers: Disuccinimidyl suberate (DSS) and Disuccinimidyl glutarate (DSG).

FeatureThis compound (DST)Disuccinimidyl suberate (DSS)Disuccinimidyl glutarate (DSG)
Spacer Arm Length 6.4 Å11.4 Å7.7 Å
Cleavability Yes (Sodium meta-periodate)NoNo
Reactivity Primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solvents (e.g., DMSO, DMF)
Membrane Permeability PermeablePermeablePermeable

A study on the protein ubiquitin demonstrated that the shorter spacer arm of DST results in a more constrained set of crosslinks compared to the longer spacer arms of DSS and DSG. For instance, using DST, crosslinks were observed between the N-terminus and Lysine 6, and between Lysine 6 and Lysine 11 of ubiquitin. In contrast, the longer DSS and DSG formed these crosslinks as well as an additional crosslink between Lysine 48 and Lysine 63, which are further apart.

Experimental Protocols

I. Protein Crosslinking with this compound (DST)

This protocol provides a general guideline for crosslinking a purified protein or protein complex using DST. Optimal conditions may vary depending on the specific proteins and their concentrations.

Materials:

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate, or borate buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol)

Procedure:

  • Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 25 mM.

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. The presence of primary amines in the buffer (e.g., Tris or glycine) will quench the crosslinking reaction.

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein sample. The final concentration of DST should be optimized, but a starting point is a 20-50 fold molar excess of crosslinker to protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Analyze by SDS-PAGE:

    • Add an equal volume of 2X SDS-PAGE loading buffer to the crosslinked sample.

    • Boil the sample for 5-10 minutes.

    • Load the sample onto a polyacrylamide gel and perform electrophoresis.

    • Visualize the protein bands using a suitable staining method (e.g., Coomassie Blue or silver stain).

II. Cleavage of DST Crosslinks

This protocol describes how to cleave the crosslinks formed by DST.

Materials:

  • Crosslinked protein sample from the previous protocol.

  • Sodium meta-periodate (NaIO4)

  • Cleavage Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Cleavage Reagent: Prepare a fresh solution of 15 mM Sodium meta-periodate in the cleavage buffer.[2][3]

  • Cleavage Reaction:

    • Add the sodium meta-periodate solution to the crosslinked protein sample.

    • Incubate for 1 hour at room temperature in the dark, as the reaction can be light-sensitive.[4]

  • Analyze by SDS-PAGE:

    • Add SDS-PAGE loading buffer to the cleaved sample.

    • Boil and run on an SDS-PAGE gel alongside the non-cleaved crosslinked sample and the non-crosslinked control.

    • Successful cleavage will be indicated by the disappearance of the higher molecular weight crosslinked bands and the reappearance of the monomer band.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and a relevant biological context, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis cluster_cleavage Cleavage (Optional) Protein Protein Sample (in amine-free buffer) Mix Mix Protein and DST Protein->Mix DST_prep Prepare 25 mM DST (in DMSO) DST_prep->Mix Incubate Incubate (30-60 min, RT) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Cleave Add 15 mM NaIO4 Quench->Cleave Optional Cleavage Incubate_Cleave Incubate (1 hr, RT, dark) Cleave->Incubate_Cleave SDS_PAGE_Cleaved SDS-PAGE Analysis Incubate_Cleave->SDS_PAGE_Cleaved

Caption: Workflow for DST crosslinking and SDS-PAGE analysis.

A common application of protein crosslinking is to investigate signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is often implicated in cancer.[5][6][7] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream signaling cascades.[5][7][8]

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruits Shc Shc EGFR_dimer->Shc Recruits SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates

Caption: Simplified EGFR signaling pathway.

Conclusion

Validating protein crosslinking results with SDS-PAGE is a straightforward and effective method to confirm the formation of protein complexes. This compound offers the unique advantage of cleavability, providing an additional layer of experimental flexibility. By comparing the migration patterns of non-crosslinked, crosslinked, and cleaved samples on an SDS-PAGE gel, researchers can confidently assess the success of their crosslinking experiments. The choice of crosslinker will ultimately depend on the specific experimental goals, with DST being an excellent option when reversible crosslinking is desired.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to stabilize protein-protein interactions, Disuccinimidyl tartrate (DST) offers a versatile tool. This guide provides a comprehensive comparison of DST with other crosslinking agents and details the experimental workflow for confirming these crosslinks using Western blotting.

This compound (DST) is a homobifunctional, amine-reactive crosslinking agent.[1][2][3] Its key feature is the presence of a central diol in its spacer arm, which allows for the cleavage of the crosslink under mild conditions using sodium meta-periodate.[1][2][4] This cleavability is advantageous for applications requiring the reversal of crosslinks without disturbing native protein disulfide bonds.[5][6]

Confirmation of successful crosslinking is paramount. Western blotting is a widely used and straightforward method to visualize the results of a crosslinking experiment.[4][7][8] The formation of a covalent bond between two proteins results in a product with a higher molecular weight, which can be observed as a shift in band migration on an SDS-PAGE gel.[1][4]

Comparing Crosslinking Agents

The choice of crosslinking agent is critical and depends on the specific experimental goals. Here, we compare DST to other commonly used crosslinkers.

FeatureThis compound (DST)Disuccinimidyl Suberate (DSS)Bis(sulfosuccinimidyl) Suberate (BS3)
Type Homobifunctional, Amine-reactiveHomobifunctional, Amine-reactiveHomobifunctional, Amine-reactive
Cleavability Cleavable (Sodium meta-periodate)Non-cleavableNon-cleavable
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[1]Water-insoluble (dissolve in DMSO or DMF first)[9]Water-soluble[10]
Membrane Permeability Membrane-permeable[1]Membrane-permeable[9]Membrane-impermeable[10]
Spacer Arm Length 6.4 Å[5]11.4 Å11.4 Å
Primary Application Reversible intracellular and intramembrane crosslinkingIntracellular crosslinkingCell surface crosslinking

Experimental Workflow and Protocols

The following diagram and protocols outline the key steps for confirming DST-mediated protein crosslinks by Western blot.

experimental_workflow cluster_crosslinking Protein Crosslinking cluster_analysis Western Blot Analysis cluster_cleavage Cleavage Control p1 Prepare Protein Sample p2 Add DST Crosslinker p1->p2 p3 Incubate p2->p3 p4 Quench Reaction p3->p4 a1 Run SDS-PAGE p4->a1 Analyze Crosslinked Sample c1 Treat with Sodium meta-periodate p4->c1 Confirm Cleavage a2 Transfer to Membrane a1->a2 a3 Block Membrane a2->a3 a4 Primary Antibody Incubation a3->a4 a5 Secondary Antibody Incubation a4->a5 a6 Detect Signal a5->a6 output1 output1 a6->output1 Observe High MW Band c2 Run SDS-PAGE c1->c2 c3 Western Blot c2->c3 output2 output2 c3->output2 Observe Monomer Band

Figure 1. Experimental workflow for confirming DST crosslinks by Western blot.
Protocol 1: DST Crosslinking of Proteins

  • Sample Preparation: Prepare your protein sample in a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at an appropriate pH (typically 7-9) for the NHS-ester reaction.[4]

  • DST Preparation: Immediately before use, dissolve DST in an organic solvent like DMSO or DMF to create a stock solution.[1] Due to the hydrolysis of the NHS-ester moiety, do not store the stock solution.[9]

  • Crosslinking Reaction: Add the DST stock solution to your protein sample to achieve the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 0.25 to 2 mM.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1M Tris-HCl (pH 7.5) or glycine, to a final concentration of 20-50 mM.[7] Incubate for an additional 15 minutes at room temperature.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the quenched reaction mixture and heat at 95-100°C for 5-10 minutes.

Protocol 2: Western Blot Analysis
  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size. Include a non-crosslinked control sample for comparison.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A successful crosslink will be indicated by the appearance of a band at a higher molecular weight compared to the non-crosslinked control.[1]

Protocol 3: Cleavage of DST Crosslinks

To confirm that the observed higher molecular weight band is indeed due to DST crosslinking, a cleavage reaction can be performed.

  • Cleavage Reaction: Take an aliquot of the quenched crosslinking reaction and add sodium meta-periodate to a final concentration of 15 mM.[2][4] Incubate for 1 hour at room temperature.

  • Sample Preparation and Analysis: Prepare the cleaved sample for SDS-PAGE and analyze it by Western blot alongside the crosslinked and non-crosslinked samples.

  • Interpretation: Successful cleavage will result in the disappearance of the high molecular weight crosslinked band and the reappearance of the monomeric protein band.

Data Interpretation and Quantitative Analysis

The primary qualitative confirmation of DST crosslinking is the appearance of a new, higher molecular weight band on the Western blot. For a more quantitative analysis, densitometry can be used to measure the intensity of the bands. By comparing the intensity of the crosslinked band to the remaining monomeric band, the efficiency of the crosslinking reaction can be estimated. However, for accurate quantitative western blotting, it is crucial to ensure that the signal is not saturated and to use appropriate loading controls.[11]

By following these protocols and considering the comparative properties of different crosslinkers, researchers can effectively utilize DST to study protein-protein interactions and confidently confirm their findings through Western blotting.

References

Navigating the Maze of Protein Interactions: A Guide to Mass Spectrometry Analysis of DST-Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to unravel the intricate web of protein-protein interactions, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool. This guide provides a comprehensive comparison of methodologies for the analysis of peptides crosslinked with disuccinimidyl tartrate (DST), a non-cleavable crosslinker, and its alternatives, supported by experimental data and detailed protocols.

At the heart of this technique lies the ability to covalently link interacting proteins, providing distance constraints that are invaluable for understanding protein complex topology and dynamics. DST, a homobifunctional, amine-reactive crosslinker with a spacer arm of 6.4 Å, has been a staple in these studies.[1] However, the landscape of XL-MS is continually evolving, with the development of new reagents and analytical strategies designed to overcome the challenges associated with identifying crosslinked peptides from complex mixtures.

The Crosslinking Workflow: A Comparative Overview

The general workflow for a crosslinking mass spectrometry experiment involves several key steps: crosslinking the protein sample, digesting the crosslinked proteins into peptides, enriching for crosslinked peptides, analyzing the peptides by mass spectrometry, and finally, identifying the crosslinked peptides using specialized software.[2][3]

Choosing Your Weapon: A Comparison of Crosslinking Reagents

While DST is a reliable non-cleavable crosslinker, the advent of MS-cleavable crosslinkers has significantly simplified the identification of crosslinked peptides.[2][4] These newer reagents, such as disuccinimidyl sulfoxide (DSSO) and disuccinimidyl dibutyric urea (DSBU), contain a linker that can be fragmented within the mass spectrometer, allowing for the independent sequencing of the two linked peptides.[4][5][6] This MSn-based approach simplifies data analysis, as it allows for the use of conventional database search algorithms.[7]

CrosslinkerTypeSpacer Arm LengthKey Features
DST (this compound) Non-cleavable6.4 ÅAmine-reactive, provides stable crosslinks.[1]
DSS (Disuccinimidyl suberate) Non-cleavable11.4 ÅAmine-reactive, longer spacer arm than DST.[5]
BS3 (Bis(sulfosuccinimidyl) suberate) Non-cleavable11.4 ÅWater-soluble analog of DSS.[5]
DSSO (Disuccinimidyl sulfoxide) MS-cleavable (CID)10.1 ÅCleavable in the mass spectrometer, simplifying peptide identification.[5][6][8]
DSBU (Disuccinimidyl dibutyric urea) MS-cleavable (CID)12.5 ÅAnother MS-cleavable option with a different spacer arm.[4]
PhoX (Photo-reactive crosslinker) Photo-reactiveVariableCan be activated by UV light for more controlled crosslinking.[9]
Experimental Protocol: A Step-by-Step Guide for DST Crosslinking

This protocol provides a general framework for an in-vitro crosslinking experiment using DST. Optimization of parameters such as crosslinker concentration and incubation time is crucial for each specific biological system.

1. Protein Crosslinking:

  • Prepare the purified protein or protein complex in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

  • Add DST (dissolved in a dry organic solvent like DMSO) to the protein solution at a specific molar excess (e.g., 100-300 fold molar excess of crosslinker to protein).[10]

  • Incubate the reaction at room temperature for a defined period (e.g., 1 hour).

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 0.5 M ammonium bicarbonate) to a final concentration of 20-50 mM.[5]

  • Verify crosslinking efficiency by SDS-PAGE analysis, where crosslinked products will show higher molecular weight bands.[2][10]

2. Protein Digestion:

  • Denature the crosslinked protein sample (e.g., by adding urea or guanidine hydrochloride).

  • Reduce disulfide bonds with a reducing agent like DTT (dithiothreitol).

  • Alkylate cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.

  • Digest the proteins into peptides using a protease such as trypsin. Trypsin is commonly used and cleaves C-terminal to lysine and arginine residues.[11]

3. Enrichment of Crosslinked Peptides:

  • Due to the low abundance of crosslinked peptides compared to linear peptides, an enrichment step is often necessary.[2][10]

  • Common enrichment strategies include size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[2][7] Crosslinked peptides are typically larger and more highly charged than linear peptides.

4. LC-MS/MS Analysis:

  • Separate the enriched peptides using liquid chromatography (LC) coupled to a high-resolution mass spectrometer.

  • For non-cleavable crosslinkers like DST, a data-dependent acquisition (DDA) method is typically used, where the most intense precursor ions are selected for fragmentation (MS/MS).

  • For MS-cleavable crosslinkers, an MSn approach is employed. The precursor ion is first fragmented to cleave the linker (MS2), and then the individual peptide fragments are selected for further fragmentation and sequencing (MS3).[5][6]

5. Data Analysis:

  • Specialized software is required to identify the crosslinked peptides from the complex MS/MS spectra.

  • Popular software packages for analyzing crosslinking data include XlinkX (part of Proteome Discoverer), MaxLynx (part of MaxQuant), StavroX, MeroX, and Kojak.[5][6][12][13][14] These tools can handle the complexity of identifying two peptides linked by a crosslinker.

Visualizing the Workflow and its Application

To better understand the experimental process and its potential applications, the following diagrams illustrate the key steps and a hypothetical signaling pathway that could be investigated using this technology.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion_enrichment Digestion & Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Complex Protein Complex Crosslinking Crosslinking (DST) Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment (SEC/SCX) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Crosslink Identification (e.g., XlinkX) LC_MSMS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

Caption: Experimental workflow for identifying DST-crosslinked peptides.

signaling_pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Binding GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Recruitment Ras Ras GTPase GEF->Ras Activation Raf Raf Kinase Ras->Raf Activation MEK MEK Kinase Raf->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation & Activation

Caption: A hypothetical signaling pathway amenable to XL-MS analysis.

Performance Comparison: Quantitative Insights

The choice of crosslinker and analytical strategy can significantly impact the number of identified crosslinked peptides. The following table summarizes representative data from studies comparing different approaches.

Study FocusCrosslinker(s)MS MethodNumber of Identified Crosslinks (Example)Reference
Comparison of cleavable and non-cleavable crosslinkers on BSADSS, BS3, DSSO, BuUrBuMS2 (CID, EThcD), MS2-MS3DSSO with MS2-MS3 yielded the most crosslinked peptides for BSA.[5]
Optimization of fragmentation for MS-cleavable crosslinkersDSSOStepped HCD vs. MS2-MS3Stepped-HCD identified almost 850 unique cross-linked sites, 45% more than the MS2-MS3 method.[6]
Benchmarking of crosslinking softwareDSS, DSBU, DSSOVariousPerformance of software like pLink, StavroX, Xi, Kojak, MeroX, and XlinkX was evaluated on a synthetic peptide library.[12][14]
Quantitative crosslinking for comparative analysisDSSO with TMT labelingID-MS3Feasibility of identifying and quantifying TMT-labeled and DSSO-crosslinked peptides simultaneously was demonstrated.[15]

Conclusion: Tailoring the Approach to the Biological Question

The analysis of DST-crosslinked peptides by mass spectrometry provides valuable insights into protein structure and interactions. While DST remains a useful tool, the development of MS-cleavable crosslinkers and advanced data analysis software has significantly enhanced the power and throughput of XL-MS studies. The choice of the optimal crosslinker and analytical workflow will depend on the specific biological question, the complexity of the sample, and the available instrumentation. For researchers embarking on XL-MS studies, a careful consideration of these factors is paramount to success.

References

A Head-to-Head Comparison: Disuccinimidyl Tartrate (DST) vs. Disuccinimidyl Suberate (DSS) for Advanced Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions and structural analysis, the choice of a chemical crosslinker is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of two widely used amine-reactive crosslinkers: Disuccinimidyl tartrate (DST) and Disuccinimidyl suberate (DSS). We delve into their chemical properties, experimental performance, and data analysis implications to empower you in selecting the optimal tool for your research needs.

At the heart of protein crosslinking is the desire to capture a snapshot of protein-protein interactions or to gain insights into the three-dimensional structure of a protein. Both DST and DSS are homobifunctional crosslinkers, meaning they possess two identical reactive groups—N-hydroxysuccinimide (NHS) esters—that readily react with primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide. This reaction forms a stable amide bond, effectively creating a covalent linkage between spatially proximate amino acids.

The fundamental difference between DST and DSS lies in the nature of their spacer arms. DSS possesses a non-cleavable eight-carbon alkyl chain, creating a permanent and stable link between proteins. In contrast, DST features a shorter four-carbon spacer arm containing a central diol moiety. This diol group is the key to DST's utility, as it can be selectively cleaved by periodate oxidation, offering a significant advantage in subsequent mass spectrometry analysis.

At a Glance: Key Differences Between DST and DSS

FeatureThis compound (DST)Disuccinimidyl Suberate (DSS)
Chemical Structure Contains a central tartrate group with a cleavable diolConsists of an eight-carbon alkyl chain
Molecular Weight 344.24 g/mol 368.35 g/mol
Spacer Arm Length 6.4 Å11.4 Å
Cleavability Cleavable with sodium periodateNon-cleavable
Solubility Water-insoluble (requires organic solvent like DMSO or DMF)Water-insoluble (requires organic solvent like DMSO or DMF)
Reactivity Reacts with primary amines (e.g., lysine, N-terminus) at pH 7-9Reacts with primary amines (e.g., lysine, N-terminus) at pH 7-9
Primary Application Crosslinking-Mass Spectrometry (XL-MS) for structural proteomics and interaction mappingStabilizing protein complexes for pull-down assays, SDS-PAGE analysis, and structural studies

Delving Deeper: Performance and Experimental Considerations

The choice between a cleavable and a non-cleavable crosslinker has profound implications for experimental design and data interpretation, particularly in the context of mass spectrometry.

The Advantage of Cleavability: Simplifying Complex Spectra with DST

For researchers employing mass spectrometry to identify crosslinked peptides, DST offers a distinct advantage. The analysis of spectra from non-cleavably crosslinked peptides (using DSS) is notoriously complex. A single crosslinked product consists of two different peptides, leading to a convoluted fragmentation pattern that is challenging for search algorithms to interpret. This "n-squared problem" exponentially increases the search space and can lead to a higher rate of false-positive identifications, especially in complex samples.[1]

Cleavable crosslinkers like DST circumvent this issue. After the initial analysis of the intact crosslinked peptide, the sample can be treated with sodium periodate to cleave the tartrate spacer arm. This cleavage separates the two crosslinked peptides, which can then be individually identified by mass spectrometry. This significantly simplifies data analysis, increases confidence in peptide identification, and can lead to a higher number of identified protein-protein interactions.[2][3]

However, the cleavage step is not without its own considerations. Sodium periodate is an oxidizing agent and can potentially induce side reactions, most notably the oxidation of methionine and cysteine residues.[4][5] This can introduce unexpected mass shifts in the peptides, which must be accounted for during the database search. Careful optimization of the cleavage conditions, such as using minimal necessary concentrations of sodium periodate and short incubation times, is crucial to minimize these side effects.[5]

The Robustness of Non-Cleavability: When Stability is Key with DSS

While the complexity of data analysis is a drawback, the non-cleavable nature of DSS offers superior stability, which is advantageous in certain applications. For techniques like co-immunoprecipitation (Co-IP) or affinity purification followed by SDS-PAGE analysis, the primary goal is to stabilize protein complexes for isolation and visualization. In these cases, the permanent covalent bond formed by DSS ensures that the interaction is preserved throughout the entire experimental workflow.[3]

The longer spacer arm of DSS (11.4 Å) compared to DST (6.4 Å) also means it can capture interactions between residues that are further apart, potentially revealing a different subset of protein-protein interactions.

Experimental Protocols: A Guide to Successful Crosslinking

Below are detailed methodologies for performing protein crosslinking experiments with both DST and DSS for subsequent mass spectrometry analysis.

Protocol 1: Protein Crosslinking with this compound (DST)

This protocol outlines the general steps for crosslinking proteins with DST, followed by cleavage of the crosslinker for mass spectrometry analysis.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7-9)

  • This compound (DST)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Sodium meta-periodate (NaIO₄)

  • Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)

Methodology:

  • Sample Preparation: Ensure the protein sample is in a suitable amine-free buffer at an appropriate concentration (typically 0.1-2 mg/mL).

  • DST Solution Preparation: Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF (e.g., 25 mM). DST is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of crosslinker over protein). Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DST.

  • Sample Preparation for Mass Spectrometry (Intact Analysis): At this stage, an aliquot of the sample can be taken for analysis of the intact crosslinked peptides. Proceed with standard protocols for reduction, alkylation, and proteolytic digestion (e.g., with trypsin).

  • Cleavage of DST Crosslinks: To the remaining quenched reaction, add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM. Incubate for 10-30 minutes at room temperature in the dark.

  • Quenching of Periodate: Quench the periodate reaction by adding ethylene glycol to a final concentration of 20-50 mM and incubating for 5 minutes.

  • Sample Preparation for Mass Spectrometry (Cleaved Analysis): Proceed with reduction, alkylation, and proteolytic digestion of the cleaved sample.

  • Mass Spectrometry Analysis: Analyze the digested peptides from both the intact and cleaved samples by LC-MS/MS.

Protocol 2: Protein Crosslinking with Disuccinimidyl Suberate (DSS)

This protocol provides a general procedure for crosslinking proteins with the non-cleavable reagent DSS.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7-9)

  • Disuccinimidyl suberate (DSS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)

Methodology:

  • Sample Preparation: Prepare the protein sample in an amine-free buffer as described for the DST protocol.

  • DSS Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to create a stock solution (e.g., 25 mM).

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to the desired final concentration (typically a 10- to 50-fold molar excess). Incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry: Proceed with the standard workflow for protein denaturation, reduction, alkylation, and proteolytic digestion.

  • Mass Spectrometry Analysis: Analyze the digested peptides by LC-MS/MS. Specialized software capable of identifying crosslinked peptides from complex spectra will be required for data analysis.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the differences and applications of DST and DSS, the following diagrams have been generated using the Graphviz DOT language.

Chemical Structures of DST and DSS cluster_DST This compound (DST) cluster_DSS Disuccinimidyl Suberate (DSS) DST_structure DST_structure DSS_structure DSS_structure

Caption: Chemical structures of DST and DSS crosslinkers.

Crosslinking Experimental Workflow cluster_workflow ProteinSample Protein Sample (in amine-free buffer) AddCrosslinker Add DST or DSS ProteinSample->AddCrosslinker Incubate Incubate (Crosslinking Reaction) AddCrosslinker->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Proteolysis Denature, Reduce, Alkylate, & Digest (e.g., with Trypsin) Quench->Proteolysis LCMS LC-MS/MS Analysis Proteolysis->LCMS

Caption: A generalized experimental workflow for protein crosslinking.

DST vs. DSS: A Logical Comparison for Mass Spectrometry cluster_DST DST (Cleavable) cluster_DSS DSS (Non-Cleavable) Start Start: Choose Crosslinker DST_Analysis MS Analysis of Intact Crosslink Start->DST_Analysis DSS_Analysis MS Analysis of Intact Crosslink Start->DSS_Analysis Cleavage Periodate Cleavage DST_Analysis->Cleavage DST_Cleaved_Analysis MS Analysis of Cleaved Peptides Cleavage->DST_Cleaved_Analysis DST_Disadvantage Disadvantage: Potential Side Reactions (Oxidation) Cleavage->DST_Disadvantage DST_Advantage Advantage: Simplified Spectra, Higher Confidence DST_Cleaved_Analysis->DST_Advantage DSS_Challenge Challenge: Complex Spectra, 'n-squared' Problem DSS_Analysis->DSS_Challenge DSS_Advantage Advantage: High Stability DSS_Analysis->DSS_Advantage

Caption: Logical comparison of DST and DSS workflows for mass spectrometry.

Conclusion: Making the Right Choice for Your Research

The decision between this compound (DST) and Disuccinimidyl suberate (DSS) is contingent on the specific goals of your experiment.

  • Choose DST if your primary analysis method is mass spectrometry. The ability to cleave the crosslinker simplifies data analysis, reduces ambiguity, and can ultimately lead to more confident and comprehensive identification of protein-protein interactions and structural features. Be mindful of the potential for side reactions during the cleavage step and optimize your protocol accordingly.

  • Choose DSS when the stability of the crosslinked complex is paramount. For applications such as Co-IP, affinity purification, or when you need to ensure the integrity of a complex through multiple purification steps before a final readout like SDS-PAGE, the robust, non-cleavable nature of DSS is a significant advantage. Be prepared for the challenges in data analysis if you plan to use mass spectrometry.

By understanding the fundamental differences in their chemistry and performance, researchers can strategically employ these powerful tools to unlock new insights into the complex and dynamic world of proteins.

References

Navigating the Landscape of Cleavable Crosslinkers: A Guide to Alternatives for Disuccinimidyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of protein-protein interactions, the choice of a chemical crosslinker is a critical determinant of experimental success. Disuccinimidyl tartrate (DST), a well-established cleavable crosslinker, has long been a staple in the field. However, the evolving landscape of proteomics and mass spectrometry has spurred the development of a diverse array of alternative cleavable crosslinkers, each offering unique advantages in terms of cleavage chemistry, enrichment strategies, and compatibility with analytical techniques. This guide provides an objective comparison of prominent alternatives to DST, supported by experimental data and detailed methodologies to inform the selection of the optimal tool for your research needs.

The Contenders: A Comparative Overview

The primary advantage of cleavable crosslinkers lies in their ability to be selectively broken, which facilitates the identification of crosslinked peptides in complex mixtures, particularly in cross-linking mass spectrometry (XL-MS) workflows. While DST is cleaved by periodate oxidation of its diol group, a variety of other cleavage chemistries are now available. The following table summarizes the key characteristics of DST and its alternatives.

CrosslinkerCleavage MethodReactive GroupsSpacer Arm Length (Å)Key AdvantagesPotential Drawbacks
This compound (DST) Periodate OxidationNHS esters6.4Well-established; Amine-reactivePeriodate treatment can lead to side reactions; Less efficient protein recovery from tissues compared to DSP[1][2]
Dithiobis[succinimidylpropionate] (DSP) Reduction (e.g., DTT)NHS esters12.0High protein recovery from tissues; Mild cleavage conditions[1][2]Disulfide bonds can be sensitive to cellular redox environment
Disuccinimidyl sulfoxide (DSSO) Gas-phase fragmentation (CID/HCD) in MSNHS esters10.1Simplifies XL-MS data analysis; Enables MS-cleavable workflow[3][4]Requires specialized MS acquisition methods and data analysis software
Disuccinimidyl dibutyric urea (DSBU) Gas-phase fragmentation (CID/HCD) in MSNHS esters12.5Efficient cross-link identification in complex samples; MS-cleavable[3][5]Requires specialized MS acquisition methods and data analysis software
Ethylene glycol bis(succinimidyl succinate) (EGS) HydroxylamineNHS esters16.1Longer spacer arm; Cleavage under mild alkaline conditions[6][7][8]Hydroxylamine cleavage can be less efficient than other methods
Dihydrazide sulfoxide (DHSO) Gas-phase fragmentation (CID/HCD) in MSHydrazides10.6Targets acidic residues (Asp, Glu); Expands crosslinking targets[9][10]Different reactivity compared to amine-reactive crosslinkers
Photocleavable Protein Interaction Reporter (pcPIR) UV lightNHS esters and othersVariableSpatially and temporally controlled cleavage; Can incorporate reporter ionsRequires UV irradiation equipment; Potential for UV-induced sample damage

Performance Insights from Experimental Data

The true measure of a crosslinker's utility lies in its performance in real-world applications. The following tables present a summary of quantitative data from studies comparing different cleavable crosslinkers.

Table 1: Comparison of DSP and DST for Tissue Fixation and Protein Recovery

A study comparing the efficacy of DSP and DST as fixatives for tissue preservation and subsequent proteomic analysis revealed significant differences in protein recovery and identification.

FeatureFormaldehyde (Control)DSTDSP
Protein Recovery Factor 1Not Reported (side reactions hindered extraction)[1][2]18x[1][2]
Increase in Identified Proteins BaselineNot Reported (interfered with identification)[1][2]~20%[1][2]

These findings highlight the superiority of DSP over DST for applications involving tissue fixation, demonstrating significantly improved protein extraction and identification under mild conditions. In contrast, DST fixation followed by periodate cleavage was found to induce side reactions that hampered effective protein analysis[1][2].

Table 2: Performance of MS-Cleavable Crosslinkers in XL-MS Studies

Mass spectrometry-cleavable crosslinkers have revolutionized XL-MS by simplifying data analysis. Studies utilizing these reagents have reported high numbers of identified cross-links in complex biological samples.

CrosslinkerSystemNumber of Unique Cross-link Sites IdentifiedReference
DSBU Drosophila melanogaster embryo extracts> 7,400[3]
DSBU Kinetochore subcomplexes135 - 228[11]
DSSO Human lung adenocarcinoma cell lysates> 1,000[3]
DSSO HeLa cell lysate3,859[12]

Experimental Workflows and Logical Relationships

The selection of a cleavable crosslinker dictates the entire experimental workflow, from the crosslinking reaction to the final data analysis. The following diagrams, generated using the DOT language, illustrate these workflows.

Crosslinking_Workflow cluster_reaction Crosslinking Reaction cluster_processing Sample Processing cluster_cleavage Cleavage cluster_analysis Analysis Protein_Sample Protein Sample Crosslinker_Addition Add Crosslinker (e.g., DST, DSP, DSSO) Protein_Sample->Crosslinker_Addition Incubation Incubation Crosslinker_Addition->Incubation Quenching Quench Reaction Incubation->Quenching Denaturation_Reduction_Alkylation Denaturation, Reduction & Alkylation Quenching->Denaturation_Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation_Reduction_Alkylation->Proteolytic_Digestion Enrichment Enrichment of Crosslinked Peptides Proteolytic_Digestion->Enrichment Chemical_Cleavage Chemical Cleavage (e.g., Periodate for DST, DTT for DSP) Enrichment->Chemical_Cleavage For DST, DSP LC_MS_Analysis LC-MS/MS Analysis Enrichment->LC_MS_Analysis For MS-cleavable linkers Chemical_Cleavage->LC_MS_Analysis MS_Cleavage MS-based Cleavage (CID/HCD for DSSO/DSBU) LC_MS_Analysis->MS_Cleavage In-source/fragmentation Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis

A generalized workflow for protein crosslinking experiments.

Cleavage_Mechanisms cluster_dst DST Cleavage cluster_dsp DSP Cleavage cluster_ms MS-Cleavable Linker Cleavage DST This compound (Diol bond) Periodate Sodium Periodate DST->Periodate Cleaved_DST Cleaved Products Periodate->Cleaved_DST DSP Dithiobis[succinimidylpropionate] (Disulfide bond) Reducing_Agent Reducing Agent (DTT) DSP->Reducing_Agent Cleaved_DSP Cleaved Products Reducing_Agent->Cleaved_DSP MS_Linker DSSO / DSBU (Sulfoxide / Urea) CID_HCD Collision-Induced Dissociation (CID) Higher-Energy Collisional Dissociation (HCD) MS_Linker->CID_HCD Fragment_Ions Characteristic Fragment Ions CID_HCD->Fragment_Ions

Comparison of cleavage mechanisms for different crosslinkers.

Detailed Experimental Protocols

The successful application of any crosslinker is highly dependent on the adherence to optimized protocols. Below are detailed methodologies for key experiments using some of the discussed alternatives to DST.

Protocol 1: Crosslinking of Proteins with Dithiobis[succinimidylpropionate] (DSP)

This protocol is adapted for the crosslinking of cellular proteins for subsequent immunoprecipitation and analysis.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • DSP stock solution (25 mM in DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Lysis buffer (e.g., RIPA buffer)

  • Reducing sample buffer (containing DTT or β-mercaptoethanol)

Procedure:

  • Cell Preparation: Harvest and wash cells twice with ice-cold PBS. Resuspend the cell pellet in PBS to a concentration of 1-5 x 10^7 cells/mL.

  • Crosslinking Reaction: Add the DSP stock solution to the cell suspension to a final concentration of 0.5-2 mM. Incubate for 30 minutes at room temperature with gentle rotation. A pilot experiment to determine the optimal DSP concentration is recommended[14].

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Protein Analysis: The crosslinked protein lysate can be used for immunoprecipitation or other downstream applications. To cleave the crosslinks, add a reducing agent (e.g., 50 mM DTT) to the sample and incubate at 37-95°C for 10-30 minutes before analysis by SDS-PAGE and Western blotting[15].

Protocol 2: In Vitro Crosslinking with MS-Cleavable Reagents (DSSO/DSBU)

This protocol is a general guideline for crosslinking purified proteins or protein complexes for XL-MS analysis.

Materials:

  • Purified protein sample (0.1-2 mg/mL)

  • Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0)

  • DSSO or DSBU stock solution (25-50 mM in anhydrous DMSO or DMF)[16]

  • Quenching buffer (e.g., 1 M ammonium bicarbonate or 1 M Tris-HCl, pH 8.0)[16]

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Buffer Exchange: Ensure the protein sample is in an amine-free buffer at the desired pH.

  • Crosslinking Reaction: Add the DSSO or DSBU stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. The optimal crosslinker-to-protein molar ratio should be determined empirically, often starting in the range of 50:1 to 500:1[16]. Incubate the reaction for 30-60 minutes at room temperature[16].

  • Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes[16].

  • Sample Preparation for MS:

    • Denature the crosslinked proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.

    • Digest the proteins with trypsin overnight at 37°C.

  • Enrichment and Analysis: The resulting peptide mixture can be enriched for crosslinked peptides using size-exclusion chromatography before analysis by LC-MS/MS[17]. Data analysis is then performed using specialized software that can interpret the fragmentation patterns of the MS-cleavable crosslinker[18].

Protocol 3: Cleavage of EGS Crosslinked Proteins

This protocol describes the cleavage of crosslinks formed by Ethylene glycol bis(succinimidyl succinate) (EGS).

Materials:

  • EGS-crosslinked protein sample

  • Hydroxylamine-HCl solution (2 M, pH 8.5)[6]

Procedure:

  • Prepare Cleavage Solution: Freshly prepare a 2 M hydroxylamine-HCl solution and adjust the pH to 8.5[6][19].

  • Cleavage Reaction: Mix the crosslinked protein sample with an equal volume of the hydroxylamine solution. Incubate at 37°C for 3-6 hours with stirring[6][7].

  • Analysis: The efficiency of cleavage can be assessed by analyzing the sample using SDS-PAGE, where the disappearance of higher molecular weight crosslinked species and the reappearance of monomeric proteins indicate successful cleavage.

Conclusion

The landscape of cleavable crosslinkers has expanded significantly, offering researchers a powerful toolkit to investigate protein interactions with greater precision and depth. While DST remains a viable option for certain applications, alternatives such as the reduction-cleavable DSP and the MS-cleavable DSSO and DSBU present compelling advantages, particularly for studies involving tissue samples and complex proteome-wide analyses. The choice of the most suitable crosslinker will ultimately depend on the specific experimental goals, the nature of the biological system under investigation, and the available analytical instrumentation. By carefully considering the properties and performance data presented in this guide, researchers can make informed decisions to optimize their crosslinking strategies and unlock new insights into the intricate networks of protein interactions that govern cellular life.

References

Unlocking Protein Interactions: The Advantages of the Cleavable Crosslinker DST in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the choice of chemical crosslinker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the cleavable crosslinker Disuccinimidyl tartrate (DST) with other alternatives, supported by experimental data and detailed protocols, to illuminate its advantages in proteomics research.

At the heart of understanding cellular function lies the comprehensive mapping of protein-protein interactions. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions in their native states. Crosslinkers are molecules with two or more reactive ends that covalently link amino acid residues in close proximity. They are broadly categorized as either non-cleavable or cleavable. While non-cleavable crosslinkers form stable bonds, cleavable crosslinkers possess a spacer arm that can be broken under specific conditions, offering distinct advantages in downstream analysis.

This compound (DST) is a homo-bifunctional, amine-reactive crosslinker featuring a cis-diol in its spacer arm. This key feature allows for its cleavage with sodium meta-periodate, a characteristic that greatly simplifies the identification of cross-linked peptides in complex mass spectrometry data.

DST vs. Non-Cleavable Crosslinkers: A Head-to-Head Comparison

The primary advantage of a cleavable crosslinker like DST over non-cleavable counterparts, such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), lies in the streamlined data analysis workflow for mass spectrometry.

When a non-cleavable crosslinker is used, the resulting cross-linked peptides produce complex tandem mass spectra (MS/MS) that are challenging to interpret. In contrast, the cleavage of DST-linked peptides in the gas phase of the mass spectrometer generates characteristic reporter ions or allows for multi-stage fragmentation (MSn), which simplifies the identification of the constituent peptides. This leads to a higher number of confident cross-link identifications, especially in large-scale proteome-wide studies.[1]

While direct quantitative comparisons between DST and BS3 in the same study are not extensively documented in publicly available literature, the general consensus in the proteomics community is that cleavable crosslinkers, as a class, enhance the identification of cross-linked peptides. For instance, a study comparing a different cleavable crosslinker to the non-cleavable BS3 demonstrated a higher number of protein identifications when the cleavable reagent was used, underscoring the analytical benefits of cleavability.[1]

However, it is important to note that DST has been observed to potentially induce side reactions during the cleavage process with sodium meta-periodate, which could interfere with protein identification in some contexts.

Performance Comparison: DST vs. Alternatives
FeatureDST (Cleavable)BS3/DSS (Non-Cleavable)
Cleavability Yes (with Sodium meta-periodate)No
Primary Advantage Simplified mass spectrometry data analysis, leading to more confident identification of cross-linked peptides.[1]High stability of the cross-linked complex, well-established protocols for various applications.
Primary Disadvantage Potential for side reactions during cleavage.Complex mass spectra, making identification of cross-linked peptides computationally intensive.
Ideal Applications Large-scale protein-protein interaction studies, mapping interaction interfaces, structural proteomics.Stabilizing protein complexes for pull-down assays (Co-IP), SDS-PAGE analysis, and Western blotting.
Spacer Arm Length 6.4 Å11.4 Å
Reactivity Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)

Experimental Protocols

Detailed Protocol for Protein Crosslinking using DST followed by Mass Spectrometry

This protocol outlines a general workflow for in-vitro crosslinking of a purified protein complex with DST and subsequent preparation for mass spectrometry analysis.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)

  • This compound (DST)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate)

  • Sodium meta-periodate

  • Sample preparation reagents for mass spectrometry (e.g., DTT, Iodoacetamide, Trypsin)

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL).

  • DST Stock Solution Preparation:

    • Immediately before use, dissolve DST in anhydrous DMSO to prepare a stock solution (e.g., 25 mM).

  • Crosslinking Reaction:

    • Add the DST stock solution to the protein sample to achieve the desired final concentration (a 20-50 fold molar excess of crosslinker to protein is a good starting point).

    • Incubate the reaction mixture for 30-60 minutes at room temperature or on ice. The optimal time and temperature should be determined empirically.

  • Quenching:

    • Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample with an appropriate buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to less than 2 M.

    • Digest the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Cleavage of DST Crosslinks (Optional, depending on the data analysis strategy):

    • After tryptic digestion, acidify the peptide mixture with formic acid.

    • To cleave the DST crosslinker, add sodium meta-periodate to a final concentration of 15 mM.

    • Incubate for 1 hour at room temperature in the dark.

  • Desalting and Mass Spectrometry Analysis:

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS using an appropriate fragmentation method (e.g., HCD, ETD).

  • Data Analysis:

    • Use specialized software (e.g., MeroX, pLink, XlinkX) to identify the cross-linked peptides from the mass spectrometry data.

Visualizing the Workflow and its Logic

The following diagrams illustrate the experimental workflow and the logical advantage of using a cleavable crosslinker like DST.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Analysis ProteinComplex Purified Protein Complex Crosslinking Crosslinking Reaction (RT, 30-60 min) ProteinComplex->Crosslinking DST DST Crosslinker (in DMSO) DST->Crosslinking Quenching Quenching (Tris or NH4HCO3) Crosslinking->Quenching Denaturation Denaturation (8M Urea) Quenching->Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Cleavage Cleavage (Optional) (Sodium meta-periodate) Digestion->Cleavage Desalting Desalting (C18) Cleavage->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Specialized Software) LCMS->DataAnalysis

Figure 1. Experimental workflow for DST crosslinking proteomics.

logical_advantage cluster_non_cleavable Non-Cleavable Crosslinker (e.g., BS3) cluster_cleavable Cleavable Crosslinker (e.g., DST) NC_Peptides Cross-linked Peptides NC_MSMS MS/MS Analysis NC_Peptides->NC_MSMS NC_Spectra Complex Fragment Ion Spectra NC_MSMS->NC_Spectra NC_Analysis Difficult & Computationally Intensive Identification NC_Spectra->NC_Analysis C_Peptides Cross-linked Peptides C_MSMS MS/MS Analysis C_Peptides->C_MSMS C_Cleavage In-source or Gas-phase Cleavage C_MSMS->C_Cleavage C_Spectra Characteristic Reporter Ions or Linearized Peptides C_Cleavage->C_Spectra C_Analysis Simplified & More Confident Identification C_Spectra->C_Analysis Start cluster_non_cleavable cluster_non_cleavable cluster_cleavable cluster_cleavable

Figure 2. Logical advantage of cleavable vs. non-cleavable crosslinkers.

Conclusion

The use of the cleavable crosslinker DST offers significant advantages in the field of proteomics, particularly for the large-scale analysis of protein-protein interactions by mass spectrometry. Its ability to be cleaved simplifies complex MS/MS spectra, leading to more confident and comprehensive identification of cross-linked peptides. While the potential for side reactions during cleavage warrants careful optimization, the benefits of streamlined data analysis often outweigh this consideration. For researchers aiming to unravel the intricate networks of protein interactions, DST and other cleavable crosslinkers represent invaluable tools in their experimental arsenal.

References

A Comparative Analysis of Disuccinimidyl Tartrate (DST) with Modern MS-Cleavable Crosslinkers for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in structural proteomics and the study of protein-protein interactions, the choice of crosslinking reagent is a critical determinant of experimental success. This guide provides a detailed comparison of the chemically cleavable crosslinker Disuccinimidyl tartrate (DST) with two widely used mass spectrometry (MS)-cleavable crosslinkers, Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU). This analysis is supported by a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the crosslinking workflow.

This compound (DST) is a homobifunctional crosslinker that reacts with primary amines and contains a vicinal diol in its spacer arm, allowing for cleavage by periodate oxidation. While historically used, its application in modern crosslinking mass spectrometry (XL-MS) workflows is less common compared to MS-cleavable reagents like DSSO and DSBU. These newer crosslinkers are designed for cleavage within the mass spectrometer during collision-induced dissociation (CID), which simplifies data analysis and improves the confidence of crosslink identification.

Performance Characteristics: A Comparative Overview

The selection of a crosslinking reagent significantly impacts the depth and reliability of structural and interaction data obtained. The following table summarizes the key characteristics of DST, DSSO, and DSBU.

FeatureThis compound (DST)Disuccinimidyl Sulfoxide (DSSO)Disuccinimidyl Dibutyric Urea (DSBU)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus); also reacts with hydroxyl groups (Serine, Threonine, Tyrosine) to a lesser extent.
Spacer Arm Length 6.4 Å10.3 Å12.5 Å
Cleavage Method Chemical (Sodium meta-Periodate)MS-cleavable (Collision-Induced Dissociation - CID)MS-cleavable (Collision-Induced Dissociation - CID)
Cleavage Products Two aldehyde-terminated peptides.Two peptide fragments with characteristic mass modifications (alkene and sulfenic acid).Two peptide fragments with characteristic mass modifications.
Mass Spectrometry Compatibility Compatible, but cleavage is performed before MS analysis. Periodate treatment can lead to side reactions, potentially complicating spectra and interfering with protein identification.Excellent. Cleavage during MS/MS simplifies spectra and allows for confident identification of crosslinked peptides using specialized software.Excellent. Similar to DSSO, in-source cleavage facilitates straightforward data analysis and high-confidence identifications.
Reported Crosslink Identifications Data is limited in modern high-throughput studies.High numbers of confident crosslinks reported, often in the thousands for complex samples.High numbers of confident crosslinks reported, with some studies showing slightly higher numbers than DSSO under certain conditions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results. Below are outlined protocols for in-solution crosslinking of a purified protein or protein complex using DST, DSSO, and DSBU, followed by preparation for mass spectrometry analysis.

I. In-Solution Protein Crosslinking

Materials:

  • Purified protein or protein complex in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Note: Avoid amine-containing buffers like Tris.

  • This compound (DST)

  • Disuccinimidyl sulfoxide (DSSO)

  • Disuccinimidyl dibutyric urea (DSBU)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching solution (e.g., 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0)

  • Sodium meta-periodate (for DST cleavage)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic acid

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is at an appropriate concentration (typically 0.1-2 mg/mL) in an amine-free buffer.

  • Crosslinker Stock Solution Preparation:

    • Immediately before use, prepare a 25-50 mM stock solution of the chosen crosslinker (DST, DSSO, or DSBU) in anhydrous DMSO or DMF.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein sample to achieve a final molar excess of crosslinker to protein (e.g., 25-100 fold molar excess). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

II. Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.

  • DST Cleavage (for DST samples only):

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Add sodium meta-periodate to a final concentration of 10-15 mM.

    • Incubate for 10-30 minutes at room temperature in the dark.

    • Quench the periodate reaction by adding glycerol to a final concentration of 20 mM.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting and Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • For complex samples, enrich for crosslinked peptides using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the samples by LC-MS/MS using an instrument and acquisition method optimized for crosslinked peptide identification. For DSSO and DSBU, this typically involves a "stepped HCD" method to induce both crosslinker cleavage and peptide fragmentation in a single MS2 scan.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for a crosslinking mass spectrometry experiment and a conceptual representation of how crosslinking can elucidate protein interaction networks.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Complex Protein Complex Crosslinking Crosslinking Protein Complex->Crosslinking Add Crosslinker Quenching Quenching Crosslinking->Quenching Stop Reaction Digestion Digestion Quenching->Digestion Protease Enrichment Enrichment Digestion->Enrichment SEC/SCX LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Crosslink ID Crosslink ID Database Search->Crosslink ID Structural Modeling Structural Modeling Crosslink ID->Structural Modeling

Caption: General workflow for a crosslinking mass spectrometry experiment.

Caption: Conceptual diagram of a protein interaction network mapped by crosslinking.

Conclusion

For modern crosslinking mass spectrometry applications aimed at elucidating protein structures and interactions, MS-cleavable crosslinkers such as DSSO and DSBU offer significant advantages over the chemically cleavable DST. The in-source cleavage of DSSO and DSBU simplifies data acquisition and analysis, leading to a higher number and greater confidence in crosslink identifications. While DST can still be a useful tool, particularly in applications where disulfide bonds must be preserved and MS analysis is not the primary readout, researchers should be aware of the potential for side reactions during chemical cleavage that can complicate mass spectrometry results. The choice between DSSO and DSBU may depend on the specific structural questions being addressed, with the longer spacer arm of DSBU potentially capturing more long-range interactions, while also having a broader reactivity profile. Ultimately, the detailed protocols and comparative data presented here should serve as a valuable resource for researchers in selecting the optimal crosslinking strategy for their specific needs.

Evaluating the Efficiency of Disuccinimidyl Tartrate (DST) Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, structural biology, and drug development, the ability to effectively crosslink and subsequently cleave proteins is crucial for analyzing protein-protein interactions. Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinker valued for its cleavable tartrate group. Unlike the more common disulfide-containing crosslinkers, DST's cis-diol moiety can be cleaved by sodium periodate, offering an orthogonal cleavage strategy that avoids the use of reducing agents which can disrupt native disulfide bonds in proteins.[1][2][3][4]

This guide provides an objective comparison of DST's cleavage efficiency with a widely used alternative, Dithiobis(succinimidyl)propionate (DSP), supported by available experimental data. We also present detailed experimental protocols for cleavage and a visual workflow to aid in experimental design.

Comparative Analysis of Cleavable Crosslinkers: DST vs. DSP

FeatureThis compound (DST)Dithiobis(succinimidyl)propionate (DSP)
Reactive Groups N-hydroxysuccinimide (NHS) estersN-hydroxysuccinimide (NHS) esters
Target Functional Groups Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Cleavable Bond cis-diolDisulfide (S-S)
Cleavage Reagent Sodium metaperiodate (NaIO₄)Reducing agents (e.g., DTT, TCEP)
Reported Performance Cleavage is effective, but can result in side reactions that interfere with protein extraction and identification in proteomics workflows.[1][5]Cleavage improves protein recovery from fixed tissue by a factor of 18 and increases the number of identified proteins by approximately 20% under mild extraction conditions compared to formaldehyde fixation.[1][5]
Advantages Cleavage does not require reducing agents, thus preserving native disulfide bonds in proteins.[2][6]Well-defined cleavage chemistry with high protein recovery and identification rates in proteomics.[1][5]

Experimental Workflow for Evaluating Crosslinker Cleavage

The following diagram illustrates a typical workflow for comparing the cleavage efficiency of DST and an alternative crosslinker like DSP.

G cluster_0 Crosslinking cluster_1 Cleavage cluster_2 Analysis cluster_3 Quantification p1 Protein Sample dst Add DST Crosslinker p1->dst dsp Add DSP Crosslinker p1->dsp cleave_dst Cleave with Sodium Periodate dst->cleave_dst cleave_dsp Cleave with DTT dsp->cleave_dsp analysis_dst Protein Extraction & SDS-PAGE / MS cleave_dst->analysis_dst analysis_dsp Protein Extraction & SDS-PAGE / MS cleave_dsp->analysis_dsp quant Compare Protein Yield & Cleavage Products analysis_dst->quant analysis_dsp->quant

Caption: Workflow for comparing DST and DSP cleavage efficiency.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the cleavage of DST and DSP crosslinkers from derivatized peptides or proteins.[1]

Protocol 1: Cleavage of this compound (DST)

This protocol describes the cleavage of the cis-diol bond within the DST crosslinker using sodium metaperiodate.

Reagents:

  • DST-crosslinked protein/peptide sample

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Sodium metaperiodate (NaIO₄) stock solution (750 mM in water)

Procedure:

  • Dilute the DST-derivatized peptide/protein sample to a final volume of 0.5 mL with 50 mM sodium acetate buffer (pH 5.0).

  • To a 0.1 mL aliquot of the diluted sample, add 1 µL of 750 mM sodium metaperiodate stock solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing (e.g., 600 rpm in a thermomixer).

  • The sample is now ready for downstream analysis such as protein extraction, SDS-PAGE, or mass spectrometry. Quenching of the periodate reaction can be achieved by the addition of ethylene glycol.

Protocol 2: Cleavage of Dithiobis(succinimidyl)propionate (DSP)

This protocol outlines the cleavage of the disulfide bond within the DSP crosslinker using the reducing agent dithiothreitol (DTT).

Reagents:

  • DSP-crosslinked protein/peptide sample

  • Ammonium bicarbonate buffer (50 mM)

  • Dithiothreitol (DTT) stock solution (750 mM in water)

  • Iodoacetamide (IAA) solution (1.5 M in water) for alkylation (optional, but recommended for mass spectrometry)

Procedure:

  • Dilute the DSP-derivatized peptide/protein sample to a final volume of 0.5 mL with 50 mM ammonium bicarbonate buffer.

  • To a 0.1 mL aliquot of the diluted sample, add 1 µL of 750 mM DTT stock solution.

  • Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing (e.g., 600 rpm in a thermomixer).

  • (Optional) For subsequent mass spectrometry analysis, alkylate the newly formed free thiols by adding 1 µL of 1.5 M iodoacetamide solution.

  • Incubate for 30 minutes at room temperature in the dark with gentle mixing.

  • The sample is now ready for downstream analysis.

Conclusion

The choice of a cleavable crosslinker is highly dependent on the specific application and downstream analytical methods. This compound (DST) provides a valuable alternative to disulfide-containing crosslinkers, particularly when the preservation of native protein disulfide bonds is critical. However, for applications such as proteomics analysis of complex samples from fixed tissues, the potential for side reactions and lower protein recovery should be considered. Dithiobis(succinimidyl)propionate (DSP) has demonstrated high efficiency in terms of protein recovery and identification in such contexts. Researchers should carefully evaluate these factors and perform pilot experiments to determine the most suitable crosslinker for their specific research needs.

References

Unraveling Protein Architecture: A Comparative Guide to DST and Other Crosslinkers for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein structural analysis, the choice of chemical crosslinker is a critical decision that can profoundly impact experimental outcomes. This guide provides an objective comparison of Disuccinimidyl Tartrate (DST), a cleavable crosslinker, with other commonly used reagents, supported by experimental data and detailed protocols to inform your selection and experimental design.

At the heart of understanding protein function lies the elucidation of their three-dimensional structure and interaction networks. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein architecture, providing distance constraints that help to map protein folding and identify interaction interfaces. This compound (DST) is a homobifunctional, amine-reactive crosslinker distinguished by its tartrate spacer arm, which contains a cis-diol that can be cleaved with sodium meta-periodate. This cleavability offers distinct advantages in the mass spectrometry workflow, simplifying data analysis and improving the confidence of crosslink identification.

This guide will delve into the performance of DST in comparison to other widely used crosslinkers, both cleavable and non-cleavable, providing a comprehensive resource for researchers employing XL-MS in their structural biology endeavors.

Comparative Analysis of Crosslinker Performance

The selection of an appropriate crosslinker is dictated by several factors, including the desired spacer arm length, cleavability, and the specific research question. Here, we present a quantitative comparison of DST with other amine-reactive crosslinkers.

FeatureDSTDSSDSGDSP
Full Name This compoundDisuccinimidyl SuberateDisuccinimidyl GlutarateDithiobis(succinimidyl propionate)
Spacer Arm Length 6.4 Å[1]11.4 Å[2]7.5 Å[2]12.0 Å
Reactivity Primary AminesPrimary Amines[3]Primary Amines[2]Primary Amines[4]
Cleavable? Yes (Periodate)[5]NoNoYes (Reducing Agents)[4]
Membrane Permeable? Not specifiedYes[3]Not specifiedYes

Table 1: Key Characteristics of DST and Other Common Homobifunctional Crosslinkers. This table summarizes the fundamental properties of DST and compares them to non-cleavable analogs (DSS, DSG) and a disulfide-containing cleavable crosslinker (DSP).

Head-to-Head Comparison: A Case Study with Ubiquitin

A study utilizing a top-down mass spectrometry approach on the protein ubiquitin provided a direct comparison of DST with its non-cleavable counterparts, DSS and DSG. The shorter spacer arm of DST resulted in the identification of a more spatially restricted set of crosslinks.

CrosslinkerIdentified Crosslinks in Ubiquitin
DST Amino terminus - Lys6, Lys6 - Lys11[2]
DSS Amino terminus - Lys6, Lys6 - Lys11, Lys48 - Lys63[2]
DSG Amino terminus - Lys6, Lys6 - Lys11, Lys48 - Lys63[2]

Table 2: Comparison of Identified Crosslinks in Ubiquitin. This data highlights how the spacer arm length can influence the captured interactions, with the shorter DST providing more precise distance constraints.

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for using DST and the non-cleavable crosslinker DSS.

Protocol 1: Crosslinking of Proteins with this compound (DST) and Periodate Cleavage

This protocol provides a general framework for crosslinking a purified protein or protein complex with DST, followed by cleavage of the crosslinker for mass spectrometry analysis.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)

  • This compound (DST)

  • Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Sodium meta-periodate

  • Acetate buffer (50 mM, pH 5.0)[5]

  • Enzymes for protein digestion (e.g., Trypsin)

  • Mass spectrometer

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines at a suitable concentration (typically 0.1-2 mg/mL).

  • DST Stock Solution: Immediately before use, prepare a stock solution of DST in DMSO (e.g., 25 mM).

  • Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired final concentration (a 20-50 fold molar excess of crosslinker to protein is a good starting point). Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DST.

  • Sample Preparation for Cleavage: Prepare the crosslinked protein sample for the cleavage reaction. This may involve buffer exchange into the acetate buffer.

  • Periodate Cleavage: Add sodium meta-periodate to the crosslinked sample to a final concentration of 15 mM in 50 mM acetate buffer (pH 5.0). Incubate for 1 hour at room temperature in the dark.[5]

  • Sample Preparation for Mass Spectrometry: Following cleavage, the sample is ready for downstream processing, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the crosslinked peptides. The cleavage of DST results in a specific mass modification at the site of crosslinking, which needs to be accounted for in the search parameters.

Protocol 2: Crosslinking of Proteins with Disuccinimidyl Suberate (DSS)

This protocol outlines a general procedure for using the non-cleavable crosslinker DSS.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)

  • Disuccinimidyl Suberate (DSS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[3]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[3]

  • Enzymes for protein digestion (e.g., Trypsin)

  • Mass spectrometer

Procedure:

  • Protein Preparation: Prepare the protein sample in an amine-free buffer at a concentration of 0.1-2 mg/mL.

  • DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to the desired concentration (e.g., 25 mM).[3]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration typically ranging from 10-200 µM. Incubate for 30-60 minutes at room temperature.

  • Quenching: Terminate the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[3]

  • Sample Preparation for Mass Spectrometry: The crosslinked sample can then be prepared for mass spectrometry analysis by reduction, alkylation, and enzymatic digestion.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using LC-MS/MS.

  • Data Analysis: Utilize specialized crosslinking software to identify the intact crosslinked peptides.

Visualizing Crosslinking Workflows and Protein Interactions

To aid in the conceptual understanding of the experimental processes and the resulting structural data, we provide the following diagrams generated using the Graphviz DOT language.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_reaction Reaction & Quenching cluster_cleavage Cleavage (DST) cluster_processing Sample Processing cluster_analysis Data Analysis Protein Complex Protein Complex Crosslinking Reaction Crosslinking Reaction Protein Complex->Crosslinking Reaction Add Crosslinker Crosslinker Crosslinker->Crosslinking Reaction Quenching Quenching Crosslinking Reaction->Quenching Incubate Cleavage (for Cleavable XL) Periodate Cleavage Quenching->Cleavage (for Cleavable XL) Stop Reaction Digestion Enzymatic Digestion Cleavage (for Cleavable XL)->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Acquire Data Structural Modeling Structural Modeling Data Analysis->Structural Modeling Identify Crosslinks

Caption: General workflow for protein structural analysis using a cleavable crosslinker like DST.

Desmin_Protofilament cluster_coil1 Coiled-coil 1 cluster_coil2 Coiled-coil 2 (Antiparallel) H1A_1 Helix 1A H1B_1 Helix 1B H1A_1->H1B_1 DST Crosslink 1 (Intra-coil) H2B_2 Helix 2B H1B_1->H2B_2 DST Crosslink 2 (Inter-coil) H2A_1 Helix 2A H1B_2 Helix 1B H2A_1->H1B_2 DST Crosslink 3 (Inter-coil) H2B_1 Helix 2B H2A_2 Helix 2A H1A_2 Helix 1A

Caption: Model of desmin protofilament interactions as revealed by DST crosslinking.[1][6]

Advantages and Limitations of DST

The choice of DST as a crosslinker comes with a distinct set of advantages and potential drawbacks that researchers must consider.

Advantages:

  • Cleavability: The periodate-cleavable tartrate spacer is the most significant advantage of DST. This allows for the separation of crosslinked peptides during mass spectrometry analysis, which simplifies the identification of the constituent peptides and reduces the complexity of the data.[5]

  • Defined Spacer Arm: The short and well-defined spacer arm of 6.4 Å provides relatively precise distance constraints, which is valuable for high-resolution structural modeling.[1]

  • Amine Reactivity: Like many other popular crosslinkers, DST targets primary amines on lysine residues and N-termini, which are generally abundant on protein surfaces, increasing the likelihood of capturing interactions.[2]

Limitations:

  • Potential for Side Reactions: The use of sodium meta-periodate for cleavage can lead to side reactions, particularly the oxidation of methionine and cysteine residues in peptides. This can complicate data analysis and potentially lead to misidentification of crosslinks.

  • Cleavage Efficiency: The efficiency of the periodate cleavage reaction can be variable and may not always be complete, leading to a mixed population of cleaved and uncleaved crosslinked peptides.

  • Limited Quantitative Data: Compared to more recently developed cleavable crosslinkers like DSSO and DSBU, there is a relative lack of extensive quantitative data and dedicated software tools specifically designed for analyzing DST-derived data.

Conclusion

This compound (DST) offers a valuable tool for the structural analysis of proteins and protein complexes, primarily due to its cleavable nature which can simplify mass spectrometry data analysis. Its short spacer arm provides precise distance information, aiding in the high-resolution modeling of protein architecture. However, researchers must be mindful of the potential for side reactions associated with the periodate cleavage step and the relatively limited amount of comparative quantitative data available for DST compared to newer generation crosslinkers.

For applications where the preservation of disulfide bonds is critical and a cleavable crosslinker is desired, DST presents a viable option. In contrast, for studies requiring high crosslinking efficiency and a more streamlined data analysis workflow with dedicated software support, non-cleavable crosslinkers like DSS and BS3, or other cleavable reagents such as DSSO and DSBU, may be more suitable. Ultimately, the optimal choice of crosslinker will depend on the specific biological system under investigation, the experimental goals, and the analytical resources available. This guide provides a foundational understanding to empower researchers to make an informed decision in their quest to unravel the complexities of the proteome.

References

Safety Operating Guide

Proper Disposal of Disuccinimidyl Tartrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinker utilized in laboratory settings for conjugating radiolabeled ligands to cell surface receptors. As with any laboratory chemical, adherence to proper disposal protocols is paramount to ensure personnel safety and environmental compliance. This guide provides detailed procedures for the safe handling and disposal of DST.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. DST is a white solid that is sensitive to moisture.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles with side-shields, impervious gloves, and a lab coat.[2] In situations where dust or aerosols may be generated, a full-face respirator should be used.[2][3]

Handling:

  • Use in a well-ventilated area.[3]

  • Avoid the formation of dust or aerosols.[3]

  • Prevent contact with skin, eyes, and the respiratory tract.[3]

  • After use, store the container in a resealable bag with desiccant and keep it in a dry, refrigerated place.[4]

Spill Management

In the event of a spill, evacuate unprotected personnel from the area. Avoid creating dust and do not walk through the spilled material.[3]

Spill Cleanup Procedure:

  • Wear appropriate PPE.

  • Without creating dust, gently scoop the spilled solid into a suitable, closed container labeled for disposal.[3]

  • Prevent the spilled material from entering waterways, sewers, or drainage systems.[3]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be conducted in accordance with applicable national, regional, and local regulations.[3] Do not dispose of DST down the drain.[4]

1. Waste Collection and Segregation:

  • Collect waste DST and any materials contaminated with it (e.g., pipette tips, tubes, absorbent paper) in a sturdy, leak-proof container that is compatible with the chemical.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Keep the waste container closed except when adding waste.

  • Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong acids.[4]

2. Disposal of Unused Product:

  • Unused or expired this compound should be disposed of as hazardous chemical waste.

  • Do not attempt to dispose of it through regular trash or by evaporation.[5]

3. Disposal of Empty Containers:

  • Thoroughly empty the container of all DST.

  • Triple rinse the empty container with a suitable solvent (e.g., DMSO or DMF, in which DST is soluble).

  • Collect all rinsate as hazardous waste in a properly labeled container.[5][6]

  • Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated labware. Deface or remove the original label before disposal.[6]

4. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.

Summary of this compound Properties

PropertyDataReference
Chemical Name This compound[1]
Synonyms DST[1][3]
Appearance White solid[1]
Molecular Weight 344.23 g/mol
Solubility Soluble in DMSO or DMF
Reactivity Reactive towards primary amines[1]
Moisture Sensitivity Sensitive to moisture

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Contaminated Liquid cluster_container Empty Container cluster_final Final Disposal start This compound for Disposal assess_type Identify Waste Type start->assess_type collect_solid Collect in Labeled, Sealed Container assess_type->collect_solid Unused Product or Contaminated Solids triple_rinse Triple Rinse Container assess_type->triple_rinse Empty Container store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid Collect Rinsate in Labeled, Sealed Container collect_liquid->store_waste triple_rinse->collect_liquid deface_label Deface Original Label triple_rinse->deface_label dispose_container Dispose as Decontaminated Labware deface_label->dispose_container contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disuccinimidyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Disuccinimidyl tartrate (DST), a common homobifunctional crosslinking reagent. Adherence to these procedural steps will minimize risks and ensure proper disposal, fostering a secure and efficient research setting.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact with skin, eyes, and the respiratory system.[1][2] Given that DST is a powder, avoiding dust formation is a primary concern.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Goggles with Side-ShieldsConforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects eyes from airborne DST powder and splashes of solutions.
Hand Protection Chemical-Resistant GlovesNitrile or Butyl rubber gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.Provides a barrier against skin contact. While specific compatibility data for DST is limited, nitrile and butyl gloves offer good resistance to a range of chemicals.
Body Protection Impervious Laboratory Coat or GownLong-sleeved and closing in the front.Prevents contamination of personal clothing and skin.[2]
Respiratory Protection Full-Face Respirator or N95 Dust MaskUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2] For handling small quantities where dust is minimal, an N95 dust mask may be sufficient.Protects the respiratory tract from inhalation of DST powder, which may cause irritation.[1]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling DST is crucial for safety and experimental success. This workflow minimizes exposure and ensures the integrity of the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated area, preferably a chemical fume hood. don_ppe Don all required PPE as specified in the table above. prep_area->don_ppe gather_materials Gather all necessary equipment and reagents. don_ppe->gather_materials weigh Carefully weigh the solid DST, avoiding dust generation. gather_materials->weigh dissolve Dissolve DST in an appropriate solvent (e.g., DMSO, DMF) immediately before use. weigh->dissolve reaction Perform the crosslinking reaction. dissolve->reaction quench Quench the reaction if necessary. reaction->quench decontaminate Decontaminate all surfaces and equipment with a suitable solvent. quench->decontaminate dispose Dispose of all waste (solid and liquid) according to the disposal plan. decontaminate->dispose doff_ppe Doff PPE in the correct order to avoid contamination. dispose->doff_ppe wash Wash hands thoroughly with soap and water. doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

III. Emergency Procedures: First-Aid Measures

In the event of accidental exposure to DST, immediate action is critical.[1]

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do not induce vomiting. Wash out the mouth with water and give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

IV. Disposal Plan

Proper disposal of DST and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Solid DST Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
DST Solutions Collect in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatible. Dispose of as hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed container labeled as "Hazardous Chemical Waste."
Contaminated PPE (e.g., gloves, disposable lab coat) Bag and seal in a designated container for hazardous waste disposal.
Empty DST Containers Rinse thoroughly with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Important Considerations for Disposal:

  • Never dispose of DST or its solutions down the drain.

  • All waste containers must be properly labeled with the contents and associated hazards.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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